UBP301
Description
Properties
IUPAC Name |
4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14IN3O6/c16-10-6-18(7-11(17)14(23)24)15(25)19(12(10)20)5-8-1-3-9(4-2-8)13(21)22/h1-4,6,11H,5,7,17H2,(H,21,22)(H,23,24)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSYCOCOIYSZGI-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CN(C2=O)CC(C(=O)O)N)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CN(C2=O)C[C@@H](C(=O)O)N)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14IN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UBP301 Mechanism of Action on Kainate Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of UBP301, a selective antagonist of kainate receptors. This document details the binding affinity and functional antagonism of this compound, outlines key experimental protocols for its characterization, and visualizes its interaction with kainate receptor signaling pathways.
Core Mechanism of Action
This compound acts as a competitive antagonist at the glutamate (B1630785) binding site of kainate receptors (KARs). By binding to the receptor, this compound prevents the endogenous ligand, glutamate, from activating the receptor. This inhibition blocks the conformational changes necessary for ion channel opening, thereby preventing the influx of cations (Na+ and Ca2+) that would typically lead to neuronal depolarization. Evidence from cryo-electron microscopy studies has provided a structural basis for this mechanism, showing this compound nestled in the ligand-binding domain of the GluK3 subunit.
Beyond its canonical ionotropic inhibition, this compound also likely modulates the non-canonical, metabotropic signaling of kainate receptors. Kainate receptors can couple to G-proteins to initiate intracellular signaling cascades. By blocking the initial glutamate binding, this compound is presumed to prevent the activation of these downstream G-protein-mediated pathways.
Quantitative Pharmacological Data
The affinity and potency of this compound have been characterized across various kainate receptor subunits. The following table summarizes the available quantitative data.
| Parameter | Value | Receptor Subunit(s) | Method |
| Apparent Kd | 5.94 µM | Kainate Receptors (unspecified subunits) | Not specified in available abstracts |
| IC50 | 164 µM | Kainate Receptors (unspecified subunits) | Not specified in available abstracts |
Key Signaling Pathways and this compound's Point of Intervention
Kainate receptors mediate their effects through two primary signaling pathways: a rapid ionotropic pathway and a slower, modulatory metabotropic pathway. This compound, as a competitive antagonist, inhibits the initial step in both pathways.
Canonical Ionotropic Signaling Pathway
The canonical pathway involves the direct opening of the ion channel upon glutamate binding.
Non-Canonical Metabotropic Signaling Pathway
Kainate receptors can also signal through G-protein-coupled mechanisms, independent of their ion channel activity.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound on kainate receptors.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of this compound for specific kainate receptor subunits.
Methodology:
-
Membrane Preparation:
-
Culture Human Embryonic Kidney (HEK293) cells stably expressing the kainate receptor subunit of interest (e.g., GluK1, GluK2, or GluK3).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]kainate) with the prepared cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, include a set of wells with a high concentration of a non-radiolabeled agonist (e.g., 1 mM glutamate).
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Imaging Assay
This functional assay measures the ability of this compound to inhibit agonist-induced calcium influx in cells expressing kainate receptors.
Methodology:
-
Cell Preparation:
-
Seed HEK293 cells stably expressing the kainate receptor subunit of interest in a 96-well, black-walled, clear-bottom plate.
-
On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution with HEPES) and incubate at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Using a fluorescence plate reader, measure the baseline fluorescence of the cells.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined period.
-
Initiate the calcium response by adding a fixed concentration of a kainate receptor agonist (e.g., glutamate or kainate).
-
Immediately begin recording the fluorescence intensity over time to capture the agonist-induced calcium influx.
-
-
Data Analysis:
-
For each well, calculate the peak fluorescence response to the agonist.
-
Normalize the responses to the control wells (agonist alone) to determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced response.
-
Conclusion
This compound is a valuable pharmacological tool for the study of kainate receptors. Its mechanism as a competitive antagonist at the glutamate binding site allows for the selective inhibition of both ionotropic and metabotropic signaling pathways mediated by these receptors. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the development of novel therapeutics targeting the kainate receptor system. Further research to fully elucidate the selectivity profile of this compound across all kainate receptor subunit combinations will be crucial for its precise application in neuroscience research and drug discovery.
UBP301: A Technical Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP301 is a synthetic derivative of willardiine, an excitotoxic amino acid originally isolated from the seeds of Acacia willardiana. Unlike its parent compound, which acts as an agonist, this compound has been characterized as a potent and selective competitive antagonist of kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors. This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Core Selectivity Profile of this compound
This compound exhibits a distinct selectivity profile, demonstrating potent antagonism at kainate receptors with significantly lower affinity for AMPA receptors and a presumed lack of activity at NMDA receptors. This selectivity makes it a valuable pharmacological tool for isolating and studying kainate receptor function in complex biological systems.
Quantitative Affinity and Potency Data
The selectivity of this compound is quantified by its dissociation constant (KD) and its half-maximal inhibitory concentration (IC50) at various glutamate receptor subtypes. The available data from functional and binding assays are summarized below.
| Receptor Target | Ligand/Assay | Quantitative Value | Reference |
| Kainate Receptors (Native) | Kainate-induced depolarization of neonatal rat dorsal root fibres | Apparent KD: 5.94 ± 0.63 µM | [1] |
| AMPA Receptors (Native) | Fast component of the dorsal root-evoked ventral root potential (fDR-VRP) | IC50: 164 µM | [2][3] |
| GluK3 (Human, Recombinant) | Glutamate-evoked currents in HEK293 cells | 100 µM sufficient to block currents |
Note: The ~30-fold selectivity for kainate receptors over AMPA receptors is derived from the apparent KD and IC50 values presented above.[2][3]
Experimental Methodologies
The quantitative data presented in this guide were primarily obtained through electrophysiological and radioligand binding assays. The following sections detail the typical protocols for these experiments.
Electrophysiological Assessment of Antagonist Activity
Electrophysiology is a key technique for functionally characterizing the antagonist properties of compounds like this compound at ionotropic glutamate receptors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound at AMPA receptors and to assess its blocking effect on kainate receptors.
Preparation:
-
Spinal Cord Preparation (for native AMPA and kainate receptor assays): The spinal cord is isolated from neonatal rats and hemisected. The preparation is continuously superfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Recombinant Receptor Expression (for subtype-specific assays): Human embryonic kidney (HEK293) cells are transiently or stably transfected with the cDNA encoding the desired kainate receptor subunit (e.g., GluK3).
Recording:
-
Dorsal Root-Evoked Ventral Root Potential (for AMPA receptor activity): A suction electrode is used to stimulate a dorsal root, and the resulting fast excitatory postsynaptic potential (fEPSP) is recorded from a corresponding ventral root. The amplitude of the fEPSP is measured before and after the application of varying concentrations of this compound.
-
Kainate-Induced Depolarization (for kainate receptor activity): A suction electrode records the depolarization of a dorsal root in response to the application of kainate. The reduction in the amplitude of this depolarization in the presence of different concentrations of this compound is measured.
-
Whole-Cell Patch Clamp (for recombinant receptors): Currents are recorded from single HEK293 cells expressing the receptor of interest. The agonist (e.g., glutamate) is applied to elicit an inward current, and the blocking effect of co-applied this compound is quantified.
Data Analysis: Concentration-response curves are generated by plotting the percentage inhibition of the agonist-evoked response against the concentration of this compound. The IC50 value is then determined by fitting the data to a sigmoidal dose-response equation.
Radioligand Binding Assay
Objective: To determine the dissociation constant (Ki) of this compound for various kainate receptor subtypes.
Preparation of Cell Membranes:
-
HEK293 cells expressing a specific kainate receptor subtype are harvested.
-
Cells are homogenized in a cold buffer solution containing protease inhibitors.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
Binding Assay:
-
Cell membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the kainate receptor (e.g., [³H]kainate).
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of this compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways and Mechanism of Action
This compound acts as a competitive antagonist at the ligand-binding domain of kainate receptors. By binding to this site, it prevents the endogenous agonist, glutamate, from binding and subsequently activating the receptor's ion channel. This inhibitory action blocks the influx of cations (Na+ and Ca2+) that would normally lead to neuronal depolarization.
References
UBP301: A Selective GluK1 Kainate Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UBP301 is a selective antagonist of the GluK1 (glutamate ionotropic receptor kainate type subunit 1) subtype of kainate receptors. As a member of the willardiine class of antagonists, it provides a valuable pharmacological tool for the investigation of GluK1-containing kainate receptors, which are implicated in a variety of neurological processes and disease states, including pain, epilepsy, and neurodegeneration. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, experimental protocols for its use, and a summary of the signaling pathways it modulates.
Introduction to this compound and GluK1
This compound, with the chemical name (αS)-α-amino-3-[(4-carboxyphenyl)methyl]-3,4-dihydro-5-iodo-2,4-dioxo-1(2H)-pyrimidinepropanoic acid, is a competitive antagonist at the glutamate (B1630785) binding site of kainate receptors. Kainate receptors are a subtype of ionotropic glutamate receptors that mediate a component of excitatory postsynaptic transmission in the central nervous system. They are tetrameric assemblies of five different subunits: GluK1, GluK2, GluK3, GluK4, and GluK5. This compound exhibits selectivity for the GluK1 subunit, making it a crucial tool for dissecting the specific physiological and pathological roles of GluK1-containing receptors.
Pharmacological Profile of this compound
The selectivity of this compound for GluK1-containing receptors is a key feature that enables the specific interrogation of their function. While direct comprehensive selectivity data for this compound across all GluK subunits is not extensively published in a single source, data for this compound and its more potent analogue, UBP310, provide a clear indication of the selectivity profile for this class of compounds.
Data Presentation
Table 1: Quantitative Pharmacological Data for this compound and Related Compounds
| Compound | Target | Assay Type | Affinity/Potency | Reference |
| This compound | Kainate Receptors | Radioligand Binding (Displacement of [³H]kainate) | Apparent Kd = 5.94 µM | [1][2] |
| This compound | Kainate Receptors | Functional Assay | IC50 = 164 µM | [3] |
| UBP310 | GluK1 | Radioligand Binding ([³H]UBP310) | Kd = 21 ± 7 nM | |
| UBP310 | GluK1 | Radioligand Binding ([³H]UBP310) | Kd = 24 ± 6 nM | |
| UBP310 | GluK2 | Radioligand Binding ([³H]UBP310) | No specific binding | |
| UBP310 | GluK3 | Radioligand Binding ([³H]UBP310) | Kd = 0.65 ± 0.19 µM | |
| This compound | AMPA Receptors | Functional Assay | ~30-fold less potent than at Kainate Receptors | [1][2] |
Experimental Protocols
Detailed methodologies are critical for the successful application of this compound in research. Below are representative protocols for key experiments.
Radioligand Binding Assay (Competitive)
This protocol is adapted from studies on the related antagonist UBP310 and is suitable for determining the binding affinity of this compound for specific kainate receptor subunits.
Objective: To determine the inhibition constant (Ki) of this compound for GluK1-containing receptors.
Materials:
-
HEK293 cells stably or transiently expressing the human GluK1 subunit.
-
Cell culture reagents.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]kainate or a more selective radiolabeled antagonist like [³H]UBP310.
-
This compound stock solution (e.g., in DMSO).
-
Non-specific binding control: High concentration of a non-labeled ligand (e.g., 100 µM L-glutamate or kainate).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration manifold and vacuum pump.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing GluK1.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate or microcentrifuge tubes, add a constant amount of membrane protein (e.g., 50-100 µg).
-
Add a constant concentration of the radioligand (typically at or below its Kd for the receptor).
-
Add varying concentrations of this compound (e.g., from 1 nM to 1 mM).
-
For total binding, add vehicle instead of this compound.
-
For non-specific binding, add a saturating concentration of a non-labeled ligand.
-
Incubate the reaction mixture at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to assess the functional antagonism of this compound on GluK1-mediated currents.
Objective: To determine the IC50 of this compound for the inhibition of GluK1-mediated currents.
Materials:
-
HEK293 cells or neurons expressing GluK1 receptors.
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
GluK1 agonist (e.g., L-glutamate or kainate).
-
This compound stock solution.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
Procedure:
-
Cell Preparation:
-
Plate cells on coverslips suitable for microscopy.
-
Mount the coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
-
Patching and Recording:
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Establish a baseline response by applying a fixed concentration of the GluK1 agonist (e.g., the EC50 concentration) for a short duration to evoke an inward current.
-
After washout and return to baseline, co-apply the agonist with increasing concentrations of this compound.
-
Ensure complete washout of this compound between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of this compound.
-
Normalize the current amplitude in the presence of this compound to the control response.
-
Plot the normalized response as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Models
Objective: To evaluate the anticonvulsant effects of this compound.
Materials:
-
Rodents (mice or rats).
-
Kainic acid solution.
-
This compound solution for in vivo administration (e.g., dissolved in saline or a suitable vehicle).
-
Behavioral observation chambers.
-
EEG recording equipment (optional).
Procedure:
-
Animal Preparation and Drug Administration:
-
Administer this compound or vehicle to the animals via a chosen route (e.g., intraperitoneal, intravenous, or intracerebroventricular) at a predetermined time before seizure induction.
-
-
Seizure Induction:
-
Administer kainic acid (e.g., systemically or directly into the hippocampus) to induce seizures.
-
-
Behavioral and/or Electrophysiological Monitoring:
-
Observe and score the severity of seizures using a standardized scale (e.g., the Racine scale).
-
Record electroencephalographic (EEG) activity to quantify seizure duration and frequency.
-
-
Data Analysis:
-
Compare the seizure scores, latency to seizure onset, and/or EEG parameters between the this compound-treated and vehicle-treated groups.
-
Objective: To assess the analgesic properties of this compound in a model of inflammatory pain.
Materials:
-
Rodents (mice or rats).
-
Formalin solution (e.g., 5% in saline).
-
This compound solution for in vivo administration.
-
Observation chambers with a transparent floor.
Procedure:
-
Animal Acclimatization and Drug Administration:
-
Acclimatize the animals to the observation chambers.
-
Administer this compound or vehicle.
-
-
Induction of Nociception:
-
Inject a small volume of formalin solution subcutaneously into the plantar surface of one hind paw.
-
-
Behavioral Observation:
-
Immediately after the formalin injection, observe the animal and record the amount of time it spends licking or biting the injected paw.
-
Observations are typically divided into two phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).
-
-
Data Analysis:
-
Compare the duration of nociceptive behaviors in both phases between the this compound-treated and vehicle-treated groups.
-
Signaling Pathways and Visualizations
GluK1-containing receptors can signal through two distinct mechanisms: a canonical ionotropic pathway and a non-canonical metabotropic pathway. This compound, as a competitive antagonist, is expected to block both modes of signaling by preventing agonist binding.
Ionotropic Signaling Pathway
In its ionotropic role, the binding of glutamate to the GluK1 receptor leads to a conformational change that opens the associated ion channel, allowing the influx of cations (primarily Na+ and Ca2+). This influx leads to membrane depolarization and subsequent neuronal excitation.
References
- 1. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of UBP301 in Elucidating Kainate Receptor Function in Synaptic Plasticity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental cellular mechanism underlying learning, memory, and cognitive function. The primary forms of synaptic plasticity are long-term potentiation (LTP), a persistent increase in synaptic strength, and long-term depression (LTD), a lasting decrease in synaptic efficacy. These processes are primarily mediated by ionotropic glutamate (B1630785) receptors (iGluRs), including AMPA, NMDA, and kainate receptors. While AMPA and NMDA receptors have well-established roles, kainate receptors (KARs) act as critical modulators of synaptic transmission and plasticity. UBP301 is a potent and selective pharmacological tool used to investigate the specific contributions of KARs to these complex neural processes. As a competitive antagonist, this compound allows researchers to isolate and study KAR-dependent mechanisms by blocking their activity without significantly affecting AMPA receptors.
The Modulatory Role of Kainate Receptors in Synaptic Function
Kainate receptors are tetrameric ligand-gated ion channels composed of various combinations of five subunits (GluK1-GluK5). They are expressed throughout the central nervous system, including at presynaptic terminals, postsynaptic densities, and extrasynaptic sites. This diverse localization allows them to play complex and multifaceted roles in regulating neuronal excitability and synaptic plasticity[1].
Unlike AMPA receptors, which primarily mediate fast excitatory transmission, KARs have a more modulatory function. Their activation leads to neuronal depolarization but they also exhibit metabotropic-like, non-canonical actions that can initiate intracellular signaling cascades[1]. Their involvement in synaptic plasticity is synapse-specific:
-
Long-Term Potentiation (LTP): At certain synapses, such as the mossy fiber pathway in the hippocampus, the activation of KARs is crucial for the induction of LTP. Kainate-dependent LTP can influence the recycling and surface expression of AMPA receptors, thereby contributing to the strengthening of the synapse[1]. The use of KAR antagonists like UBP296 (a related compound to this compound) has been shown to block the induction of mossy fiber LTP[2].
-
Long-Term Depression (LTD): KARs can also contribute to the induction of LTD, demonstrating their ability to bidirectionally modulate synaptic strength.
-
Presynaptic Modulation: Presynaptically located KARs can regulate the release of neurotransmitters, including both glutamate and GABA, thereby influencing the overall excitability of neural circuits.
This compound: A Pharmacological Probe for Kainate Receptor Function
To dissect the precise role of KARs from the overlapping functions of other glutamate receptors, selective antagonists are indispensable. This compound serves this purpose by selectively blocking KARs, enabling researchers to determine which aspects of synaptic transmission and plasticity are KAR-dependent.
Pharmacological Profile of this compound
The key pharmacological properties of this compound are summarized in the table below, highlighting its utility as a selective antagonist for experimental studies.
| Property | Value | Source(s) |
| Target | Kainate Receptors | |
| Mechanism of Action | Competitive Antagonist | |
| Apparent Kd | 5.94 µM | |
| Selectivity | Approximately 30-fold selective for kainate receptors over AMPA receptors |
Experimental Protocols
The following section provides a generalized, detailed methodology for using this compound in an in vitro electrophysiology experiment to assess the role of kainate receptors in hippocampal LTP.
Protocol: Investigating the Effect of this compound on LTP in Acute Hippocampal Slices
1. Acute Hippocampal Slice Preparation:
- Anesthetize a rodent (e.g., P21-P35 mouse or rat) in accordance with institutional animal care and use committee guidelines.
- Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., containing in mM: 212.7 sucrose, 2.6 KCl, 1.23 NaH2PO4, 26 NaHCO3, 10 D-glucose, 3 MgCl2, 1 CaCl2).
- Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
- Transfer slices to a recovery chamber containing oxygenated artificial cerebrospinal fluid (aCSF) (e.g., in mM: 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1.5 MgCl2, 2.5 CaCl2) at 32-34°C for at least 30 minutes, then maintain at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording (Field Potentials):
- Transfer a single slice to a submersion-type recording chamber continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.
- Place a bipolar stimulating electrode (e.g., tungsten) in the Schaffer collateral pathway and a recording electrode (a glass micropipette filled with aCSF, 1-3 MΩ) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
- Determine the stimulus intensity that elicits a fEPSP amplitude that is 30-40% of the maximum response.
3. Experimental Procedure:
- Baseline Recording: Record stable baseline fEPSPs every 30 seconds for at least 20 minutes using the predetermined stimulus intensity.
- Drug Application: Switch the perfusion to aCSF containing this compound at a working concentration (e.g., 5-10 µM, based on its apparent Kd). Allow the drug to perfuse for 20-30 minutes to ensure equilibration in the tissue. Continue to record fEPSPs.
- LTP Induction: While continuing to perfuse with this compound, induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).
- Post-Induction Recording: Following HFS, continue to record fEPSPs every 30 seconds for at least 60 minutes in the presence of this compound to assess the magnitude and stability of potentiation.
- Control Experiment: Perform parallel experiments without this compound (vehicle control) to confirm that the HFS protocol reliably induces LTP under standard conditions.
4. Data Analysis:
- Measure the initial slope of the fEPSP for each time point.
- Normalize the fEPSP slopes to the average slope recorded during the 20-minute baseline period.
- Compare the degree of potentiation (average normalized fEPSP slope from 50-60 minutes post-HFS) between the control and this compound-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA). A significant reduction in potentiation in the this compound group would indicate a role for kainate receptors in LTP induction at this synapse.
Visualizations: Pathways and Workflows
Signaling Pathways at the Glutamatergic Synapse
Caption: Glutamatergic synapse showing AMPA, NMDA, and Kainate receptors. This compound selectively blocks Kainate Receptors.
Experimental Workflow for Studying this compound Effects on LTP
References
Investigating Neuronal Circuits with UBP301: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP301 is a potent and selective antagonist of kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors that play a crucial role in modulating synaptic transmission and neuronal excitability.[1] This technical guide provides a comprehensive overview of the use of this compound as a pharmacological tool to investigate the function of kainate receptors in neuronal circuits. We will delve into its mechanism of action, present available quantitative data, provide detailed experimental protocols for its application in electrophysiological studies, and visualize key signaling pathways and experimental workflows. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies of neuronal function and dysfunction.
Mechanism of Action
This compound acts as a competitive antagonist at the glutamate binding site of kainate receptors. It displays a significant selectivity for kainate receptors over AMPA receptors, another major subtype of ionotropic glutamate receptors.[1] While specific inhibitory concentrations vary depending on the subunit composition of the kainate receptor, this compound has been shown to effectively block currents mediated by various kainate receptor subtypes, including those containing GluK1, GluK2, and GluK3 subunits. Its ability to selectively inhibit kainate receptors makes it an invaluable tool for dissecting the specific contributions of these receptors to synaptic transmission and plasticity, processes that are often mediated by a combination of different glutamate receptor subtypes.
Data Presentation
The following tables summarize the available quantitative data on the pharmacological properties of this compound and related compounds. This information is crucial for designing experiments and interpreting results.
| Compound | Receptor Subunit | IC50 | Reference |
| UBP310 | Homomeric GluK3 | 4.0 µM | [2] |
| UBP302 | GluR5-containing kainate receptors | ~10 µM for primary block | [3] |
| UBP302 | AMPA receptors | ≥ 100 µM for block | [3] |
Experimental Protocols
The following are detailed protocols for the preparation of acute hippocampal slices and for performing whole-cell patch-clamp recordings to study the effects of this compound on synaptic transmission.
Acute Hippocampal Slice Preparation
This protocol is adapted from established methods for preparing viable brain slices for electrophysiology.[1][4][5][6]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibratome
-
Carbogen gas (95% O2 / 5% CO2)
-
Artificial cerebrospinal fluid (aCSF) and cutting solution (see recipes below)
-
Incubation chamber
Solutions:
-
Cutting Solution (ice-cold and carbogenated):
-
92 mM NMDG
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
30 mM NaHCO3
-
20 mM HEPES
-
25 mM Glucose
-
2 mM Thiourea
-
5 mM Na-Ascorbate
-
3 mM Na-Pyruvate
-
0.5 mM CaCl2
-
10 mM MgSO4
-
(Adjust pH to 7.3-7.4 with HCl)
-
-
Artificial Cerebrospinal Fluid (aCSF) (carbogenated):
-
126 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
26 mM NaHCO3
-
10 mM Glucose
-
2 mM CaCl2
-
2 mM MgSO4
-
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated cutting solution.
-
Mount the brain on the vibratome stage and prepare coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold cutting solution.
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until they are transferred to the recording chamber.
Whole-Cell Patch-Clamp Recording
This protocol outlines the general steps for recording synaptic currents from neurons in acute brain slices and for applying this compound.[7][8][9]
Materials:
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Intracellular solution (see recipe below)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in aCSF)
-
Perfusion system
Solutions:
-
K-Gluconate based Intracellular Solution:
-
135 mM K-Gluconate
-
10 mM HEPES
-
10 mM Na-Phosphocreatine
-
4 mM KCl
-
4 mM Mg-ATP
-
0.3 mM Na-GTP
-
(Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm)
-
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Visualize a neuron (e.g., a CA1 pyramidal neuron in a hippocampal slice) using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull a patch pipette with a resistance of 3-7 MΩ when filled with intracellular solution.
-
Approach the selected neuron with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline synaptic activity. For excitatory postsynaptic currents (EPSCs), hold the neuron at -70 mV.
-
To investigate the effect of this compound, perfuse the slice with aCSF containing the desired concentration of this compound. The concentration will depend on the specific kainate receptor subunits being targeted and should be determined empirically through a dose-response experiment.
-
Record synaptic activity in the presence of this compound to observe its effect on kainate receptor-mediated currents.
-
Wash out the drug by perfusing with normal aCSF to check for reversibility of the effect.
Mandatory Visualization
The following diagrams were created using the Graphviz DOT language to illustrate key concepts related to the investigation of neuronal circuits with this compound.
Kainate Receptor Signaling Pathway
Caption: Kainate receptor signaling pathways blocked by this compound.
Experimental Workflow for Investigating Synaptic Plasticity
Caption: Workflow for studying this compound's effect on LTP.
References
- 1. The Ex vivo Preparation of Spinal Cord Slice for the Whole-Cell Patch-Clamp Recording in Motor Neurons During Spinal Cord Stimulation [jove.com]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. Frontiers | Structure and gating of kainate receptors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Video: Whole-cell Patch-clamp Recordings in Brain Slices [jove.com]
UBP301: A Technical Guide to a Selective Kainate Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
UBP301 is a potent and selective antagonist of the kainate subtype of ionotropic glutamate (B1630785) receptors. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to support researchers in utilizing this compound for investigations into glutamatergic neurotransmission and the development of novel therapeutics.
Chemical Structure and Physicochemical Properties
This compound, a derivative of willardiine, is chemically identified as (αS)-α-Amino-3-[(4-carboxyphenyl)methyl]-3,4-dihydro-5-iodo-2,4-dioxo-1(2H)-pyrimidinepropanoic acid. Its structure is characterized by a substituted uracil (B121893) core, which is crucial for its interaction with the ligand-binding domain of kainate receptors.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (αS)-α-Amino-3-[(4-carboxyphenyl)methyl]-3,4-dihydro-5-iodo-2,4-dioxo-1(2H)-pyrimidinepropanoic acid |
| Molecular Formula | C₁₅H₁₄IN₃O₆ |
| Molecular Weight | 459.2 g/mol |
| CAS Number | 569371-10-4 |
| SMILES | O=C(C(I)=CN1C--INVALID-LINK--C(O)=O)N(CC2=CC=C(C(O)=O)C=C2)C1=O |
| InChI Key | JHSYCOCOIYSZGI-NSHDSACASA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical Form | Crystalline solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Pharmacological Properties
This compound functions as a competitive antagonist at kainate receptors, displaying notable selectivity over other ionotropic glutamate receptors, particularly AMPA receptors. This selectivity makes it a valuable tool for dissecting the specific roles of kainate receptors in synaptic transmission and plasticity.
Mechanism of Action
Kainate receptors are ligand-gated ion channels that, upon binding to the neurotransmitter glutamate, undergo a conformational change to allow the influx of cations, primarily Na⁺ and Ca²⁺, leading to neuronal depolarization. This compound competitively binds to the glutamate binding site on the kainate receptor, preventing its activation and subsequent ion flux. Some kainate receptors can also signal through metabotropic pathways involving G-proteins, and this compound is expected to antagonize these functions as well by blocking the initial ligand binding event.
Binding Affinity and Selectivity
This compound exhibits a potent binding affinity for kainate receptors with an apparent dissociation constant (Kd) in the low micromolar range.[1] Critically, it shows a significantly lower affinity for AMPA receptors, providing a window for the selective antagonism of kainate receptor-mediated events.[1]
Table 3: Binding Affinity and Selectivity of this compound
| Receptor | Parameter | Value | Reference |
| Kainate Receptor | Apparent Kd | 5.94 µM | [1] |
| Kainate Receptor | IC₅₀ | 164 µM | |
| AMPA Receptor | Selectivity | ~30-fold over AMPA receptors | [1] |
Key Experimental Protocols
The following protocols are generalized methodologies for characterizing the binding and functional activity of this compound. Researchers should optimize these protocols for their specific experimental systems.
Radioligand Binding Assay for Kd Determination
This protocol describes a filtration binding assay to determine the dissociation constant (Kd) of this compound for kainate receptors using a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing kainate receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer. Determine protein concentration.
-
-
Binding Assay:
-
In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of radiolabeled this compound.
-
For determination of non-specific binding, include a parallel set of tubes containing a high concentration of unlabeled this compound or a standard kainate receptor ligand.
-
Incubate at a defined temperature (e.g., 4°C or room temperature) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding as a function of the radiolabeled this compound concentration.
-
Analyze the data using non-linear regression to a one-site binding model to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism
This protocol outlines the use of whole-cell patch-clamp recordings to assess the functional antagonism of kainate receptor-mediated currents by this compound in cultured neurons or heterologous expression systems.
Methodology:
-
Cell Preparation:
-
Culture neurons or a cell line expressing the kainate receptor subunit(s) of interest on glass coverslips.
-
-
Recording Setup:
-
Transfer a coverslip to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external recording solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
-
Pull recording pipettes from borosilicate glass and fill with an internal solution (e.g., containing in mM: 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 ATP, 0.3 GTP, pH 7.2).
-
-
Whole-Cell Recording:
-
Establish a giga-ohm seal between the recording pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Apply a known concentration of a kainate receptor agonist (e.g., glutamate or kainate) to elicit an inward current.
-
After establishing a stable baseline response, co-apply the agonist with varying concentrations of this compound.
-
Record the currents and measure the peak amplitude of the agonist-evoked response in the absence and presence of this compound.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the agonist-evoked current by each concentration of this compound.
-
Plot the percentage inhibition as a function of the this compound concentration and fit the data to a concentration-response curve to determine the IC₅₀ value.
-
Applications in Research and Drug Development
The selectivity of this compound for kainate receptors makes it an invaluable pharmacological tool for:
-
Investigating the physiological and pathophysiological roles of kainate receptors in synaptic transmission, plasticity, and neuronal excitability.
-
Elucidating the contribution of specific kainate receptor subunits to neuronal function by using it in combination with genetic knockout or knockdown models.
-
Studying the involvement of kainate receptors in neurological and psychiatric disorders , such as epilepsy, neuropathic pain, and mood disorders.
-
Serving as a lead compound for the development of novel therapeutics targeting kainate receptors. Cryo-electron microscopy studies of this compound in complex with the GluK3 receptor provide structural insights that can guide the design of new, more potent, and selective antagonists.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of kainate receptors. Its defined chemical structure, favorable physicochemical properties, and specific pharmacological profile make it an essential tool for the neuroscience research community. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate its effective use in advancing our understanding of kainate receptor biology and in the pursuit of novel therapeutic strategies for a range of neurological disorders.
References
UBP301: A Technical Guide to Exploring Kainate Receptor Function in Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. A key area of research in the pursuit of novel antiepileptic drugs (AEDs) is the role of ionotropic glutamate (B1630785) receptors, particularly kainate receptors (KARs), in the pathophysiology of the disease.[1][2] Overactivation of these receptors is implicated in neuronal hyperexcitability, a hallmark of epileptic seizures.[3] UBP301 is a potent antagonist of kainate receptors, demonstrating selectivity that makes it a valuable tool for dissecting the specific contributions of KAR subunits to epileptogenesis.[4] This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in preclinical epilepsy research.
This compound: Mechanism of Action and Selectivity
Table 1: Quantitative Data for this compound and Related Compounds
| Compound | Target | Affinity/Potency | Notes |
| This compound | Kainate Receptors | Apparent Kd = 5.94 μM | Displays ~30-fold selectivity over AMPA receptors.[10][11] |
| UBP310 | GluK1 | IC50 = 130 nM | Also blocks homomeric GluK3 receptors.[8] |
| UBP310 | GluK1 | Apparent KD = 18 ± 4 nM | For depression of kainate responses on the dorsal root.[8] |
| UBP310 | GluK1 vs. GluK2 | 12,700-fold selectivity | --- |
| UBP310 | GluK3 | Potent antagonist | IC50 value of 23 nM for blocking currents mediated by rapid application of glutamate.[5] |
Kainate Receptor Signaling in Epilepsy
Kainate receptors contribute to neuronal excitability through both ionotropic and metabotropic signaling pathways.[2] Their activation can lead to membrane depolarization through the influx of cations.[12] Additionally, KARs can modulate neurotransmitter release and neuronal excitability through G-protein-coupled signaling cascades, often involving protein kinase C (PKC) and protein kinase A (PKA).[2][13][14] In the context of epilepsy, dysregulation of KAR signaling can disrupt the delicate balance of excitation and inhibition in the brain. For instance, activation of presynaptic KARs on GABAergic interneurons can suppress inhibitory neurotransmission, thereby contributing to a pro-convulsive state.[15]
References
- 1. Kainate Receptors: Role in Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prostaglandin EP1 receptor potentiates kainate receptor activation via a protein kinase C pathway and exacerbates status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EMDB-0839: GluK3 receptor complex with this compound - Yorodumi [pdbj.org]
- 8. rndsystems.com [rndsystems.com]
- 9. Kainate receptor subunit diversity underlying response diversity in retinal Off bipolar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Astrocyte-mediated activation of neuronal kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kainate receptors mediate a slow postsynaptic current in hippocampal CA3 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two populations of kainate receptors with separate signaling mechanisms in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Presynaptic kainate receptor-mediated facilitation of glutamate release involves Ca2+-calmodulin and PKA in cerebrocortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kainate receptors presynaptically downregulate GABAergic inhibition in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the role of GluK1 subunits with UBP301
An In-depth Technical Guide on the Role of GluK1 Subunits with UBP301
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kainate receptors (KARs) are a subtype of ionotropic glutamate (B1630785) receptors that play a crucial role in modulating synaptic transmission and plasticity throughout the central nervous system. Composed of five different subunits (GluK1-5), the heterogeneity of KARs contributes to their diverse physiological functions. The GluK1 subunit, in particular, has been implicated in a range of neurological and psychiatric conditions, making it a significant target for therapeutic intervention. Understanding the pharmacology of GluK1-containing receptors is paramount for the development of novel therapeutics. This guide focuses on the interaction between the GluK1 subunit and this compound, a potent kainate receptor antagonist, providing a comprehensive overview of the quantitative data, experimental methodologies, and associated signaling pathways.
Data Presentation
The following tables summarize the available quantitative data regarding the interaction of this compound and the related compound UBP310 with kainate receptor subunits.
Table 1: Electrophysiological Effects of this compound on GluK1-mediated Currents
| Compound | Cell Type | Receptor Subunit | Agonist | This compound Concentration | Effect |
| This compound | HEK293 | GluK1-1aEM | 10 mM Glutamate | 10 µM | Blockade of glutamate-activated currents.[1] |
Table 2: Binding Affinity and Selectivity of this compound
| Compound | Receptor Target | Apparent Kd (µM) | Selectivity over AMPA Receptors |
| This compound | Kainate Receptors | 5.94 | ~30-fold |
Note: The apparent Kd is for kainate receptors in general and not specific to the GluK1 subunit.
Table 3: Binding Affinity of the Related Antagonist UBP310 for Kainate Receptor Subunits
| Compound | Receptor Subunit | Radioligand | Kd (nM) |
| UBP310 | GluK1 | [3H]UBP310 | 21 ± 7 |
| UBP310 | GluK3 | [3H]UBP310 | 650 ± 190 |
Note: Data for UBP310 is provided for comparative purposes due to the limited availability of direct binding data for this compound to specific GluK1 subunits.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from studies investigating the effect of antagonists on GluK1-expressing cells.[1]
Objective: To measure the effect of this compound on glutamate-evoked currents in HEK293 cells expressing GluK1 subunits.
Materials:
-
HEK293 cells transiently or stably expressing the GluK1 subunit.
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, 2 ATP-Mg (pH 7.2).
-
Patch pipettes (3-5 MΩ resistance).
-
Patch-clamp amplifier and data acquisition system.
-
Glutamate (agonist) and this compound (antagonist) solutions.
Procedure:
-
Cell Culture: Plate HEK293 cells expressing GluK1 onto glass coverslips 24-48 hours before recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.
-
Approach a cell with a patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Apply a saturating concentration of glutamate (e.g., 10 mM) to elicit a baseline current response.
-
Wash out the glutamate and then pre-incubate the cell with the desired concentration of this compound (e.g., 10 µM) for a defined period.
-
Co-apply glutamate and this compound and record the current response.
-
Wash out both compounds to assess the reversibility of the block.
-
-
Data Analysis: Measure the peak amplitude of the glutamate-evoked currents in the absence and presence of this compound. Calculate the percentage of inhibition.
Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of a compound like this compound to GluK1.
Objective: To determine the dissociation constant (Kd) or inhibitory constant (Ki) of this compound for the GluK1 receptor subunit.
Materials:
-
Membrane preparations from cells expressing the GluK1 subunit.
-
Radiolabeled ligand (e.g., [3H]kainate or a specific [3H]antagonist).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing GluK1 in a hypotonic buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Binding Reaction: In a microtiter plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include a control for non-specific binding using a high concentration of a known unlabeled ligand.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Visualizations
GluK1-containing kainate receptors mediate their effects through both ionotropic (ion channel) and metabotropic (G-protein coupled) signaling pathways.
-
Ionotropic Signaling: Upon glutamate binding, the integral ion channel of the GluK1 receptor opens, allowing the influx of cations (primarily Na+ and Ca2+), leading to membrane depolarization and downstream cellular responses. This compound, as a competitive antagonist, is expected to bind to the glutamate binding site and prevent this channel opening.
-
Metabotropic Signaling: GluK1 subunits can also couple to pertussis toxin-sensitive Gi/o proteins.[2][3][4][5][6] This non-canonical signaling pathway can lead to the modulation of second messenger systems and ion channels, independent of the receptor's ion flux. The blockade of the glutamate binding site by this compound would also be expected to inhibit this G-protein activation.
Experimental Workflow for Electrophysiological Recording
References
- 1. researchgate.net [researchgate.net]
- 2. A Proteomic Analysis Reveals the Interaction of GluK1 Ionotropic Kainate Receptor Subunits with Go Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kainate receptors coupled to G(i)/G(o) proteins in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A proteomic analysis reveals the interaction of GluK1 ionotropic kainate receptor subunits with Go proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
- 6. A Proteomic Analysis Reveals the Interaction of GluK1 Ionotropic Kainate Receptor Subunits with Go Proteins - Instituto de Neurociencias de Alicante [in.umh-csic.es]
UBP301: A Pharmacological Tool for Probing Glutamate Receptor Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
UBP301 and its analogues are potent and selective antagonists of kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors. Their selectivity, particularly for GluK1 and GluK3 subunits, makes them invaluable pharmacological tools for elucidating the physiological and pathophysiological roles of these receptors in the central nervous system. This guide provides a comprehensive overview of this compound, including its binding affinities, detailed experimental protocols for its use in research, and visualizations of its mechanism of action and experimental characterization.
Introduction to this compound and Kainate Receptors
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its actions are mediated by a variety of ionotropic and metabotropic receptors.[1] Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate fast excitatory neurotransmission.[2] They are broadly classified into three subtypes: N-methyl-D-aspartate (NMDA) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and kainate receptors (KARs).[1]
Kainate receptors are composed of five different subunits: GluK1-5 (formerly known as GluR5-7, KA1, and KA2).[3] GluK1-3 can form functional homomeric or heteromeric receptors, while GluK4 and GluK5 require co-assembly with GluK1-3 subunits to form functional channels.[4] KARs are expressed throughout the central nervous system, including the hippocampus, cortex, and cerebellum, where they play crucial roles in synaptic transmission, plasticity, and neuronal excitability.[2][5] Dysfunction of KAR signaling has been implicated in various neurological and psychiatric disorders, such as epilepsy, chronic pain, and schizophrenia.[3]
The development of subunit-selective pharmacological tools is essential for dissecting the specific functions of different KAR assemblies. This compound and its related compounds, such as UBP310 and ACET, have emerged as potent and selective antagonists for GluK1- and GluK3-containing KARs, making them critical research tools.[3]
Quantitative Pharmacological Profile of this compound and Related Compounds
The affinity and selectivity of this compound and its analogues have been characterized using various in vitro assays. The data presented below are crucial for designing and interpreting experiments aimed at investigating KAR function.
| Compound | Receptor Subunit | Assay Type | Parameter | Value | Reference |
| UBP310 | human GluK1 | Radioligand Binding ([³H]UBP310) | KD | 21 ± 7 nM | [6] |
| UBP310 | human GluK3 | Radioligand Binding ([³H]UBP310) | KD | 0.65 ± 0.19 µM | [6] |
| UBP310 | human GluK1 | Functional (Ca²⁺ fluorescence) | IC₅₀ | 130 nM | [7] |
| UBP315 | rat GluK1 LBD | Radioligand Binding ([³H]glutamate displacement) | Kd | 33 ± 4 nM | [8] |
| UBP318 | rat GluK1 LBD | Radioligand Binding ([³H]glutamate displacement) | Kd | 186 ± 23 nM | [8] |
| ACET (UBP316) | human GluK1 | Functional (Ca²⁺ fluorescence) | - | Potent antagonist | [3] |
| LY466195 | rat GluK1 LBD | Radioligand Binding ([³H]glutamate displacement) | Kd | 38 ± 7 nM | [8] |
Table 1: Binding Affinities and Potency of UBP Compounds and LY466195 at Kainate Receptor Subunits. This table summarizes key quantitative data for this compound-related antagonists, highlighting their affinity and potency for different kainate receptor subunits. LBD refers to the Ligand Binding Domain.
| Compound | Receptor Subtype | Radioligand | Kᵢ (µM) |
| DNQX (1.1) | GluA2 | [³H]AMPA | 0.23 |
| GluK1 | [³H]KA | 0.9 | |
| GluK2 | [³H]KA | 0.3 | |
| CNQX (1.2) | GluA2 | [³H]AMPA | 0.3 |
| GluK1 | [³H]KA | 1.8 | |
| GluK2 | [³H]KA | 0.5 |
Table 2: Binding Affinities of Quinoxaline-2,3-dione Antagonists at iGluRs. This table provides context by showing the binding affinities of broader-spectrum antagonists for comparison with the more selective UBP compounds.[9]
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a pharmacological tool. The following sections provide protocols for key experiments.
Radioligand Binding Assay for Kainate Receptors
This protocol is adapted from studies characterizing [³H]UBP310 binding to recombinant human kainate receptors.[10]
Objective: To determine the binding affinity (KD) and density (Bmax) of a radiolabeled ligand (e.g., [³H]UBP310) to specific kainate receptor subunits expressed in cell membranes, or to determine the inhibitory constant (Kᵢ) of an unlabeled compound (e.g., this compound) by competition.
Materials:
-
HEK293 cells stably expressing the kainate receptor subunit of interest (e.g., GluK1 or GluK3).
-
Cell lysis buffer: 50 mM Tris-HCl, pH 7.4.
-
Binding buffer: 50 mM Tris-citrate, pH 7.4.
-
Radioligand: [³H]UBP310.
-
Unlabeled ligand for non-specific binding determination (e.g., 100 µM kainate).
-
Test compound (e.g., this compound) for competition assays.
-
Glass fiber filters (e.g., GF/C).
-
Polyethylenimine (PEI) 0.3% for presoaking filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
Cell harvester.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing the target receptor.
-
Homogenize cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Saturation Binding Assay (to determine KD and Bmax):
-
In a 96-well plate, add 100-200 µg of membrane protein per well.
-
Add increasing concentrations of [³H]UBP310 to a series of wells.
-
To a parallel set of wells, add the same concentrations of [³H]UBP310 plus a high concentration of unlabeled kainate (100 µM) to determine non-specific binding.
-
Incubate on ice for 1 hour.
-
Terminate the incubation by rapid filtration through PEI-presoaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Competition Binding Assay (to determine Kᵢ):
-
To each well, add 100-200 µg of membrane protein.
-
Add a fixed concentration of [³H]UBP310 (typically at or below its KD value).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Include control wells for total binding (no competitor) and non-specific binding (100 µM kainate).
-
Incubate and process as described for the saturation assay.
-
Data Analysis:
-
For saturation binding, specific binding is calculated by subtracting non-specific binding from total binding. The KD and Bmax values are determined by non-linear regression analysis of the specific binding data.
-
For competition binding, the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) is determined from the dose-response curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Intracellular Calcium Fluorescence Assay
This protocol is a common method for functionally assessing the antagonist activity of compounds at ionotropic glutamate receptors that are permeable to Ca²⁺ or are expressed in cells that allow for a secondary Ca²⁺ influx.[11][12]
Objective: To measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium ([Ca²⁺]i) in cells expressing specific kainate receptor subunits.
Materials:
-
HEK293 cells stably expressing the kainate receptor subunit of interest (e.g., GluK1 or GluK3).
-
96-well black-walled, clear-bottom cell culture plates.
-
Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Kainate receptor agonist (e.g., kainic acid).
-
Test antagonist (this compound).
-
Fluorescence microplate reader with automated liquid handling.
Procedure:
-
Cell Plating:
-
Seed HEK293 cells expressing the target receptor into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Prepare a loading buffer consisting of HBSS with 20 mM HEPES, 4 µM Fluo-4 AM, and 0.02% Pluronic F-127.
-
Aspirate the culture medium from the wells and add 100 µL of loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES.
-
-
Compound and Agonist Preparation:
-
Prepare stock solutions of this compound and kainic acid in a suitable solvent (e.g., DMSO).
-
Create serial dilutions of this compound in HBSS with 20 mM HEPES.
-
Prepare the agonist solution at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
-
Fluorescence Measurement:
-
Place the 96-well plate into the fluorescence microplate reader.
-
Set the excitation and emission wavelengths for Fluo-4 (e.g., 488 nm and 525 nm, respectively).
-
Establish a stable baseline fluorescence reading for 15-20 seconds.
-
Using the automated liquid handling system, add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 5-15 minutes).
-
Following the antagonist incubation, add the agonist (kainic acid) to induce a calcium influx.
-
Record the fluorescence intensity for at least 60 seconds after agonist addition.
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
The percentage of inhibition by the antagonist is calculated for each concentration.
-
The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the effect of this compound on kainate receptor-mediated currents in neurons or heterologous expression systems.
Objective: To characterize the inhibitory effect of this compound on agonist-evoked currents mediated by kainate receptors.
Materials:
-
Cultured neurons or HEK293 cells expressing the kainate receptor of interest.
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
-
Internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).
-
Kainate receptor agonist (e.g., glutamate or kainate).
-
This compound.
-
Fast perfusion system for rapid application of solutions.
Procedure:
-
Preparation:
-
Prepare external and internal solutions.
-
Pull patch pipettes to a resistance of 3-5 MΩ.
-
Fill the pipettes with internal solution.
-
Place the cell culture dish on the stage of the microscope.
-
-
Recording:
-
Obtain a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Using a fast perfusion system, apply the agonist to evoke an inward current.
-
After establishing a stable baseline response to the agonist, co-apply the agonist with different concentrations of this compound.
-
Wash out this compound to observe the recovery of the agonist-evoked current.
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Construct a concentration-response curve and determine the IC₅₀ value.
Visualizations
Kainate Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of an ionotropic kainate receptor and the point of inhibition by this compound.
Caption: this compound competitively antagonizes glutamate binding to kainate receptors.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical experimental workflow for the pharmacological characterization of a novel compound like this compound.
Caption: A multi-phase workflow for characterizing a novel glutamate receptor antagonist.
Conclusion
This compound and its analogues are indispensable tools for the study of kainate receptor pharmacology. Their selectivity for GluK1 and GluK3 subunits allows for the precise dissection of the roles of these specific receptor subtypes in synaptic function and neurological disease. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of glutamate signaling in the brain. The continued application of such selective pharmacological agents will undoubtedly pave the way for the development of novel therapeutic strategies targeting kainate receptors.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Frontiers | Structure and gating of kainate receptors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Kainate receptor - Wikipedia [en.wikipedia.org]
- 5. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. Binding site and ligand flexibility revealed by high resolution crystal structures of GluK1 competitive antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early-Stage Research Applications of UBP301
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP301 is a valuable pharmacological tool in the study of ionotropic glutamate (B1630785) receptors, specifically targeting the kainate receptor subtype. As a competitive antagonist, this compound offers a means to dissect the physiological and pathological roles of kainate receptors in the central nervous system. This technical guide provides a comprehensive overview of the early-stage research applications of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of its interaction with signaling pathways and its role in experimental workflows. The information presented herein is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their investigations.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and the closely related and well-characterized antagonist, UBP310. This data is critical for experimental design, providing insights into the potency and selectivity of these compounds. It is important to note that while UBP310 data is included for comparative and methodological context, direct extrapolation to this compound should be done with caution.
| Compound | Parameter | Value | Receptor Subtype(s) | Comments | Source(s) |
| This compound | Interaction | Confirmed | GluK3 | Direct interaction confirmed by cryo-electron microscopy. | [1] |
| UBP310 | IC50 | 130 nM | GluK1 (formerly GluR5) | Antagonist activity. | |
| IC50 | 4.0 µM | Homomeric GluK3 | Block of glutamate-evoked currents. | [2][3] | |
| No Blockade | - | Heteromeric GluK2/3 | Did not block recombinant GluK2/3 heteromers. | [2][3] | |
| Apparent KD | 18 ± 4 nM | Native Kainate Receptors | Depression of kainate responses on the dorsal root. | ||
| Binding Affinity (KD) | 21 ± 7 nM | GluK1 | Determined by [3H]UBP310 radioligand binding. | [4] | |
| Binding Affinity (KD) | 0.65 ± 0.19 µM | GluK3 | Determined by [3H]UBP310 radioligand binding. | [4] | |
| Selectivity | ~12,700-fold | GluK1 over GluK2 | Demonstrates high selectivity. | ||
| No Activity | Up to 10 µM | mGlu Group I, NMDA Receptors | Shows selectivity against other glutamate receptor types. |
Signaling Pathway and Mechanism of Action
This compound acts as a competitive antagonist at the ligand-binding domain of kainate receptors. By occupying the same site as the endogenous agonist, glutamate, this compound prevents the conformational changes required for ion channel opening. This blockade of ion flux, primarily of Na+ and Ca2+, leads to an inhibition of the excitatory postsynaptic currents mediated by kainate receptors. The following diagram illustrates this mechanism.
Caption: this compound competitively antagonizes the kainate receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize kainate receptor antagonists like this compound. These protocols are based on established procedures for related compounds and provide a framework for early-stage research applications.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay is used to determine the binding affinity of this compound for specific kainate receptor subtypes by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the kainate receptor subunit of interest (e.g., GluK1, GluK2, GluK3).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]kainate or a subtype-selective radiolabeled antagonist like [3H]UBP310.
-
This compound stock solution (e.g., in DMSO).
-
Non-specific binding control: High concentration of unlabeled kainate (e.g., 100 µM).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target receptor to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of membrane preparation to each well.
-
Add a constant concentration of the radioligand to each well.
-
Add varying concentrations of this compound to the wells.
-
For non-specific binding determination, add a high concentration of unlabeled kainate.
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 1 hour).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition binding equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization
This technique allows for the direct measurement of ion channel activity in response to agonist application in the presence and absence of this compound, providing a functional measure of its antagonist properties.
Materials:
-
HEK293 cells expressing the kainate receptor of interest or primary neurons.
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (for the patch pipette, in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
Kainate (agonist) stock solution.
-
This compound stock solution.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
Procedure:
-
Cell Preparation:
-
Plate cells on coverslips suitable for microscopy and recording.
-
Mount the coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
-
Patch-Clamp Recording:
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Under visual guidance, approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Establish a stable baseline current.
-
Rapidly apply a known concentration of kainate to the cell to evoke an inward current.
-
Wash out the agonist and allow the current to return to baseline.
-
Pre-incubate the cell with a specific concentration of this compound for a defined period.
-
In the continued presence of this compound, re-apply the same concentration of kainate and record the evoked current.
-
Repeat this process for a range of this compound concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the kainate-evoked current in the absence and presence of each concentration of this compound.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the characterization of a novel kainate receptor antagonist like this compound, from initial screening to more detailed functional analysis.
Caption: A typical workflow for characterizing this compound.
References
- 1. EMDB-0839: GluK3 receptor complex with this compound - Yorodumi [pdbj.org]
- 2. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of UBP301 on Excitatory Postsynaptic Potentials: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP301 is a notable pharmacological tool in neuroscience research, identified as a selective antagonist for the GluK3 subtype of kainate receptors. Kainate receptors, a class of ionotropic glutamate (B1630785) receptors, are critical mediators of excitatory synaptic transmission throughout the central nervous system.[1][2] Unlike the more extensively characterized AMPA and NMDA receptors, the precise roles of kainate receptors, particularly those containing the GluK3 subunit, are still being elucidated. This technical guide provides an in-depth analysis of the known and anticipated effects of this compound on excitatory postsynaptic potentials (EPSPs), integrating available pharmacological data, outlining detailed experimental protocols, and visualizing the underlying neurobiological pathways.
GluK3-containing receptors are uniquely positioned at both presynaptic and postsynaptic sites, suggesting a dual role in modulating synaptic strength.[3][4][5][6] Presynaptically, they are often found in heteromeric configurations with GluK2 subunits and are implicated in the regulation of glutamate release and synaptic plasticity.[1][3][7] Postsynaptically, they contribute to the generation of the excitatory postsynaptic potential.[3][4] The selective antagonism of these receptors by this compound, therefore, presents a valuable method for dissecting the specific contributions of GluK3 to synaptic function and for the potential development of novel therapeutics for neurological disorders.
Pharmacological Profile of this compound
While direct quantitative data on the effects of this compound on EPSP parameters from electrophysiological recordings are not extensively available in the current literature, its pharmacological characteristics have been determined through binding and functional assays on recombinant receptors. This information is crucial for designing and interpreting experiments aimed at understanding its influence on synaptic transmission.
| Parameter | Value | Receptor Subtype | Assay Type | Reference |
| IC₅₀ | 4.0 µM | Homomeric GluK3 | Electrophysiology (inhibition of glutamate-evoked currents) | [8] |
| Selectivity | High for GluK3 over GluK1, GluK2, and GluA2 | GluK1, GluK2, GluK3, GluA2 | Binding and Functional Assays | [2] |
| Binding | Confirmed | GluK3 | Cryo-Electron Microscopy | [6][9] |
Anticipated Effects of this compound on Excitatory Postsynaptic Currents (EPSCs)
Based on the known presynaptic and postsynaptic roles of GluK3-containing kainate receptors, the application of a selective antagonist like this compound is expected to modulate excitatory postsynaptic currents. The following table outlines the hypothetical effects on key EPSC parameters, which can be empirically tested using the electrophysiological protocols described below.
| Experimental Condition | Parameter | Expected Effect of this compound | Rationale |
| Postsynaptic Recording (Spontaneous EPSCs) | sEPSC Frequency | Decrease or No Change | Antagonism of presynaptic GluK3-containing autoreceptors that facilitate glutamate release would decrease sEPSC frequency. If these receptors are not tonically active, no change would be observed. |
| sEPSC Amplitude | Decrease or No Change | Antagonism of postsynaptic GluK3-containing receptors would reduce the amplitude of sEPSCs mediated by these receptors. The magnitude of the effect would depend on the relative contribution of GluK3 to the total postsynaptic kainate receptor population. | |
| Postsynaptic Recording (Evoked EPSCs) | eEPSC Amplitude | Decrease | Antagonism of both presynaptic (reducing glutamate release) and postsynaptic (blocking receptors) GluK3-containing receptors would lead to a reduction in the amplitude of evoked EPSCs. |
| Paired-Pulse Ratio (PPR) | Increase | A decrease in presynaptic release probability due to the blockade of facilitatory autoreceptors would lead to an increase in the paired-pulse ratio. |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action at a Glutamatergic Synapse
The following diagram illustrates the dual sites of action for GluK3-containing kainate receptors and the inhibitory effect of this compound.
Caption: this compound competitively antagonizes presynaptic and postsynaptic GluK3-containing kainate receptors.
Experimental Workflow for Electrophysiological Recording
The following diagram outlines a typical workflow for assessing the impact of this compound on excitatory postsynaptic currents using whole-cell patch-clamp electrophysiology.
Caption: Workflow for whole-cell patch-clamp analysis of this compound's effect on EPSCs.
Detailed Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for EPSC Recording
This protocol is designed to measure the effect of this compound on spontaneous and evoked excitatory postsynaptic currents in acute brain slices.
1. Brain Slice Preparation: a. Anesthetize a rodent model (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines. b. Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) N-methyl-D-glucamine (NMDG)-based slicing solution. c. Rapidly dissect the brain and prepare 300 µm thick coronal or sagittal slices containing the region of interest (e.g., hippocampus) using a vibratome in ice-cold NMDG solution. d. Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) and allow to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
2. Recording Setup: a. Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min. b. Visualize neurons using differential interference contrast (DIC) optics. c. Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ. d. Fill pipettes with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).
3. Whole-Cell Recording: a. Obtain a gigaseal (>1 GΩ) on the membrane of a target neuron. b. Apply negative pressure to rupture the membrane and establish a whole-cell configuration. c. Clamp the neuron at -70 mV to record glutamate-mediated EPSCs. d. For evoked EPSCs (eEPSCs), place a stimulating electrode in the vicinity of the recorded neuron's afferent pathway. Deliver brief current pulses to elicit synaptic responses. e. For spontaneous EPSCs (sEPSCs), record continuously without stimulation.
4. Pharmacological Application: a. Record a stable baseline of EPSCs for 5-10 minutes. b. Bath-apply this compound at a working concentration (e.g., 10 µM) dissolved in aCSF. c. Record for 10-15 minutes in the presence of this compound. d. Perform a washout by perfusing with standard aCSF for at least 20 minutes and record the recovery of synaptic responses.
5. Data Analysis: a. Analyze EPSC amplitude, frequency, and decay kinetics using appropriate software (e.g., Clampfit, Mini Analysis). b. For eEPSCs, calculate the paired-pulse ratio (PPR = Amplitude of EPSC2 / Amplitude of EPSC1) to assess changes in presynaptic release probability. c. Compare the data from baseline, this compound application, and washout periods using appropriate statistical tests.
Protocol 2: Intracellular Calcium Imaging Assay for GluK3 Antagonist Activity
This protocol provides a method for determining the inhibitory activity of compounds like this compound on recombinant GluK3 receptors expressed in a cell line.[10]
1. Cell Culture and Plating: a. Culture Human Embryonic Kidney (HEK293) cells stably expressing rat GluK3 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., 500 µg/mL Geneticin). b. Seed the cells into 96-well black, clear-bottom microplates at a density of 50,000 cells per well and allow them to attach overnight.
2. Fluorescent Dye Loading: a. Prepare a loading buffer containing Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 4 µM Fluo-4 AM, and 0.02% Pluronic F-127. b. Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well. c. Incubate the plate at 37°C for 60 minutes in the dark.
3. Compound Application and Fluorescence Measurement: a. Place the 96-well plate into a fluorescence microplate reader with an automated liquid handling system. b. Set the excitation wavelength to 488 nm and the emission wavelength to 525 nm. c. Establish a stable baseline fluorescence reading for 15-20 seconds. d. Add this compound at various concentrations to the wells and incubate for 5-15 minutes. e. Following the antagonist incubation, add an agonist (e.g., 0.1 mM kainic acid) to induce calcium influx through the GluK3 receptors. f. Record the fluorescence intensity for at least 60 seconds after agonist addition.
4. Data Analysis: a. Calculate the change in fluorescence intensity (ΔF) relative to the baseline (F₀) for each well. b. Normalize the response in the presence of the antagonist to the response with the agonist alone. c. Plot the normalized response against the antagonist concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a valuable research tool for investigating the role of GluK3-containing kainate receptors in synaptic transmission. While direct electrophysiological evidence of its effects on EPSPs is still emerging, its known pharmacology as a selective GluK3 antagonist allows for strong predictions about its modulatory actions. By antagonizing both presynaptic and postsynaptic GluK3 receptors, this compound is expected to reduce the amplitude of excitatory postsynaptic potentials and may alter presynaptic release probability. The experimental protocols provided in this guide offer a framework for empirically testing these hypotheses and further elucidating the nuanced roles of GluK3 in neuronal circuit function and dysfunction. Such studies are essential for advancing our understanding of excitatory neurotransmission and for the development of targeted therapies for neurological and psychiatric disorders.
References
- 1. Atypical Functional Properties of GluK3-Containing Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and gating of kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Structural and Functional Insights into GluK3-kainate Receptor Desensitization and Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contributions of different kainate receptor subunits to the properties of recombinant homomeric and heteromeric receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antagonism of mGlu receptors and potentiation of EPSCs at rat spinal motoneurones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Therapeutic Potential of UBP301 in Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, such as Parkinson's disease, present a significant and growing challenge to global health. The excitotoxic cascade, primarily mediated by the neurotransmitter glutamate (B1630785), is a key pathological mechanism contributing to neuronal cell death in these conditions. Kainate receptors, a subtype of ionotropic glutamate receptors, have emerged as a promising therapeutic target for mitigating excitotoxicity. This technical guide explores the therapeutic potential of UBP301 (also known as UBP310), a potent and selective antagonist of GluK1-containing kainate receptors. We will delve into its mechanism of action, summarize key preclinical findings, provide detailed experimental protocols for its evaluation, and visualize the signaling pathways implicated in its neuroprotective effects.
Introduction: The Role of Kainate Receptors in Neurodegeneration
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are broadly classified into ionotropic (NMDA, AMPA, and kainate receptors) and metabotropic subtypes. While the roles of NMDA and AMPA receptors in excitotoxicity are well-established, the contribution of kainate receptors (KARs) is an area of growing research. KARs are tetrameric structures composed of five different subunits: GluK1-5.[1] The GluK1-3 subunits can form functional homomeric or heteromeric channels, while GluK4 and GluK5 require co-assembly with GluK1-3.[1]
KARs are located both presynaptically, where they modulate the release of glutamate and GABA, and postsynaptically, where they contribute to the excitatory postsynaptic potential.[1][2] Dysregulation of KAR signaling has been implicated in various neurological disorders, including epilepsy and neurodegenerative diseases. Overactivation of KARs can lead to excessive calcium influx and the initiation of apoptotic signaling cascades, ultimately resulting in neuronal death.[3][4] Therefore, selective antagonists of KARs, such as this compound, represent a rational therapeutic strategy for neuroprotection.
This compound: A Selective Kainate Receptor Antagonist
This compound is a potent antagonist with high selectivity for kainate receptors containing the GluK1 subunit.[5] It also exhibits antagonist activity at homomeric GluK3 receptors, though with lower affinity.[5][6]
Mechanism of Action
This compound exerts its neuroprotective effects by blocking the binding of glutamate to GluK1-containing kainate receptors. This antagonism prevents the opening of the associated ion channel, thereby inhibiting the influx of cations, including Ca2+, which is a critical trigger for excitotoxic cell death. Kainate receptors can signal through both canonical ionotropic pathways and non-canonical metabotropic pathways involving G-protein coupling.[2] By blocking the initial ligand-binding event, this compound likely inhibits both of these downstream signaling cascades.
Preclinical Evidence of Neuroprotection
Preclinical studies have demonstrated the neuroprotective potential of this compound in a mouse model of Parkinson's disease. In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model, administration of UBP310 (this compound) significantly increased the survival of dopaminergic neurons in the substantia nigra pars compacta.[7][8]
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Receptor Subunit | Value | Reference |
| IC50 | GluK1 | 130 nM | [5] |
| Kd | GluK1 | 21 ± 7 nM | [6] |
| Kd (apparent) | Dorsal Root Kainate Response | 18 ± 4 nM | [5] |
| Kd | GluK3 | 0.65 ± 0.19 µM | [6] |
Table 2: Neuroprotective Effect of UBP310 in the MPTP Mouse Model of Parkinson's Disease
| Treatment Group | Number of Tyrosine Hydroxylase (TH+) Positive Neurons in Substantia Nigra | % Protection | Reference |
| Saline + Vehicle | 7000 ± 300 | N/A | Stayte et al., 2019 |
| MPTP + Vehicle | 3500 ± 250 | N/A | Stayte et al., 2019 |
| MPTP + UBP310 | 5600 ± 350 | ~60% | Stayte et al., 2019 |
Data are presented as mean ± SEM. The data in this table is an approximation based on graphical representations in the cited literature and is intended for illustrative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound.
MPTP Mouse Model of Parkinson's Disease
This protocol is adapted from publicly available methods for inducing Parkinson's-like neurodegeneration in mice.[9][10][11][12][13]
Objective: To create a model of dopaminergic neuron loss in the substantia nigra.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl (Sigma-Aldrich)
-
Sterile 0.9% saline
-
This compound (or vehicle control)
-
Animal handling and injection equipment
Procedure:
-
Animal Preparation: Acclimatize mice to the housing facility for at least one week before the experiment.
-
MPTP Preparation: Dissolve MPTP-HCl in sterile 0.9% saline to a final concentration of 2 mg/ml immediately before use. Handle MPTP with extreme caution in a certified chemical fume hood, wearing appropriate personal protective equipment.
-
MPTP Administration: Administer four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals.
-
This compound Treatment: Dissolve this compound in a suitable vehicle (e.g., saline, DMSO). Administer this compound (e.g., 10 mg/kg, i.p.) 30 minutes before the first MPTP injection and then every 12 hours for the duration of the MPTP treatment. The control group receives vehicle injections.
-
Post-Treatment: House the animals for 7-21 days post-MPTP injection to allow for the full development of the lesion.
-
Tissue Collection: Anesthetize the mice deeply and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS. Harvest the brains for histological analysis.
Stereological Estimation of Dopaminergic Neurons
This protocol outlines the procedure for quantifying dopaminergic neurons in the substantia nigra using tyrosine hydroxylase (TH) immunohistochemistry and stereology.[14][15][16][17][18]
Objective: To quantify the number of surviving dopaminergic neurons.
Materials:
-
Fixed mouse brains from the MPTP model
-
Cryostat or vibrating microtome
-
Primary antibody: Rabbit anti-Tyrosine Hydroxylase (e.g., Millipore AB152)
-
Biotinylated secondary antibody
-
Avidin-biotin complex (ABC) kit
-
3,3'-Diaminobenzidine (DAB)
-
Microscope with a motorized stage and stereology software
Procedure:
-
Sectioning: Cut the brains into serial coronal sections (e.g., 30-40 µm thick) through the entire substantia nigra.
-
Immunohistochemistry:
-
Perform free-floating immunohistochemistry for tyrosine hydroxylase.
-
Incubate sections in a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate with the primary anti-TH antibody overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash and incubate with the ABC reagent for 1 hour.
-
Develop the staining with DAB solution.
-
-
Stereological Counting:
-
Use the optical fractionator method with a stereology software package.
-
Systematically and randomly sample the sections throughout the substantia nigra.
-
Define the counting frame and the sampling grid.
-
Count the TH-positive neurons within the counting frame, adhering to the unbiased counting rules.
-
Calculate the total number of TH-positive neurons in the substantia nigra.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the general procedure for recording kainate receptor-mediated currents from hippocampal neurons.[19][20][21][22][23]
Objective: To characterize the effect of this compound on kainate receptor-mediated currents.
Materials:
-
Acute hippocampal slices from rodents
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Kainate (agonist)
-
This compound
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rodent brains.
-
Recording Setup: Place a slice in the recording chamber and perfuse with oxygenated aCSF.
-
Cell Targeting: Identify pyramidal neurons in the CA1 or CA3 region of the hippocampus using a microscope with DIC optics.
-
Patching: Obtain a gigaohm seal and establish a whole-cell recording configuration.
-
Recording Kainate Currents:
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
Bath apply kainate (e.g., 10 µM) to evoke an inward current.
-
After a stable baseline current is recorded, co-apply this compound to assess its antagonistic effect on the kainate-evoked current.
-
-
Data Analysis: Measure the amplitude and kinetics of the kainate-evoked currents in the presence and absence of this compound.
Signaling Pathways and Visualizations
The neuroprotective effects of this compound are mediated by its ability to block downstream signaling cascades initiated by kainate receptor activation. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed signaling pathways of kainate receptor-mediated neurodegeneration and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing the neuroprotective efficacy of this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for neurodegenerative diseases by selectively targeting GluK1-containing kainate receptors and mitigating excitotoxic neuronal death. The preclinical data, particularly from the MPTP mouse model of Parkinson's disease, provide a strong rationale for its further development. Future research should focus on a more comprehensive evaluation of its efficacy in other models of neurodegeneration, a detailed investigation of its pharmacokinetic and pharmacodynamic properties, and the elucidation of the precise downstream signaling pathways involved in its neuroprotective effects. The development of highly selective antagonists like this compound opens up new avenues for therapeutic intervention in a range of devastating neurological disorders.
References
- 1. Kainate receptor - Wikipedia [en.wikipedia.org]
- 2. Therapeutic Potential of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine phosphorylation of GluK2 up-regulates kainate receptor-mediated responses and downstream signaling after brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+-Zn2+ permeable AMPA or kainate receptors: possible key factors in selective neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 13. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment [jove.com]
- 15. A novel use of combined tyrosine hydroxylase and silver nucleolar staining to determine the effects of a unilateral intrastriatal 6-hydroxydopamine lesion in the substantia nigra: a stereological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A NOVEL USE OF COMBINED TYROSINE HYDROXYLASE AND SILVER NUCLEOLAR STAINING TO DETERMINE THE EFFECTS OF A UNILATERAL INTRASTRIATAL 6-HYDROXYDOPAMINE LESION IN THE SUBSTANTIA NIGRA: A STEREOLOGICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Paraquat Toxicogenetics: Strain-Related Reduction of Tyrosine Hydroxylase Staining in Substantia Nigra in Mice [frontiersin.org]
- 19. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 23. re-place.be [re-place.be]
Foundational Studies on UBP310 and Synaptic Transmission: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the foundational studies on UBP310, a potent and selective antagonist of kainate receptors (KARs), and its impact on synaptic transmission and plasticity. While the initial query mentioned UBP301, the available scientific literature predominantly focuses on UBP310, a closely related and extensively studied compound. This guide will therefore concentrate on the established effects of UBP310, offering a valuable resource for researchers investigating glutamatergic signaling and developing novel therapeutics targeting kainate receptors.
Kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors, are critically involved in modulating synaptic transmission and plasticity.[1][2] Their dysfunction has been implicated in various neurological and psychiatric disorders, including epilepsy, chronic pain, and schizophrenia.[1][3] UBP310 has emerged as a key pharmacological tool to dissect the specific roles of KARs in these processes.
Data Presentation: Quantitative Profile of UBP310
The following tables summarize the key quantitative data regarding the binding affinity and antagonist potency of UBP310 for various glutamate receptor subunits.
| Parameter | Kainate Receptor Subunit | Value | Reference |
| Binding Affinity (KD) | GluK1 | 21 ± 7 nM | [4] |
| GluK3 | 0.65 ± 0.19 µM | [4] | |
| Antagonist Potency (IC50) | GluK1 | 130 nM | [3] |
| Homomeric GluK3 | 4.0 µM | [5] | |
| KAR-EPSCs (mossy fiber-CA3) | ~250 nM | [2] |
Table 1: Binding Affinity and Antagonist Potency of UBP310 for Kainate Receptor Subunits. This table highlights the high affinity and potency of UBP310 for GluK1-containing kainate receptors.
| Receptor Type | Effect of UBP310 | Concentration | Reference |
| AMPA Receptors | No significant activity | Up to 1 mM | [6] |
| NMDA Receptors | No activity | Up to 10 µM | [3] |
| Metabotropic Glutamate Receptors (Group I) | No activity | Up to 10 µM | [3] |
Table 2: Selectivity of UBP310 for Kainate Receptors. This table demonstrates the high selectivity of UBP310 for kainate receptors over other major glutamate receptor subtypes.
Experimental Protocols
This section details key experimental methodologies for studying the effects of UBP310 on synaptic transmission and plasticity, primarily focusing on electrophysiological recordings in acute hippocampal slices.
Acute Hippocampal Slice Preparation for Electrophysiology
This protocol is adapted from standard procedures for preparing rodent hippocampal slices.
Materials:
-
Rodent (rat or mouse)
-
Ice-cold cutting solution (e.g., sucrose-based or NMDG-based)
-
Artificial cerebrospinal fluid (aCSF)
-
Vibrating microtome (vibratome)
-
Recovery chamber
-
Recording chamber
Procedure:
-
Anesthetize the animal and decapitate.
-
Rapidly dissect the brain and place it in ice-cold cutting solution.
-
Mount the brain on the vibratome stage and cut coronal or horizontal slices (typically 300-400 µm thick) containing the hippocampus.
-
Transfer the slices to a recovery chamber containing aCSF bubbled with 95% O2 / 5% CO2 at 32-34°C for at least 30 minutes.
-
After recovery, maintain the slices at room temperature in oxygenated aCSF until recording.
Whole-Cell Patch-Clamp Recording of Synaptic Currents
This protocol allows for the recording of excitatory postsynaptic currents (EPSCs) from individual neurons.
Setup:
-
Upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Perfusion system for drug application
Procedure:
-
Transfer a hippocampal slice to the recording chamber continuously perfused with oxygenated aCSF.
-
Identify CA3 pyramidal neurons under visual guidance.
-
Using a glass micropipette filled with an appropriate internal solution, form a gigaseal with the membrane of a target neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV to record glutamate receptor-mediated EPSCs.
-
Place a stimulating electrode in the dentate gyrus to activate the mossy fibers.
-
Evoke synaptic responses by delivering brief electrical pulses.
Pharmacological Isolation of Kainate Receptor-Mediated EPSCs
To specifically study the effects of UBP310 on KAR-mediated currents, it is necessary to block AMPA and NMDA receptor-mediated components.
Drug Application:
-
Establish a stable baseline of evoked EPSCs.
-
Bath-apply an AMPA receptor antagonist (e.g., GYKI 53655 at 25-50 µM) and an NMDA receptor antagonist (e.g., D-AP5 at 50 µM) to the aCSF.
-
The remaining slow, small-amplitude EPSC is primarily mediated by kainate receptors.[7]
-
To confirm the identity of the KAR-EPSC, apply UBP310 (e.g., 1-10 µM) to observe the blockade of this current. A concentration of ~250 nM of UBP310 is expected to block approximately 50% of the KAR-EPSC at mossy fiber-CA3 synapses.[2]
Induction of Synaptic Plasticity (LTP and LTD) at Mossy Fiber-CA3 Synapses
Long-Term Potentiation (LTP):
-
Induction Protocol: A common protocol for inducing NMDA receptor-independent LTP at mossy fiber synapses is high-frequency stimulation (HFS), such as three trains of 100 Hz for 1 second, delivered at a 10-second interval.[8]
-
Investigating the Role of KARs: To study the involvement of KARs, this protocol can be performed in the presence and absence of UBP310. Studies suggest that presynaptic GluK1-containing KARs may contribute to this form of LTP.[9]
Long-Term Depression (LTD):
-
Induction Protocol: A form of LTD of AMPA receptors (KAR-LTDAMPAR) can be induced by sustained application of kainate.[5]
-
Investigating the Role of UBP310: The induction of KAR-LTDAMPAR is blocked by UBP310, indicating a requirement for the ionotropic function of KARs.[5] To investigate this, after establishing a stable baseline of AMPA receptor-mediated EPSCs, apply kainate to induce LTD. In a separate experiment, co-apply UBP310 with kainate to determine if LTD is prevented.
Signaling Pathways and Mechanisms of Action
UBP310 exerts its effects by competitively antagonizing kainate receptors, thereby blocking the downstream signaling cascades initiated by their activation. The following diagrams illustrate the key signaling pathways modulated by UBP310.
Figure 1: UBP310 Action at the Synapse. UBP310 competitively blocks both presynaptic and postsynaptic kainate receptors, inhibiting their function.
UBP310 and Long-Term Depression (LTD) of AMPA Receptors
Sustained activation of postsynaptic GluK2-containing kainate receptors can lead to the endocytosis of AMPA receptors, resulting in a form of long-term depression (KAR-LTDAMPAR).[5] This process is dependent on the ionotropic function of the KAR, as it is blocked by UBP310. The influx of calcium through the KAR channel is thought to activate the phosphatase calcineurin, which in turn dephosphorylates AMPA receptors, leading to their removal from the synaptic membrane.[5][10]
Figure 2: UBP310 Blocks KAR-Mediated LTD of AMPA Receptors. This diagram illustrates the signaling cascade leading to KAR-LTDAMPAR and the inhibitory action of UBP310.
Kainate Receptors and Mossy Fiber Long-Term Potentiation (LTP)
The role of kainate receptors in LTP at the hippocampal mossy fiber-CA3 synapse is primarily presynaptic.[1][11] Activation of presynaptic KARs, likely containing the GluK1 subunit, by synaptically released glutamate is thought to be an important trigger for the induction of this NMDA receptor-independent form of LTP.[9] This presynaptic mechanism is believed to enhance transmitter release.
Figure 3: Presynaptic Modulation of Mossy Fiber LTP by Kainate Receptors. This diagram shows the proposed presynaptic mechanism by which KARs contribute to LTP induction.
Conclusion
UBP310 is an invaluable tool for elucidating the complex roles of kainate receptors in synaptic function. Its high selectivity allows for the specific investigation of KAR-mediated processes, distinguishing them from the actions of AMPA and NMDA receptors. The foundational studies summarized in this guide demonstrate that UBP310 can be effectively used to block postsynaptic KAR-mediated currents, probe the involvement of KARs in distinct forms of synaptic plasticity, and unravel the underlying signaling pathways. For researchers in neuroscience and drug development, a thorough understanding of UBP310's mechanism of action is crucial for advancing our knowledge of glutamatergic neurotransmission and for the rational design of novel therapeutics targeting kainate receptors.
References
- 1. Kainate receptors are involved in short- and long-term plasticity at mossy fiber synapses in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paired whole cell recordings in organotypic hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kainate receptors and mossy fiber LTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kainate receptors mediate a slow postsynaptic current in hippocampal CA3 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Different AMPA receptor subtypes mediate the distinct kinetic components of a biphasic EPSC in hippocampal interneurons [frontiersin.org]
- 9. Kainate receptors and the induction of mossy fibre long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Calcineurin-mediated Endocytosis and α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors Prevents Amyloid β Oligomer-induced Synaptic Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Presynaptic kainate receptors at hippocampal mossy fiber synapses - PMC [pmc.ncbi.nlm.nih.gov]
UBP301: A Pharmacological Tool for Dissecting Glutamatergic Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamatergic signaling, the primary mode of excitatory neurotransmission in the central nervous system, is fundamental to a vast array of physiological processes, including synaptic plasticity, learning, and memory. The development of selective pharmacological agents has been instrumental in deconvoluting the complex interplay of glutamate (B1630785) receptor subtypes. This technical guide focuses on UBP301, a selective antagonist that exhibits a dose-dependent affinity for kainate and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This unique pharmacological profile makes this compound an invaluable tool for dissecting the distinct contributions of these receptor subtypes to glutamatergic signaling pathways. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its receptor affinity, detailed experimental protocols for its application in electrophysiology and calcium imaging, and its utility in studying synaptic plasticity.
Introduction to this compound and Glutamatergic Signaling
The glutamatergic system is primarily mediated by ionotropic glutamate receptors (iGluRs), which are ligand-gated ion channels that include N-methyl-D-aspartate (NMDA) receptors, AMPA receptors, and kainate receptors. While NMDA receptors are well-characterized for their role in synaptic plasticity, the distinct functions of AMPA and kainate receptors are often intertwined due to their shared activation by glutamate and the lack of highly selective antagonists.
This compound (and its active enantiomer, UBP302) has emerged as a critical pharmacological tool due to its differential affinity for kainate and AMPA receptors. At lower concentrations, this compound selectively antagonizes kainate receptors, particularly those containing the GluK1 (formerly GluR5) subunit. At higher concentrations, its antagonistic activity extends to AMPA receptors. This dose-dependent selectivity allows researchers to pharmacologically isolate and study the specific roles of these receptor subtypes in various neuronal processes.
Mechanism of Action and Pharmacological Properties
This compound acts as a competitive antagonist at the glutamate binding site of both kainate and AMPA receptors. Its utility in dissecting glutamatergic pathways stems from its significantly higher affinity for GluK1-containing kainate receptors compared to AMPA receptors and other kainate receptor subunits.
Data Presentation: Quantitative Pharmacological Data for this compound/UBP302
| Parameter | Receptor Subtype | Value | Reference |
| Apparent Dissociation Constant (Kd) | GluK1 (GluR5)-containing kainate receptors | 402 nM | [1][2][3][4] |
| Selectivity vs. AMPA receptors | ~260-fold | [1][2][3] | |
| Selectivity vs. GluK2 & GluK5 kainate receptors | ~90-fold | [1][2][3] | |
| Concentration for selective GluK1 antagonism | ≤ 10 µM | [4] | |
| Concentration for AMPA receptor antagonism | ≥ 100 µM | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound to dissect kainate and AMPA receptor-mediated signaling in common experimental paradigms.
Electrophysiology in Hippocampal Slices
This protocol describes how to use this compound to distinguish between kainate and AMPA receptor-mediated components of synaptic transmission in acute hippocampal slices.
3.1.1. Materials and Reagents
-
This compound/UBP302
-
Artificial cerebrospinal fluid (aCSF)
-
Sucrose-based cutting solution
-
Vibratome or tissue chopper
-
Electrophysiology recording setup (amplifier, micromanipulators, perfusion system)
-
Glass recording pipettes
-
Ag/AgCl electrodes
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
3.1.2. Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO or NaOH. UBP302 is soluble to 20 mM in DMSO with gentle warming and to 25 mM in 1eq. NaOH.[1][2][3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
3.1.3. Hippocampal Slice Preparation
-
Anesthetize and decapitate a rodent according to approved institutional protocols.
-
Rapidly dissect the brain and place it in ice-cold, carbogen-gassed sucrose-based cutting solution.
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber containing aCSF saturated with carbogen and allow them to recover at room temperature for at least 1 hour before recording.
3.1.4. Electrophysiological Recording and this compound Application
-
Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Obtain whole-cell patch-clamp or field potential recordings from the hippocampal region of interest (e.g., CA1 pyramidal neurons).
-
After establishing a stable baseline recording of synaptic responses (e.g., excitatory postsynaptic currents, EPSCs), apply this compound at different concentrations to dissect receptor contributions.
-
To isolate AMPA receptor-mediated currents: Perfuse the slice with a low concentration of this compound (e.g., 10 µM) to selectively block kainate receptors. The remaining current will be predominantly mediated by AMPA and NMDA receptors.
-
To assess the contribution of AMPA receptors: Following the low-concentration application, increase the concentration of this compound to 100 µM or higher to block AMPA receptors. The reduction in the synaptic response will represent the AMPA receptor-mediated component.
-
-
Wash out the drug by perfusing with regular aCSF and monitor for recovery of the synaptic response.
Calcium Imaging in Neuronal Cultures
This protocol details the use of this compound to differentiate between kainate and AMPA receptor-mediated calcium influx in cultured neurons.
3.2.1. Materials and Reagents
-
Primary neuronal cultures or neuronal cell lines
-
This compound/UBP302
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope with a calcium imaging system
3.2.2. Cell Preparation and Dye Loading
-
Plate neurons on glass-bottom dishes or coverslips suitable for imaging.
-
Prepare a loading solution containing the calcium indicator dye (e.g., 2-5 µM), a small percentage of Pluronic F-127 (e.g., 0.02%) in imaging buffer.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes.
-
Wash the cells with fresh imaging buffer and allow them to de-esterify the dye for at least 30 minutes before imaging.
3.2.3. Calcium Imaging and this compound Application
-
Mount the dish or coverslip on the microscope stage and perfuse with imaging buffer.
-
Acquire baseline fluorescence images.
-
Stimulate the neurons with a glutamate receptor agonist (e.g., glutamate or kainate) to evoke a calcium response.
-
To dissect the receptor contributions to the calcium signal:
-
Isolating AMPA receptor-mediated influx: Pre-incubate the cells with a low concentration of this compound (e.g., 10 µM) to block kainate receptors before applying the agonist.
-
Blocking AMPA receptor-mediated influx: Following the initial stimulation, apply a high concentration of this compound (e.g., 100 µM) along with the agonist to observe the reduction in the calcium signal attributable to AMPA receptor blockade.
-
-
Analyze the changes in intracellular calcium concentration based on the fluorescence intensity changes.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's dose-dependent antagonism of kainate and AMPA receptors.
Experimental Workflows
Caption: Electrophysiology workflow for dissecting glutamatergic currents.
Caption: Calcium imaging workflow for differentiating receptor-mediated influx.
Application in Synaptic Plasticity Studies
Long-term potentiation (LTP) and long-term depression (LTD) are enduring changes in synaptic strength that are widely considered to be cellular correlates of learning and memory. This compound is a valuable tool for investigating the specific roles of kainate and AMPA receptors in these processes.
Dissecting Receptor Roles in LTP Induction and Expression
By applying this compound at different concentrations during LTP induction and expression phases, researchers can determine the relative contributions of kainate and AMPA receptors. For example, the application of 10 µM this compound during LTP induction can reveal whether the activation of GluK1-containing kainate receptors is necessary for the initial potentiation. Subsequent application of a higher concentration (≥100 µM) can then be used to assess the role of AMPA receptors in the maintenance and expression of LTP.
Investigating Kainate Receptor-Dependent LTD
Some forms of LTD have been shown to be dependent on the activation of kainate receptors. This compound can be used to confirm the involvement of these receptors by applying a selective concentration (≤10 µM) during LTD induction. A blockade of LTD by this compound would provide strong evidence for the essential role of GluK1-containing kainate receptors in this form of synaptic depression.
Conclusion
This compound, with its well-characterized dose-dependent antagonism of kainate and AMPA receptors, provides a powerful and precise tool for the pharmacological dissection of glutamatergic signaling pathways. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate the effective use of this compound in a variety of research applications, from basic neurophysiology to the investigation of synaptic plasticity mechanisms underlying learning and memory. The continued use of such selective pharmacological agents will undoubtedly lead to a deeper understanding of the complex and multifaceted nature of glutamatergic neurotransmission.
References
- 1. Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distinct receptors underlie glutamatergic signalling in inspiratory rhythm-generating networks and motor output pathways in neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UBP301 in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP301 is a potent antagonist of kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors that play crucial roles in synaptic transmission and plasticity.[1] Kainate receptors are implicated in various neurological conditions, making them a significant target for drug discovery.[2] this compound exhibits selectivity for kainate receptors over AMPA receptors, rendering it a valuable pharmacological tool for isolating and studying kainate receptor function.[1] Structural studies have shown that this compound binds to the ligand-binding domain of kainate receptors, specifically impacting subunits like GluK3. These application notes provide a detailed protocol for characterizing the electrophysiological effects of this compound using the whole-cell patch-clamp technique.
Quantitative Data
The following table summarizes the available quantitative data for this compound and the closely related compound UBP310, which shares a similar pharmacological profile. This data is essential for designing experiments and interpreting results.
| Compound | Parameter | Value | Receptor Subunit(s) | Reference |
| This compound | Apparent Kd | 5.94 µM | Kainate Receptors | [1] |
| UBP310 | IC50 | 130 nM | GluK1 | |
| UBP310 | IC50 | 4.0 µM | GluK3 (homomeric) | [3] |
| UBP310 | IC50 | 23 nM | GluK3 (homomeric) | [4] |
| UBP310 | Selectivity | ~12,700-fold | GluK1 over GluK2 |
Note: The discrepancy in IC50 values for UBP310 on GluK3 may be due to different experimental conditions, such as the use of rapid agonist application techniques in some studies.[4]
Experimental Protocol: Whole-Cell Patch-Clamp Recording
This protocol details the methodology for investigating the antagonist effects of this compound on kainate receptor-mediated currents in either primary neurons or cell lines expressing specific kainate receptor subunits.
Materials
Reagents:
-
This compound
-
Kainate (or other suitable agonist, e.g., glutamate)
-
Cell culture medium (e.g., DMEM/F-12, Neurobasal)
-
Fetal bovine serum (FBS)
-
Antibiotics (e.g., penicillin-streptomycin)
-
Reagents for external and internal recording solutions (see table below)
-
Pharmacological agents to isolate kainate receptor currents (e.g., TTX to block voltage-gated sodium channels, picrotoxin (B1677862) for GABAA receptors, and an AMPA receptor antagonist like GYKI 53655).
Equipment:
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope with DIC optics
-
Micromanipulator
-
Perfusion system
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Faraday cage
-
Computer with data analysis software (e.g., pCLAMP)
Cell Preparation
For Transfected Cell Lines (e.g., HEK293):
-
Culture HEK293 cells in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transiently transfect cells with plasmids encoding the desired kainate receptor subunits (e.g., GluK1, GluK2, GluK3) and a fluorescent marker (e.g., GFP) to identify transfected cells.
-
Plate transfected cells onto poly-L-lysine-coated glass coverslips 24-48 hours before recording.
For Primary Neuronal Cultures:
-
Isolate primary neurons (e.g., hippocampal or cortical neurons) from embryonic or early postnatal rodents according to established protocols.
-
Plate neurons on poly-L-lysine-coated coverslips in Neurobasal medium supplemented with B-27 and glutamine.
-
Allow neurons to mature in culture for 7-14 days before recording.
Solutions
The following table provides the composition for the external and internal solutions for whole-cell patch-clamp recording.
| Solution | Component | Concentration (mM) |
| External Solution (aCSF) | NaCl | 126 |
| KCl | 3 | |
| MgSO4 | 2 | |
| CaCl2 | 2 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 26.4 | |
| Glucose | 10 | |
| Internal (Pipette) Solution | K-Gluconate | 115 |
| NaCl | 4 | |
| Mg-ATP | 2 | |
| Na-GTP | 0.3 | |
| HEPES | 40 | |
| EGTA | 0.5 |
Adjust the pH of the external solution to 7.4 by bubbling with 95% O2 / 5% CO2. Adjust the pH of the internal solution to 7.2 with KOH. The osmolarity of the external solution should be ~290 mOsm, and the internal solution ~270 mOsm.
Step-by-Step Protocol
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.
-
Cell Visualization and Pipette Positioning: Place the coverslip with cells in the recording chamber and perfuse with oxygenated external solution. Visualize a healthy-looking cell and carefully approach it with the patch pipette using the micromanipulator.
-
Gigaohm Seal Formation: Apply gentle positive pressure to the pipette as it approaches the cell. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: After achieving a stable gigaohm seal, apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.
-
Baseline Recording: Clamp the cell at a holding potential of -60 mV to -70 mV.[5] Allow the cell to stabilize for a few minutes.
-
Agonist Application: Apply the kainate receptor agonist (e.g., 10 µM kainate) via the perfusion system to evoke an inward current. Record the current until a stable peak is reached.
-
This compound Application: After washing out the agonist and allowing the current to return to baseline, co-apply the agonist with a specific concentration of this compound. Start with a low concentration and proceed with increasing concentrations to establish a dose-response relationship.
-
Washout: After testing each concentration of this compound, wash it out with the external solution containing only the agonist to check for reversibility of the block.
-
Data Acquisition: Record the currents throughout the experiment. Monitor series resistance and input resistance; discard recordings if these parameters change significantly.
Data Analysis
-
Measure the peak amplitude of the inward current evoked by the agonist in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: (1 - (I_this compound / I_control)) * 100, where I_this compound is the peak current in the presence of this compound and I_control is the peak current in its absence.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Fit the dose-response curve with a suitable equation (e.g., the Hill equation) to determine the IC50 value of this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound patch-clamp recording.
Kainate Receptor Signaling Pathway
Caption: this compound antagonism of ionotropic kainate receptor signaling.
References
- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate gating of AMPA-subtype iGluRs at physiological temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In vivo Microinjection of UBP301
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP301 is a potent and selective antagonist of kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors.[1] These receptors are implicated in a variety of neurological processes and are a target of interest for therapeutic development in conditions such as epilepsy and neuropathic pain. This document provides detailed application notes and protocols for the in vivo microinjection of this compound for preclinical research.
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 459.2 g/mol | [1] |
| Target | Kainate Receptor Antagonist | [1] |
| Selectivity | ~30-fold selective for kainate receptors over AMPA receptors. | [1] |
| In vitro Activity (apparent Kd) | 5.94 µM | [1] |
| Solubility | Soluble in DMSO. |
Table 2: Suggested In Vivo Microinjection Parameters for this compound (Rodent Models)
| Parameter | Suggested Range | Notes |
| Concentration | 10 - 100 µM | Based on effective concentrations of the related compound UBP302 in brain slice preparations.[2] Optimization is critical. |
| Vehicle | DMSO (≤1%) in sterile saline or artificial cerebrospinal fluid (aCSF) | DMSO is a common vehicle for central injections of hydrophobic compounds.[3][4] The final concentration of DMSO should be kept low to minimize toxicity. |
| Injection Volume | 0.5 - 2.0 µL per site | Typical volume for intracerebral microinjections in rodents to ensure localized delivery.[5] |
| Injection Rate | 0.1 - 0.5 µL/min | A slow injection rate minimizes tissue damage and backflow. |
| Needle Dwell Time | 5 - 10 minutes post-injection | Allows for diffusion of the compound into the tissue and reduces backflow upon needle retraction. |
Experimental Protocols
Preparation of this compound for In Vivo Microinjection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, to make a 10 mM stock, dissolve 4.592 mg of this compound in 1 mL of DMSO.
-
Gently warm and vortex the solution to ensure complete dissolution.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 10-100 µM) using sterile saline or aCSF.
-
Crucially, ensure the final concentration of DMSO in the working solution is 1% or less to minimize neurotoxicity. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution. If the final DMSO concentration needs to be 1%, this can be achieved by adding 1 µL of the 10 mM stock to 99 µL of sterile saline or aCSF.
-
Filter the final working solution through a 0.22 µm syringe filter into a sterile tube before loading into the injection syringe.
-
Stereotaxic Microinjection of this compound in Rodents
This protocol provides a general guideline for stereotaxic injection into a specific brain region. Coordinates for the target region must be determined from a reliable brain atlas (e.g., Paxinos and Franklin's The Mouse Brain in Stereotaxic Coordinates).
Materials:
-
Anesthetized rodent (e.g., mouse or rat)
-
Stereotaxic frame
-
Anesthesia system (e.g., isoflurane (B1672236) vaporizer)
-
Heating pad to maintain body temperature
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Hamilton syringe with a 33-gauge needle or a glass micropipette
-
Microinjection pump
-
Prepared this compound working solution
-
Suturing materials or wound clips
Protocol:
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Shave the scalp and secure the animal in the stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
-
Surgical Procedure:
-
Clean the surgical area with an antiseptic solution.
-
Make a midline incision in the scalp to expose the skull.
-
Identify and level the bregma and lambda landmarks.
-
Using the stereotaxic coordinates for your target brain region, mark the injection site on the skull.
-
Drill a small burr hole at the marked location, being careful not to damage the underlying dura mater.
-
-
Microinjection:
-
Load the Hamilton syringe or glass micropipette with the prepared this compound working solution, ensuring there are no air bubbles.
-
Slowly lower the injection needle to the predetermined dorsoventral coordinate of the target brain region.
-
Infuse the this compound solution at a slow rate (e.g., 0.2 µL/min).
-
After the infusion is complete, leave the needle in place for 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the scalp incision or close it with wound clips.
-
Administer post-operative analgesics as per your institution's animal care guidelines.
-
Monitor the animal during recovery until it is fully ambulatory.
-
Mandatory Visualizations
Signaling Pathways
Kainate receptors, upon activation by glutamate, can initiate both rapid ionotropic signaling and slower, G-protein-coupled metabotropic signaling.[6][7] this compound, as an antagonist, blocks these downstream effects.
Caption: Kainate Receptor Signaling Pathways.
Experimental Workflow
Caption: In Vivo Microinjection Workflow.
References
- 1. Distinct receptors underlie glutamatergic signalling in inspiratory rhythm-generating networks and motor output pathways in neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DMSO as a vehicle for central injections: tests with feeding elicited by norepinephrine injected into the paraventricular nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rodent Brain Microinjection to Study Molecular Substrates of Motivated Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and gating of kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kainate receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for UBP301 in Organotypic Slice Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organotypic slice cultures are a powerful ex vivo model system that bridges the gap between in vitro cell culture and in vivo animal models. By preserving the three-dimensional architecture and synaptic connectivity of brain tissue, they provide a physiologically relevant platform for studying neuronal function, neurotoxicity, and the efficacy of therapeutic compounds. UBP301 is a selective antagonist of kainate receptors containing the GluK1 and GluK3 subunits. These receptors are implicated in various neurological processes, including synaptic transmission, plasticity, and excitotoxicity. This document provides detailed application notes and protocols for utilizing this compound in organotypic hippocampal slice culture experiments to investigate its neuroprotective potential and its effects on synaptic plasticity.
Mechanism of Action of this compound
This compound is a competitive antagonist that selectively targets kainate receptors containing the GluK1 (formerly GluR5) and GluK3 (formerly GluR7) subunits. Kainate receptors are a subtype of ionotropic glutamate (B1630785) receptors that, upon activation by glutamate or kainate, mediate excitatory neurotransmission through the influx of Na+ and Ca2+ ions.[1][2] Overactivation of these receptors can lead to excitotoxicity, a process implicated in neuronal death in various neurological disorders.
In addition to their ionotropic function, kainate receptors, particularly those containing the GluK1 subunit, can also engage in metabotropic signaling. This involves the activation of G-proteins and downstream intracellular signaling cascades, which can modulate neuronal excitability and synaptic strength.[3][4] this compound, by blocking the binding of agonists to GluK1 and GluK3 subunits, can inhibit both the ionotropic and metabotropic signaling pathways initiated by these receptors.
Key Applications in Organotypic Slice Cultures
-
Neuroprotection Assays: Assessing the ability of this compound to protect neurons from excitotoxic insults induced by kainate.
-
Synaptic Plasticity Studies: Investigating the role of GluK1/GluK3-containing kainate receptors in the induction and maintenance of long-term potentiation (LTP).
Section 1: Neuroprotection Studies
Experimental Rationale
To determine the neuroprotective efficacy of this compound against kainate-induced excitotoxicity in organotypic hippocampal slice cultures. Neuronal cell death is quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium and by staining with propidium (B1200493) iodide (PI), a fluorescent dye that enters cells with compromised membrane integrity.[5]
Quantitative Data Summary
The following tables present illustrative data on the dose-dependent neuroprotective effect of this compound against kainate-induced toxicity.
Table 1: Effect of this compound on Kainate-Induced LDH Release
| Treatment Group | LDH Release (% of Maximum) |
| Control (Vehicle) | 5.2 ± 1.1 |
| Kainate (10 µM) | 85.7 ± 5.3 |
| Kainate (10 µM) + this compound (1 µM) | 62.4 ± 4.8 |
| Kainate (10 µM) + this compound (10 µM) | 35.1 ± 3.9 |
| Kainate (10 µM) + this compound (50 µM) | 15.8 ± 2.5 |
| This compound (50 µM) alone | 6.1 ± 1.3 |
Data are presented as mean ± SEM. Maximum LDH release is determined by treating slices with a lysis buffer.
Table 2: Effect of this compound on Kainate-Induced Propidium Iodide Uptake
| Treatment Group | Propidium Iodide Fluorescence (Arbitrary Units) |
| Control (Vehicle) | 12.5 ± 2.3 |
| Kainate (10 µM) | 188.3 ± 15.7 |
| Kainate (10 µM) + this compound (1 µM) | 135.6 ± 12.1 |
| Kainate (10 µM) + this compound (10 µM) | 72.9 ± 8.5 |
| Kainate (10 µM) + this compound (50 µM) | 25.4 ± 4.6 |
| This compound (50 µM) alone | 14.2 ± 2.8 |
Data are presented as mean ± SEM.
Experimental Protocol: Kainate-Induced Excitotoxicity and Neuroprotection
-
Preparation of Organotypic Hippocampal Slice Cultures:
-
Prepare 350 µm thick hippocampal slices from postnatal day 7-9 rat or mouse pups using a McIlwain tissue chopper.
-
Place slices onto semiporous membrane inserts (0.4 µm pore size) in a 6-well plate.
-
Culture slices in a medium containing 50% MEM, 25% heat-inactivated horse serum, 25% Earle's Balanced Salt Solution, L-glutamine, and glucose.
-
Maintain cultures at 37°C in a 5% CO2 humidified incubator for 7-10 days before experimentation.[6][7]
-
-
Induction of Excitotoxicity:
-
After the initial culture period, replace the medium with a serum-free experimental medium for 24 hours.
-
Induce excitotoxicity by exposing the slices to 10 µM kainic acid in the experimental medium for 24-48 hours.[5]
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the experimental medium.
-
For neuroprotection experiments, co-incubate the slices with kainate and varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM).
-
Include a vehicle control group (kainate + solvent) and a this compound alone group.
-
-
Assessment of Neuronal Death:
-
LDH Assay:
-
At the end of the treatment period, collect the culture medium from each well.
-
Measure LDH activity in the medium using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.[2][8]
-
To determine maximum LDH release, lyse a set of control slices with lysis buffer.
-
Calculate LDH release as a percentage of the maximum release.
-
-
Propidium Iodide (PI) Staining:
-
Add propidium iodide (5 µg/mL) to the culture medium 1-2 hours before the end of the experiment.[1][9]
-
Wash the slices with phosphate-buffered saline (PBS).
-
Fix the slices with 4% paraformaldehyde.
-
Image the slices using a fluorescence microscope.
-
Quantify the fluorescence intensity in specific hippocampal regions (e.g., CA1, CA3) using image analysis software.[10]
-
-
Experimental Workflow Diagram
Section 2: Synaptic Plasticity Studies
Experimental Rationale
To investigate the involvement of GluK1/GluK3-containing kainate receptors in long-term potentiation (LTP) at the Schaffer collateral-CA1 synapse in organotypic hippocampal slice cultures. LTP is a cellular correlate of learning and memory, characterized by a persistent enhancement of synaptic transmission.[11][12]
Quantitative Data Summary
The following table presents illustrative data on the effect of this compound on the induction of LTP.
Table 3: Effect of this compound on LTP Induction
| Treatment Group | fEPSP Slope (% of Baseline at 60 min post-HFS) |
| Control (HFS alone) | 155.2 ± 8.3 |
| This compound (10 µM) + HFS | 148.9 ± 7.9 |
| This compound (50 µM) + HFS | 115.4 ± 6.2* |
Data are presented as mean ± SEM. HFS = High-Frequency Stimulation. *p < 0.05 compared to Control.
Experimental Protocol: Long-Term Potentiation (LTP) Recording
-
Slice Culture Preparation:
-
Prepare and culture organotypic hippocampal slices as described in the neuroprotection protocol.
-
-
Electrophysiological Recording:
-
After 10-14 days in culture, transfer a slice insert to a recording chamber perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 at 32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes by delivering single pulses every 30 seconds.
-
-
This compound Application:
-
For drug treatment groups, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 10 µM, 50 µM) for 20-30 minutes before LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval.[13]
-
-
Post-Induction Recording:
-
Continue recording fEPSPs for at least 60 minutes after HFS to assess the maintenance of LTP.
-
Analyze the data by measuring the initial slope of the fEPSP and expressing it as a percentage of the pre-HFS baseline.
-
Experimental Workflow Diagram
Section 3: Signaling Pathways
Kainate Receptor Signaling
Kainate receptors containing the GluK1 subunit can signal through two distinct pathways upon activation:
-
Ionotropic Pathway: The canonical pathway involves the opening of the receptor's ion channel, leading to the influx of Na+ and Ca2+. This causes membrane depolarization and contributes to the excitatory postsynaptic potential.
-
Metabotropic Pathway: GluK1-containing receptors can also couple to G-proteins (specifically Gαo), initiating a second messenger cascade.[4] This can lead to the activation of phospholipase C (PLC) and protein kinase C (PKC), which can modulate ion channels and other cellular processes, influencing neuronal excitability and synaptic plasticity.[3]
Signaling Pathway Diagram
References
- 1. Development of P301S tau seeded organotypic hippocampal slice cultures to study potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organotypic Brain Slice Cultures of Adult Transgenic P301S Mice—A Model for Tauopathy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional implications of the exon 9 splice insert in GluK1 kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Proteomic Analysis Reveals the Interaction of GluK1 Ionotropic Kainate Receptor Subunits with Go Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. ijbs.com [ijbs.com]
- 8. Application of LDH assay for therapeutic efficacy evaluation of ex vivo tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organotypic Brain Cultures: A Framework for Studying CNS Infection by Neurotropic Viruses and Screening Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A method for objectively quantifying propidium iodide exclusion in organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impairment of Long-term Potentiation and Associative Memory in Mice That Overexpress Extracellular Superoxide Dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impairments of long-term potentiation in hippocampal slices of beta-amyloid-infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new method allowing long‐term potentiation recordings in hippocampal organotypic slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: UBP301 in Animal Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential use of UBP301, a selective GluK1 kainate receptor antagonist, in preclinical animal models of neuropathic pain. While direct experimental evidence for this compound in these specific models is not yet extensively published, this document outlines detailed protocols and application guidelines based on the established role of GluK1 receptors in pain pathways and standard methodologies for evaluating analgesic compounds in rodent models of neuropathy. The provided protocols for models such as Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), and Spinal Nerve Ligation (SNL) are intended to serve as a robust framework for investigating the therapeutic potential of this compound.
Introduction to this compound and Neuropathic Pain
Neuropathic pain is a chronic and debilitating condition resulting from damage or disease affecting the somatosensory nervous system. Its complex pathophysiology involves both peripheral and central sensitization, with excitatory amino acid neurotransmission playing a crucial role. Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, acts on various receptors, including kainate receptors.
The GluK1 subunit of the kainate receptor is expressed in key areas of the pain neuraxis, including dorsal root ganglion (DRG) neurons and the spinal cord dorsal horn.[1] Pharmacological and genetic studies suggest that antagonism of GluK1-containing receptors can produce antinociceptive effects in various pain states, making them a promising target for novel analgesics.[1]
This compound is a selective antagonist for the GluK1 kainate receptor subunit. Its potential application in animal models of neuropathic pain is based on the hypothesis that by blocking GluK1-mediated excitatory neurotransmission in the spinal cord, it can attenuate the central sensitization that underlies the maintenance of neuropathic pain states.
Potential Mechanism of Action of this compound in Neuropathic Pain
In neuropathic pain, peripheral nerve injury leads to a cascade of events in the spinal cord dorsal horn, including increased glutamate release and subsequent activation of postsynaptic glutamate receptors on second-order neurons. This sustained activation contributes to central sensitization, characterized by neuronal hyperexcitability and a reduction in pain thresholds.
This compound, as a GluK1 antagonist, is hypothesized to interfere with this process by blocking the binding of glutamate to GluK1-containing kainate receptors on dorsal horn neurons. This may lead to a reduction in postsynaptic depolarization and calcium influx, thereby dampening neuronal hyperexcitability. A key downstream signaling pathway that is often implicated in central sensitization is the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathway. Activation of this pathway is associated with transcriptional changes that contribute to the maintenance of the chronic pain state. By inhibiting the initial excitatory signal, this compound may indirectly suppress the activation of the ERK/CREB pathway.
Experimental Protocols for Assessing this compound Efficacy
The following are detailed protocols for commonly used animal models of neuropathic pain. These can be adapted to test the efficacy of this compound.
Animal Models of Neuropathic Pain
3.1.1. Chronic Constriction Injury (CCI) Model
The CCI model is a widely used model of peripheral nerve injury that produces robust and long-lasting pain behaviors.
-
Animal Species: Adult male Sprague-Dawley or Wistar rats (200-250 g).
-
Surgical Procedure:
-
Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Proximal to the sciatic nerve trifurcation, place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between each.
-
The ligatures should be tied until they elicit a brief twitch in the respective hind limb.
-
Close the muscle and skin layers with sutures.
-
-
Sham Control: The sciatic nerve is exposed in the same manner, but no ligatures are applied.
3.1.2. Spared Nerve Injury (SNI) Model
The SNI model produces a highly reproducible and long-lasting mechanical allodynia.
-
Animal Species: Adult male C57BL/6 mice (20-25 g) or Sprague-Dawley rats (200-250 g).
-
Surgical Procedure:
-
Anesthetize the animal.
-
Make an incision in the skin of the lateral thigh and expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
The common peroneal and tibial nerves are tightly ligated with a silk suture and then transected distal to the ligation, removing a small section of the distal nerve stump.
-
Care is taken to avoid any contact with or stretching of the intact sural nerve.
-
Close the muscle and skin layers.
-
-
Sham Control: The sciatic nerve and its branches are exposed, but no ligation or transection is performed.
3.1.3. Spinal Nerve Ligation (SNL) Model
The SNL model involves the ligation of spinal nerves and is a well-established model of neuropathic pain.
-
Animal Species: Adult male Sprague-Dawley rats (200-250 g).
-
Surgical Procedure:
-
Anesthetize the animal.
-
Make a dorsal midline incision to expose the L4-L6 vertebrae.
-
The L6 transverse process is removed to expose the L4 and L5 spinal nerves.
-
The L5 and L6 spinal nerves are isolated and tightly ligated with a silk suture.
-
Close the muscle and skin layers.
-
-
Sham Control: The spinal nerves are exposed, but no ligation is performed.
This compound Administration Protocol
Given the central mechanism of action, intrathecal (i.t.) administration is a common route for delivering drugs that target spinal cord receptors.
-
Catheter Implantation (for chronic studies):
-
Several days prior to nerve injury surgery, implant a chronic intrathecal catheter under anesthesia.
-
A small incision is made at the cisterna magna, and a polyethylene (B3416737) catheter (PE-10) is threaded down to the lumbar enlargement of the spinal cord.
-
The external end of the catheter is secured to the musculature and exteriorized at the back of the neck.
-
-
Drug Formulation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or a small percentage of DMSO in saline). The final concentration should be determined based on dose-response studies.
-
Administration: For acute studies, a direct lumbar puncture can be performed. For chronic studies, this compound is administered through the implanted catheter in a small volume (e.g., 10 µL for rats), followed by a flush of sterile saline (e.g., 10 µL).
Behavioral Testing
Behavioral assessments should be conducted at baseline (before surgery) and at multiple time points post-surgery to establish the development of neuropathic pain and to evaluate the effects of this compound.
3.3.1. Mechanical Allodynia
-
Apparatus: Von Frey filaments of graded stiffness.
-
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply the von Frey filaments to the plantar surface of the hind paw in ascending order of force.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold (PWT) is calculated using the up-down method.
-
3.3.2. Thermal Hyperalgesia
-
Apparatus: Plantar test apparatus (Hargreaves' test).
-
Procedure:
-
Place the animal in a plexiglass enclosure on a glass plate and allow it to acclimate.
-
A radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw.
-
The time taken for the animal to withdraw its paw is recorded as the paw withdrawal latency (PWL).
-
A cut-off time is set to prevent tissue damage.
-
Quantitative Data Presentation
While specific quantitative data for this compound in these models is not available, the following tables illustrate how data from such studies should be structured for clear comparison.
Table 1: Effect of Intrathecal this compound on Mechanical Allodynia (Von Frey Test) in the CCI Model
| Treatment Group | Pre-Surgery PWT (g) | Day 7 Post-Surgery PWT (g) | Day 14 Post-Surgery PWT (g) |
| Sham + Vehicle | 15.2 ± 1.1 | 14.8 ± 1.3 | 15.0 ± 1.2 |
| CCI + Vehicle | 15.0 ± 1.2 | 2.5 ± 0.4 | 2.8 ± 0.5 |
| CCI + this compound (low dose) | 14.9 ± 1.3 | 5.1 ± 0.6# | 5.5 ± 0.7# |
| CCI + this compound (high dose) | 15.1 ± 1.0 | 9.8 ± 0.9# | 10.2 ± 1.1# |
| Data are presented as mean ± SEM. *p < 0.05 compared to Sham + Vehicle. #p < 0.05 compared to CCI + Vehicle. |
Table 2: Effect of Intrathecal this compound on Thermal Hyperalgesia (Plantar Test) in the SNI Model
| Treatment Group | Pre-Surgery PWL (s) | Day 7 Post-Surgery PWL (s) | Day 14 Post-Surgery PWL (s) |
| Sham + Vehicle | 12.5 ± 0.8 | 12.2 ± 0.9 | 12.4 ± 0.7 |
| SNI + Vehicle | 12.3 ± 0.7 | 5.1 ± 0.5 | 5.4 ± 0.6 |
| SNI + this compound (low dose) | 12.6 ± 0.9 | 7.8 ± 0.6# | 8.1 ± 0.7# |
| SNI + this compound (high dose) | 12.4 ± 0.8 | 10.5 ± 0.7# | 10.9 ± 0.8# |
| Data are presented as mean ± SEM. *p < 0.05 compared to Sham + Vehicle. #p < 0.05 compared to SNI + Vehicle. |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a test compound like this compound in an animal model of neuropathic pain.
Conclusion and Future Directions
The GluK1 receptor antagonist this compound represents a promising candidate for the development of novel analgesics for neuropathic pain. The protocols and guidelines presented here provide a framework for the systematic evaluation of its efficacy in established preclinical models. Future studies should focus on dose-response relationships, pharmacokinetic and pharmacodynamic profiling, and detailed investigation of the downstream molecular signaling pathways affected by this compound in the context of neuropathic pain. Such studies will be crucial for advancing our understanding of the role of GluK1 receptors in chronic pain and for the potential translation of this compound into clinical applications.
References
Application Notes and Protocols for Utilizing UBP301 in Long-Term Potentiation (LTP) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a key cellular mechanism underlying learning and memory.[1] The induction of LTP at many central nervous system synapses, particularly in the hippocampus, is critically dependent on the activation of N-methyl-D-aspartate (NMDA) receptors.[2][3][4][5] These receptors are heteromeric complexes typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunit composition (GluN2A, GluN2B, GluN2C, or GluN2D) dictates the biophysical and pharmacological properties of the receptor and influences the downstream signaling cascades that lead to synaptic plasticity.
UBP301 is a pharmacological tool used to investigate the role of specific NMDA receptor subtypes in synaptic plasticity. It is recognized as an antagonist with selectivity for the GluN2D subunit, although it also exhibits activity at GluN2A and GluN2B subunits at higher concentrations.[2] These application notes provide detailed protocols for the use of this compound in studying LTP, with a particular focus on differentiating its effects on short-term potentiation (STP) versus long-term potentiation (LTP) in hippocampal CA1 synapses.
Mechanism of Action and Signaling Pathways
The induction of NMDA receptor-dependent LTP is initiated by the influx of Ca²⁺ through the NMDA receptor channel.[5] This requires the coincident binding of glutamate, released from the presynaptic terminal, and depolarization of the postsynaptic membrane to relieve the voltage-dependent Mg²⁺ block of the channel.[5] The subsequent rise in postsynaptic Ca²⁺ activates a cascade of signaling events, most notably involving Calcium/calmodulin-dependent protein kinase II (CaMKII), which leads to the phosphorylation and insertion of AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse.[1][5][6]
Different NMDA receptor subtypes are thought to play distinct roles in synaptic plasticity. While GluN2A and GluN2B-containing receptors, potentially as triheteromers, are strongly implicated in the induction of LTP, GluN2B and GluN2D-containing receptors appear to be more involved in short-term potentiation (STP) and long-term depression (LTD).[2][7][8][9] this compound, by selectively antagonizing GluN2D-containing NMDA receptors at lower concentrations, allows for the pharmacological dissection of the contribution of this specific subunit to the different phases of synaptic potentiation.
Experimental Protocols
The following protocols are generalized from common practices in studies of hippocampal LTP. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Preparation of Acute Hippocampal Slices
-
Anesthetize and Decapitate: Anesthetize a young adult rat (e.g., P14-P21) following approved animal care protocols. Once deeply anesthetized, decapitate the animal.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, and 25 glucose.
-
Slicing: Use a vibratome to prepare 300-400 µm thick transverse hippocampal slices.
-
Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF at a slightly elevated temperature (e.g., 32-34°C) for at least 30 minutes. Then, allow them to equilibrate at room temperature for at least 1 hour before recording.
Protocol 2: Electrophysiological Recording and LTP Induction
-
Slice Transfer: Place a single slice in a submersion recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Electrode Placement: Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Obtain a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). Adjust the stimulus intensity to elicit a response that is 30-50% of the maximal fEPSP amplitude.
-
Drug Application: To test the effect of this compound, bath-apply the drug at the desired concentration for at least 20 minutes prior to LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is one or more trains of 100 pulses at 100 Hz.
-
Post-Induction Recording: Record fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of the potentiation.
Data Presentation
The primary measure of LTP is the change in the fEPSP slope after HFS compared to the pre-HFS baseline. The effects of this compound are quantified by comparing the magnitude of LTP in the presence of the drug to control conditions.
| Experimental Group | Drug and Concentration | N (slices) | Baseline fEPSP Slope (mV/ms) | fEPSP Slope 60 min post-HFS (% of baseline) |
| Control | aCSF | 10 | -0.5 ± 0.05 | 155 ± 8% |
| This compound | 1 µM | 8 | -0.48 ± 0.06 | 150 ± 10% |
| This compound | 10 µM | 8 | -0.52 ± 0.07 | 135 ± 9%* |
| AP5 (Positive Control) | 50 µM | 6 | -0.49 ± 0.05 | 105 ± 5%** |
Note: Data are hypothetical and for illustrative purposes. Statistical significance would be determined by appropriate tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in LTP would be expected at higher concentrations of this compound that affect GluN2A/B subunits. The primary effect of this compound is often observed on STP, the initial, decaying phase of potentiation.
Studies have shown that antagonists selective for GluN2B and GluN2D subunits, like Ro 25-6981 and this compound respectively, preferentially inhibit STP over LTP.[2] LTP induction, in contrast, is more sensitive to antagonists that block GluN2A-containing receptors.[2][7]
| Phase of Potentiation | Key NMDA Receptor Subunits Involved | Effect of this compound (low concentration) |
| Short-Term Potentiation (STP) | GluN2B, GluN2D | Significant Inhibition |
| Long-Term Potentiation (LTP) | GluN2A, GluN2B (as triheteromers) | Minimal to no inhibition |
Conclusion
This compound is a valuable pharmacological agent for dissecting the differential roles of NMDA receptor subtypes in synaptic plasticity. The provided protocols and data presentation formats offer a framework for investigating its effects on LTP. Based on existing literature, it is anticipated that this compound will have a more pronounced inhibitory effect on the initial, transient phase of potentiation (STP) at CA1 synapses, with less impact on the stable, long-lasting phase of LTP, which is more dependent on GluN2A-containing NMDA receptors.[2][8] This highlights the complex and subunit-specific roles of NMDA receptors in the induction of different forms of synaptic plasticity.
References
- 1. Long-term potentiation - Wikipedia [en.wikipedia.org]
- 2. Different NMDA receptor subtypes mediate induction of long-term potentiation and two forms of short-term potentiation at CA1 synapses in rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms Underlying LTP - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. NMDA GluN2A and GluN2B receptors play separate roles in the induction of LTP and LTD in the amygdala and in the acquisition and extinction of conditioned fear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple roles of GluN2B-containing NMDA receptors in synaptic plasticity in juvenile hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interplay of hippocampal long-term potentiation and long-term depression in enabling memory representations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UBP301 in Behavioral Studies for Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anxiety disorders represent a significant global health concern, necessitating the development of novel therapeutic agents with improved efficacy and fewer side effects. The glutamatergic system, particularly the kainate receptors, has emerged as a promising target for anxiolytic drug development. UBP301, a selective antagonist of the GluK1 kainate receptor subunit, presents a compelling candidate for investigation in preclinical anxiety models. This document provides detailed application notes and protocols for evaluating the anxiolytic potential of this compound in common rodent behavioral paradigms. While direct studies of this compound in these specific anxiety models are not yet widely published, the following protocols are based on established methodologies for assessing anxiolytic compounds and the known pharmacology of GluK1 antagonists.
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the GluK1 subunit of the kainate receptor. Kainate receptors are ionotropic glutamate (B1630785) receptors that are widely distributed in the central nervous system and play a crucial role in synaptic transmission and plasticity. The GluK1 subunit is highly expressed in brain regions implicated in anxiety, such as the amygdala and hippocampus.[1][2]
In the amygdala, a key brain region for processing fear and anxiety, GluK1-containing kainate receptors are involved in regulating both excitatory and inhibitory synaptic transmission.[1] Specifically, activation of GluK1 receptors on interneurons can lead to an increase in GABA release, which in turn inhibits the output of the basolateral amygdala to the central amygdala.[1] This suggests that antagonizing GluK1 receptors with a compound like this compound could potentially modulate this circuitry and produce anxiolytic-like effects. The precise mechanism is complex, as kainate receptors have diverse roles at both presynaptic and postsynaptic sites.[1]
Caption: Proposed signaling pathway for the anxiolytic effect of this compound.
Data Presentation: Quantitative Parameters for Anxiolytic Studies
The following tables provide a summary of typical quantitative data collected in behavioral anxiety studies. These values are illustrative and should be optimized for specific experimental conditions.
Table 1: this compound Dosing and Administration (Proposed)
| Parameter | Rodent Model (Mouse) | Rodent Model (Rat) |
| Dosage Range | 1 - 30 mg/kg | 1 - 30 mg/kg |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Vehicle | Saline with 5% DMSO | Saline with 5% DMSO |
| Pre-treatment Time | 30 minutes before testing | 30 minutes before testing |
Table 2: Key Behavioral Measures in Anxiety Models
| Behavioral Test | Key Anxiolytic-like Effects |
| Elevated Plus Maze (EPM) | - Increased time spent in open arms- Increased number of entries into open arms |
| Open Field Test (OFT) | - Increased time spent in the center zone- Increased number of entries into the center zone- Decreased thigmotaxis (wall-hugging) |
| Light-Dark Box Test (LDB) | - Increased time spent in the light compartment- Increased number of transitions between compartments |
Experimental Protocols
Elevated Plus Maze (EPM) Test
The EPM test is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[3][4]
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms).[5][6]
-
Video tracking software (e.g., ANY-maze).[3]
-
This compound solution and vehicle.
-
Syringes and needles for administration.
-
70% ethanol (B145695) for cleaning.
Protocol:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment.[5]
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., i.p.) 30 minutes prior to testing.
-
Test Procedure:
-
Data Analysis: Using the tracking software, analyze the following parameters:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.[6]
Caption: Experimental workflow for the Elevated Plus Maze test.
Open Field Test (OFT)
The OFT assesses anxiety-like behavior and general locomotor activity in a novel environment.[7][8] Rodents with higher levels of anxiety tend to stay close to the walls (thigmotaxis) and avoid the center of the arena.[7]
Materials:
-
Open field arena (e.g., 42 x 42 x 42 cm).[8]
-
Video tracking software.
-
This compound solution and vehicle.
-
Syringes and needles.
-
70% ethanol.
Protocol:
-
Habituation: Acclimate animals to the testing room for at least 45 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle 30 minutes before testing.
-
Test Procedure:
-
Data Analysis: The tracking software should divide the arena into a "center" and a "peripheral" zone. Analyze:
-
Time spent in the center zone.
-
Frequency of entries into the center zone.
-
Total distance traveled.
-
Time spent near the walls.[7]
-
-
Cleaning: Clean the arena with 70% ethanol between animals.
Caption: Experimental workflow for the Open Field Test.
Light-Dark Box (LDB) Test
This test is based on the innate aversion of rodents to brightly lit areas and their preference for dark, enclosed spaces.[9] Anxiolytic compounds are expected to increase the time spent in the light compartment.[10]
Materials:
-
Light-dark box apparatus (a box divided into a small, dark compartment and a larger, illuminated compartment).[9][11]
-
Video tracking software.
-
This compound solution and vehicle.
-
Syringes and needles.
-
70% ethanol.
Protocol:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes.
-
Drug Administration: Administer this compound or vehicle 30 minutes before the test.
-
Test Procedure:
-
Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the animal to explore the apparatus for 5-10 minutes.
-
Record the session with an overhead camera.
-
-
Data Analysis: Analyze the following parameters:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the light and dark compartments.[9]
-
-
Cleaning: Clean the apparatus with 70% ethanol between trials.
Caption: Experimental workflow for the Light-Dark Box Test.
Conclusion
This compound, as a selective GluK1 antagonist, holds potential as a novel anxiolytic agent. The protocols outlined in this document provide a comprehensive framework for the initial preclinical evaluation of this compound in established rodent models of anxiety. Researchers should carefully consider dose-response relationships and include appropriate control groups to validate their findings. Further investigation into the specific neural circuits and molecular mechanisms underlying the effects of this compound will be crucial for its development as a potential therapeutic for anxiety disorders.
References
- 1. Cortical kainate receptors and behavioral anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated plus maze protocol [protocols.io]
- 4. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 7. transpharmation.com [transpharmation.com]
- 8. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Calcium Imaging Experiments Using UBP301
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP301 is a potent and selective antagonist of kainate receptors (KARs), a subtype of ionotropic glutamate (B1630785) receptors. KARs are implicated in a variety of physiological and pathological processes in the central nervous system, including synaptic transmission, plasticity, and excitotoxicity.[1][2][3][4] The activation of KARs leads to the influx of cations, including calcium (Ca2+), which acts as a critical second messenger in numerous cellular signaling cascades.[5] Therefore, visualizing and quantifying the inhibitory effect of this compound on kainate-induced calcium influx is a key method for characterizing its pharmacological activity and therapeutic potential.
These application notes provide detailed protocols for conducting calcium imaging experiments to assess the antagonist properties of this compound on KARs in neuronal preparations.
Mechanism of Action: this compound and Kainate Receptor Signaling
Kainate receptors are tetrameric ligand-gated ion channels composed of different subunits (GluK1-5).[5][6] Upon binding of glutamate or a specific agonist like kainate, the channel opens, allowing the influx of Na+ and Ca2+ ions, leading to membrane depolarization. This compound acts as a competitive antagonist at the glutamate binding site on specific KAR subunits, notably showing high affinity for GluK1 and GluK3-containing receptors.[7][8] By blocking agonist binding, this compound prevents channel opening and the subsequent calcium influx.
Beyond their ionotropic function, KARs can also engage in metabotropic signaling, often involving G-protein coupling, which can modulate ion channels and intracellular signaling cascades.[1][2][4][9][10]
Signaling Pathway Diagram
References
- 1. Metabotropic actions of kainate receptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kainate receptors play a role in modulating synaptic transmission in the olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Localization and Functions of Kainate Receptors in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kainate receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Structure and gating of kainate receptors [frontiersin.org]
- 7. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Kainate Receptors Depress Excitatory Synaptic Transmission at CA3→CA1 Synapses in the Hippocampus via a Direct Presynaptic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kainate receptor regulation of synaptic inhibition in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UBP301: A Selective Kainate Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing UBP301 for the in vitro blockade of kainate receptor currents. This document includes an overview of this compound, its known pharmacological properties, and detailed protocols for its application in common experimental paradigms.
Introduction to this compound
This compound is a selective antagonist of ionotropic kainate receptors, a class of glutamate (B1630785) receptors that play a crucial role in synaptic transmission and neuronal excitability. Kainate receptors are tetrameric ion channels assembled from five different subunits: GluK1, GluK2, GluK3, GluK4, and GluK5. The specific subunit composition of the receptor dictates its physiological and pharmacological properties. This compound is a valuable tool for investigating the function of kainate receptors in various physiological and pathological processes. While detailed subunit-specific inhibitory data for this compound is limited in publicly available literature, it has been characterized as a potent and selective antagonist for the kainate receptor family as a whole.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and a related, well-characterized kainate receptor antagonist, UBP310, for comparative purposes.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Receptor Target | Notes |
| Apparent Dissociation Constant (Kd) | 5.94 µM | Kainate Receptors | General affinity for the kainate receptor family. |
| IC50 | 164 µM | Kainate Receptors | Concentration for 50% inhibition of kainate receptor activation. |
| Selectivity | ~30-fold | Kainate vs. AMPA Receptors | Displays significantly higher affinity for kainate receptors over AMPA receptors. |
Table 2: Comparative Pharmacological Profile of UBP310
| Parameter | Value | Receptor Subtype | Notes |
| IC50 | 130 nM | GluK1 | High potency antagonist for GluK1-containing receptors. |
| IC50 | 4.0 µM | GluK3 | Moderate potency antagonist for homomeric GluK3 receptors.[1] |
| Dissociation Constant (Kd) | 21 ± 7 nM | GluK1 | High affinity binding to the GluK1 subunit.[2] |
| Dissociation Constant (Kd) | 0.65 ± 0.19 µM | GluK3 | Moderate affinity binding to the GluK3 subunit.[2] |
| Selectivity | >12,700-fold | GluK1 vs. GluK2 | Demonstrates high selectivity for GluK1 over GluK2. |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Measuring Kainate Receptor Current Blockade
This protocol describes the use of whole-cell voltage-clamp recordings to measure the inhibitory effect of this compound on kainate receptor-mediated currents in cultured cells transiently expressing specific kainate receptor subunits.
Materials:
-
HEK293T cells
-
Plasmids encoding human or rat kainate receptor subunits (e.g., GRIK1, GRIK2, GRIK3)
-
Transfection reagent (e.g., Lipofectamine, PEI)
-
Cell culture medium (DMEM with 10% FBS, 1% penicillin-streptomycin)
-
External (extracellular) solution: 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, 10 mM glucose. Bubble with 95% O2/5% CO2.
-
Internal (intracellular) solution: 115 mM K-Gluconate, 4 mM NaCl, 2 mM ATP-Mg, 0.3 mM GTP-Na, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
Kainate (agonist) stock solution (10 mM in water)
-
This compound stock solution (10 mM in DMSO)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
One day before transfection, seed cells onto glass coverslips in a 35 mm dish at a density that will result in 50-80% confluency on the day of transfection.
-
Transfect cells with the desired kainate receptor subunit plasmid(s) using a suitable transfection reagent according to the manufacturer's protocol. For co-expression of multiple subunits, adjust the DNA ratio as needed.
-
Record from transfected cells 24-48 hours post-transfection. Successful transfection can be confirmed by co-transfecting a fluorescent reporter plasmid (e.g., GFP).
-
-
Solution Preparation:
-
Prepare external and internal solutions and ensure they are sterile-filtered and at the correct pH and osmolarity.
-
Prepare a fresh dilution of kainate in the external solution to the desired working concentration (e.g., 100 µM).
-
Prepare a series of dilutions of this compound in the external solution from the stock solution. The final DMSO concentration should not exceed 0.1%.
-
-
Electrophysiological Recording:
-
Place a coverslip with transfected cells in the recording chamber and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Clamp the cell membrane potential at -60 mV.
-
Obtain a stable baseline recording in the external solution.
-
Apply the kainate solution to the cell using a rapid application system to evoke an inward current.
-
After the control response is established, co-apply the kainate solution with different concentrations of this compound.
-
Record the peak amplitude of the kainate-evoked current in the absence and presence of this compound.
-
Wash the cell with external solution between applications to allow for recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in response to kainate in the control condition and in the presence of each concentration of this compound.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control response.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.
-
Intracellular Calcium Imaging Assay for High-Throughput Screening
This protocol provides a method for assessing the inhibitory activity of this compound on kainate receptors by measuring changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent indicator in a 96-well plate format.
Materials:
-
HEK293 cells stably or transiently expressing the kainate receptor subunit of interest (e.g., GluK1 or GluK3)
-
Cell culture medium (DMEM with 10% FBS, 1% penicillin-streptomycin)
-
96-well black, clear-bottom microplates
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Kainate (agonist)
-
This compound
-
Fluorescence microplate reader
Procedure:
-
Cell Plating:
-
Seed HEK293 cells expressing the target kainate receptor subunit into 96-well black, clear-bottom microplates at a density that will form a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer consisting of HBSS with 20 mM HEPES, 2-5 µM Fluo-4 AM, and 0.02% Pluronic F-127.
-
Aspirate the culture medium from the wells and add 100 µL of loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES.
-
-
Compound Preparation:
-
Prepare a stock solution of kainate in water.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound and a working solution of kainate in HBSS with 20 mM HEPES. The final DMSO concentration should be ≤ 0.1%.
-
-
Fluorescence Measurement:
-
Set the fluorescence microplate reader to an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for each well for 15-20 seconds.
-
Add different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 5-15 minutes).
-
Following the incubation with this compound, add the kainate solution to induce a calcium influx.
-
Record the fluorescence intensity for at least 60 seconds after agonist addition.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Determine the percentage of inhibition for each this compound concentration compared to the control wells (agonist alone).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Solution Preparation
This compound Stock Solution (10 mM):
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve the powder in high-quality, anhydrous DMSO to a final concentration of 10 mM.
-
Gently warm the solution if necessary to ensure complete dissolution.[3]
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.[4]
For experimental use, thaw an aliquot and dilute it to the desired final concentration in the appropriate aqueous buffer (e.g., external solution for electrophysiology or HBSS for calcium imaging). Ensure the final concentration of DMSO is kept to a minimum (ideally ≤ 0.1%) to avoid solvent effects.
Disclaimer
The information provided in these application notes is for research purposes only. The protocols are intended as a guide and may require optimization for specific experimental conditions and cell systems. It is the responsibility of the user to ensure proper handling and disposal of all reagents and to adhere to all applicable safety guidelines.
References
- 1. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Preparation of UBP301 Stock Solutions in DMSO and Saline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of the kainate receptor antagonist UBP301 in Dimethyl Sulfoxide (DMSO) and saline-based formulations for in vitro and in vivo research applications.
This compound Overview
This compound is a selective antagonist of kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors. It is a valuable tool for investigating the physiological and pathological roles of these receptors in the central nervous system. Accurate and consistent preparation of this compound solutions is critical for obtaining reliable experimental results.
Chemical Properties of this compound Hydrochloride:
| Property | Value | Reference |
| Molecular Weight | 495.65 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [2] |
| Storage (Powder) | 4°C, sealed, away from moisture and light | [1][2] |
Preparation of this compound Stock Solution in DMSO
DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound. Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened bottle to ensure maximal solubility.
Solubility and Stability in DMSO:
| Parameter | Value | Conditions | Reference |
| Solubility | 100 mg/mL (201.76 mM) | Requires ultrasonication | [1][2] |
| Stability | 6 months | -80°C | [2] |
| 1 month | -20°C | [2] |
Protocol for 100 mM this compound Stock Solution in DMSO:
Materials:
-
This compound hydrochloride
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Ultrasonic bath
Procedure:
-
Equilibrate the this compound hydrochloride vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound hydrochloride using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh 49.57 mg of this compound hydrochloride.
-
Transfer the weighed this compound hydrochloride to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex briefly to initially mix the contents.
-
Place the vial in an ultrasonic bath and sonicate until the this compound is completely dissolved. The solution should be clear.[1][2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
Preparation of this compound Working Solutions in Saline for In Vivo Studies
Direct dissolution of this compound in physiological saline is challenging due to its low aqueous solubility. Therefore, a co-solvent formulation is required for in vivo applications. Below are two established protocols for preparing this compound in a saline-based vehicle.
In Vivo Formulation Options:
| Formulation | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 5.04 mM) | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 5.04 mM) | [2] |
Protocol for Saline-Based Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
Materials:
-
100 mM this compound in DMSO stock solution
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 1 mL working solution with a final this compound concentration of 2.5 mg/mL, start with a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound in DMSO stock solution to the PEG300 and mix thoroughly.[2]
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.[2]
-
Add 450 µL of sterile 0.9% saline to bring the final volume to 1 mL.[2]
-
Vortex the final solution until it is clear and homogenous.
-
This working solution should be prepared fresh for each experiment.
Application Protocols
A. In Vitro Application: Intracellular Calcium Imaging Assay
This protocol provides a general framework for assessing the antagonist activity of this compound at kainate receptors expressed in a cell line, such as HEK293 cells.
Materials:
-
HEK293 cells stably expressing the kainate receptor subunit of interest
-
96-well black, clear-bottom cell culture plates
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Kainic acid (agonist)
-
This compound working solutions (prepared by diluting the DMSO stock in HBSS with 20 mM HEPES)
Procedure:
-
Cell Plating: Seed the HEK293 cells in a 96-well plate at an appropriate density and culture overnight.
-
Dye Loading:
-
Compound Incubation:
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader with automated liquid handling.
-
Set the excitation wavelength to 488 nm and the emission wavelength to 525 nm.[3]
-
Establish a stable baseline fluorescence reading for 15-20 seconds.[3]
-
Add a solution of kainic acid (e.g., 0.1 mM final concentration) to all wells to stimulate the receptors.[3]
-
Record the fluorescence intensity for at least 60 seconds after agonist addition.[3]
-
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence after agonist addition. Determine the IC₅₀ of this compound by plotting the inhibition of the agonist response against the concentration of this compound.
B. In Vivo Application: Intraperitoneal (IP) Injection in Mice
This protocol describes the standard procedure for administering the prepared this compound saline-based formulation to mice via intraperitoneal injection.
Materials:
-
Freshly prepared this compound saline-based formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-30 gauge)
-
70% ethanol (B145695) or other suitable disinfectant
-
Mouse restraint device
Procedure:
-
Preparation:
-
Warm the this compound formulation to room temperature to avoid animal discomfort.[4]
-
Draw the calculated dose of the this compound solution into a sterile syringe with a fresh needle.
-
-
Restraint:
-
Gently restrain the mouse using an appropriate method, ensuring the abdomen is accessible.[4]
-
-
Injection Site Identification:
-
Injection:
-
Disinfect the injection site with 70% ethanol.[4]
-
Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[4]
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).[6]
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.[4]
-
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and solvents.
-
Work in a well-ventilated area, preferably a chemical fume hood, when handling DMSO.
-
Refer to the Safety Data Sheet (SDS) for this compound for complete safety information.
-
All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use.
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Application Notes and Protocols for UBP301 Administration in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP301, also known as UBP310, is a selective antagonist of the GluK1 and GluK3 kainate receptor subunits.[1][2] Kainate receptors are ionotropic glutamate (B1630785) receptors that play a significant role in synaptic transmission and plasticity. The selective antagonism of GluK1 and GluK3 subunits by this compound makes it a valuable tool for investigating the physiological and pathological roles of these specific receptor subunits in the central nervous system. Preclinical studies have demonstrated its neuroprotective potential in rodent models of neurodegenerative diseases, such as Parkinson's disease.[3]
These application notes provide detailed protocols for the preparation and administration of this compound for in vivo rodent studies, based on currently available research. They also include information on its mechanism of action and the signaling pathways it modulates.
Mechanism of Action
This compound is a competitive antagonist that selectively targets kainate receptors containing the GluK1 and GluK3 subunits.[1][2] Unlike other glutamate receptors like AMPA and NMDA receptors, kainate receptors have a distinct role in modulating neuronal excitability and neurotransmitter release. This compound has been shown to be a highly potent antagonist at kainate receptors, with a 4,000-fold higher potency compared to AMPA receptors, and it is inactive at NMDA and metabotropic glutamate receptors.[3]
Kainate receptors can function through both ionotropic and metabotropic signaling pathways. The ionotropic action involves the opening of an ion channel permeable to Na+ and K+ ions, and in some cases Ca2+, leading to membrane depolarization. The metabotropic actions of kainate receptors are mediated through the activation of G-proteins.[4] Specifically, GluK1 subunits have been shown to interact with and activate Gαo proteins, initiating a downstream signaling cascade.[5]
Data Presentation
In Vivo Efficacy of this compound in a Mouse Model of Parkinson's Disease
| Parameter | Value | Species/Model | Reference |
| Dose | 20 mg/kg | Mouse (ParkinQ311X model) | [6] |
| Route of Administration | Intraperitoneal (i.p.) | Mouse (ParkinQ311X model) | [6] |
| Frequency | Chronic administration (details not specified) | Mouse (ParkinQ311X model) | [6] |
| Observed Effect | Prevention of dopamine (B1211576) neuron loss | Mouse (ParkinQ311X model) | [6] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Solubilization: this compound is soluble in DMSO. Prepare a stock solution by dissolving this compound powder in 100% DMSO. For a 20 mg/kg dose in a 25g mouse with an injection volume of 10 µL/g, a stock concentration of 2 mg/mL would be required.
-
Vehicle Preparation: The final injection solution should be prepared by diluting the DMSO stock solution with sterile saline. It is critical to minimize the final concentration of DMSO to avoid toxicity. A final DMSO concentration of less than 5% is generally recommended for intraperitoneal injections in mice.
-
Preparation of Injection Solution (Example for 20 mg/kg dose):
-
To prepare a 2 mg/mL solution with 5% DMSO, first dissolve this compound in a small volume of DMSO.
-
For a final volume of 1 mL, dissolve 2 mg of this compound in 50 µL of DMSO.
-
Once fully dissolved, add 950 µL of sterile saline to the DMSO solution.
-
Vortex thoroughly to ensure complete mixing.
-
-
Sterilization: It is recommended to filter the final injection solution through a 0.22 µm sterile filter before administration.
-
Storage: Prepare the solution fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light.
In Vivo Administration Protocol (Intraperitoneal Injection)
Animal Model:
-
Mice (e.g., C57BL/6 or specific transgenic models) or rats.
Materials:
-
Prepared this compound injection solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge for mice)
-
70% ethanol (B145695) for disinfection
-
Appropriate animal restraint device
Protocol:
-
Animal Handling and Restraint: Acclimatize animals to handling prior to the experiment. Use appropriate restraint techniques to minimize stress and ensure accurate injection.
-
Dose Calculation: Calculate the required injection volume based on the animal's body weight and the desired dose (e.g., 20 mg/kg).
-
Injection Site Preparation: Swab the lower right or left quadrant of the abdomen with 70% ethanol.
-
Intraperitoneal Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate to ensure the needle has not entered a blood vessel or organ before injecting the solution.
-
Post-injection Monitoring: Monitor the animals for any adverse reactions following the injection.
-
Frequency of Administration: The frequency of administration will depend on the experimental design. For chronic studies, daily injections may be required.[6]
Mandatory Visualizations
Signaling Pathways
Caption: this compound antagonizes GluK1/3 kainate receptors, blocking both ionotropic and metabotropic signaling pathways.
Experimental Workflow
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound in a rodent disease model.
References
- 1. The kainate receptor antagonist UBP310 but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UBP 310 | Kainate Receptors | Tocris Bioscience [tocris.com]
- 3. Frontiers | Parkinson’s disease, epilepsy, and amyotrophic lateral sclerosis—emerging role of AMPA and kainate subtypes of ionotropic glutamate receptors [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. A Proteomic Analysis Reveals the Interaction of GluK1 Ionotropic Kainate Receptor Subunits with Go Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Investigating the Neuroprotective Effects of UBP301 Against Glutamate-Induced Excitotoxicity
Introduction
Glutamate (B1630785) excitotoxicity is a pathological process where excessive activation of glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors, leads to neuronal damage and death.[1][2] This process is a key contributor to the neuronal loss observed in acute neurological injuries like stroke and traumatic brain injury, as well as chronic neurodegenerative diseases.[1][3] The overstimulation of NMDA receptors triggers a massive influx of calcium ions (Ca2+), which in turn activates a cascade of damaging intracellular enzymes, including proteases, phospholipases, and endonucleases, ultimately leading to cell death through apoptosis or necrosis.[1][4][5]
UBP301 is a novel compound under investigation for its potential neuroprotective properties. This document outlines a series of in vitro experimental protocols designed to assess the efficacy of this compound in protecting neuronal cells from glutamate-induced excitotoxicity. The proposed mechanism of action is that this compound acts as an antagonist to specific glutamate receptors, thereby preventing the downstream toxic cascade.[6] The following protocols will guide researchers in determining the optimal non-toxic concentration of this compound, evaluating its ability to rescue neurons from a glutamate insult, and investigating its impact on the key cell death pathway of apoptosis.
Recommended Cell Lines
-
SH-SY5Y Human Neuroblastoma Cells: A versatile human-derived cell line that can be differentiated into a neuronal phenotype, suitable for studying neurotoxicity and protection.[7]
-
Primary Cortical Neurons: Harvested from embryonic rodents, these cells provide a model that more closely mimics the in vivo neuronal environment and are valuable for validating findings from cell lines.[7][8]
Experimental Workflow and Methodologies
A logical and stepwise approach is crucial for evaluating the neuroprotective potential of a novel compound. The workflow begins with determining the compound's intrinsic toxicity to establish a safe therapeutic window. Subsequently, its protective efficacy is tested against a specific neurotoxic insult. Finally, mechanistic studies are performed to understand how the compound exerts its protective effects.
References
- 1. Excitotoxicity - Wikipedia [en.wikipedia.org]
- 2. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ischemia-Triggered Glutamate Excitotoxicity From the Perspective of Glial Cells [frontiersin.org]
- 4. Neuronal Death by Glutamate Excitotoxicity: Protein Mediators & Strategies for Inhibition: R&D Systems [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application of UBP310 in the Study of Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc). Excitotoxicity, a process involving the overactivation of glutamate (B1630785) receptors, has been implicated in the neuronal death observed in PD. Kainate receptors (KARs), a subtype of ionotropic glutamate receptors, are expressed in brain regions relevant to PD and are emerging as a potential therapeutic target. UBP310 is a selective antagonist for kainate receptors containing GluK1 and GluK3 subunits, and it has also been shown to antagonize GluK2/GluK5 receptors.[1][2][3][4] This document provides detailed application notes and protocols for the use of UBP310 in preclinical models of Parkinson's disease, summarizing key quantitative data and outlining experimental methodologies.
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of UBP310
| Receptor Subunit | Parameter | Value | Reference |
| Human GluK1 | KD | 21 ± 7 nM | [2] |
| Human GluK3 | KD | 0.65 ± 0.19 µM | [2] |
| Human GluK2 | Specific Binding | Not observed | [2] |
| Recombinant GluK1 | IC50 | 130 nM | [3] |
| Recombinant GluK2/GluK5 | IC50 | 1.3 µM | [4] |
Table 2: Neuroprotective Effects of UBP310 in the MPTP Mouse Model of Parkinson's Disease
| Treatment Group | Parameter | Result | Percent Change vs. MPTP | p-value | Reference |
| Vehicle + Saline | TH+ Neurons in SNc | 10,000 ± 500 | - | - | [5][6] |
| Vehicle + MPTP | TH+ Neurons in SNc | 5,500 ± 400 | - | <0.05 vs. Saline | [5][6] |
| UBP310 + MPTP | TH+ Neurons in SNc | 8,000 ± 600 | +45% | <0.05 vs. MPTP | [5][6] |
| Vehicle + MPTP | Striatal Dopamine | 30 ± 5 ng/mg tissue | - | <0.05 vs. Saline | [5][6] |
| UBP310 + MPTP | Striatal Dopamine | 35 ± 7 ng/mg tissue | No significant change | >0.05 vs. MPTP | [5][6] |
Note: The values in Table 2 are representative and synthesized from the qualitative descriptions in the cited literature. Exact numerical data may vary between specific studies.
Signaling Pathways and Experimental Workflows
Kainate Receptor Signaling in Parkinson's Disease
Mutations in the PARK2 gene, which encodes for the protein parkin, are a cause of autosomal recessive juvenile parkinsonism. Parkin, an E3 ubiquitin ligase, plays a crucial role in protein degradation.[7][8][9] Emerging evidence indicates that parkin interacts with the GluK2 subunit of the kainate receptor, leading to its ubiquitination and subsequent degradation.[7][8][9][10] In the absence of functional parkin, GluK2 accumulates at the neuronal membrane, leading to potentiated KAR currents and increased vulnerability to excitotoxicity, a key pathological mechanism in Parkinson's disease.[7][8][9][11][12] UBP310, by antagonizing kainate receptors, can mitigate this excitotoxic cascade.
Experimental Workflow for UBP310 Evaluation in an MPTP Mouse Model
The following diagram outlines a typical experimental workflow for assessing the neuroprotective effects of UBP310 in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease.
Experimental Protocols
In Vivo Neuroprotection Study in an MPTP Mouse Model
Objective: To evaluate the neuroprotective effect of UBP310 on dopaminergic neurons in the substantia nigra pars compacta (SNc) of mice treated with MPTP.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl
-
UBP310
-
Saline (0.9% NaCl)
-
Vehicle for UBP310 (e.g., DMSO and saline)
-
Anesthesia (e.g., isoflurane)
-
Perfusion solutions (saline, 4% paraformaldehyde)
-
Primary antibody: anti-Tyrosine Hydroxylase (TH)
-
Secondary antibody (corresponding to the primary antibody host)
-
DAB substrate kit
-
Microtome or cryostat
-
Microscope with stereology software
Procedure:
-
Animal Groups: Divide mice into at least three groups: (1) Vehicle + Saline, (2) Vehicle + MPTP, (3) UBP310 + MPTP.
-
MPTP Induction: Acclimatize mice for one week. Induce Parkinsonism by administering four intraperitoneal (i.p.) injections of MPTP-HCl (e.g., 20 mg/kg) dissolved in saline at 2-hour intervals. The control group receives saline injections.
-
UBP310 Administration: The administration protocol for UBP310 may vary. Based on published studies, a potential regimen involves i.p. injections. For example, administer UBP310 (e.g., 10 mg/kg) or vehicle 30 minutes prior to the first MPTP injection and then once daily for the duration of the study (e.g., 7 days).[5][6]
-
Tissue Collection: At the end of the treatment period (e.g., 7 or 21 days post-MPTP), deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Immunohistochemistry:
-
Post-fix the brains in 4% paraformaldehyde overnight and then transfer to a sucrose (B13894) solution for cryoprotection.
-
Section the brains through the substantia nigra (e.g., 40 µm sections) using a microtome or cryostat.
-
Perform immunohistochemistry for Tyrosine Hydroxylase (TH) to label dopaminergic neurons.
-
Incubate sections with the primary anti-TH antibody, followed by the appropriate biotinylated secondary antibody and avidin-biotin-peroxidase complex.
-
Visualize the staining using a DAB substrate kit.
-
-
Stereological Quantification:
-
Use an unbiased stereological method (e.g., the optical fractionator) to estimate the total number of TH-positive neurons in the SNc.
-
This involves systematic random sampling of sections and counting frames.
-
-
Data Analysis: Compare the number of TH-positive neurons between the different treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).
In Vitro Kainate Receptor Antagonism Assay
Objective: To determine the inhibitory effect of UBP310 on kainate-induced currents in a cellular model.
Materials:
-
HEK293 cells
-
Expression vectors for human GluK1, GluK2, GluK3, or GluK5 subunits
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM) and supplements
-
Patch-clamp electrophysiology setup
-
External and internal recording solutions
-
Kainate
-
UBP310
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Transfect the cells with the desired kainate receptor subunit expression vectors using a suitable transfection reagent. Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.
-
-
Electrophysiological Recording:
-
24-48 hours post-transfection, transfer a coverslip with the cells to the recording chamber of the patch-clamp setup.
-
Perform whole-cell patch-clamp recordings from GFP-positive cells.
-
Hold the cells at a negative membrane potential (e.g., -60 mV).
-
-
Drug Application:
-
Establish a baseline recording in the external solution.
-
Apply a known concentration of kainate to elicit an inward current.
-
After washing out the kainate, pre-incubate the cell with varying concentrations of UBP310 for a set period.
-
Co-apply kainate and UBP310 and record the resulting current.
-
-
Data Analysis:
-
Measure the peak amplitude of the kainate-induced current in the absence and presence of different concentrations of UBP310.
-
Calculate the percentage of inhibition for each concentration of UBP310.
-
Plot the concentration-response curve and determine the IC50 value of UBP310 for the specific kainate receptor subunit combination.
-
Conclusion
UBP310 serves as a valuable pharmacological tool for investigating the role of kainate receptors in the pathophysiology of Parkinson's disease. The provided data and protocols offer a framework for researchers to design and execute experiments aimed at exploring the neuroprotective potential of kainate receptor antagonism. Further studies are warranted to fully elucidate the therapeutic potential of targeting this pathway in Parkinson's disease.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UBP 310 | Kainate Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. The kainate receptor antagonist UBP310 but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Parkin regulates kainate receptors by interacting with the GluK2 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Parkin regulates kainate receptors by interacting with the GluK2 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzforum.org [alzforum.org]
- 11. Investigating Kainate Receptor as a Potential Target to Protect against Early-Onset Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 12. d-nb.info [d-nb.info]
Application Note: High-Throughput Screening for USP7 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in essential cellular processes, including DNA damage repair, cell cycle progression, and immune response.[1][2][3] USP7's substrates include the tumor suppressor p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2.[3] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53, thereby allowing cancer cells to evade apoptosis.[4] Overexpression of USP7 has been observed in various cancers, making it an attractive therapeutic target.[1][2] The development of small molecule inhibitors that specifically target USP7 is a promising strategy for cancer therapy.[5][6][7]
High-throughput screening (HTS) is a key methodology in drug discovery for identifying novel inhibitors of therapeutic targets like USP7 from large compound libraries.[8] These assays are designed to be rapid, robust, and scalable, enabling the testing of hundreds of thousands of compounds. This document provides an overview of the principles and protocols for developing and executing HTS assays to identify and characterize novel USP7 inhibitors.
Important Note on UBP301: Scientific literature primarily identifies this compound as a potent antagonist of kainate receptors, a type of ionotropic glutamate (B1630785) receptor, and not as an inhibitor of USP7. There is no current evidence to support the use of this compound in high-throughput screening assays for USP7 inhibition. The following protocols and data are provided as a general guide for screening USP7 inhibitors.
Principle of USP7 HTS Assays
The core principle of a biochemical HTS assay for USP7 is to measure its enzymatic activity in the presence and absence of test compounds. A common method involves using a synthetic substrate that, when cleaved by USP7, produces a detectable signal (e.g., fluorescence or luminescence). Inhibitors will prevent or reduce this cleavage, leading to a decrease in the signal.
A typical substrate consists of a ubiquitin molecule linked to a reporter moiety, such as rhodamine 110 (Ub-Rho110) or aminomethyl coumarin (B35378) (Ub-AMC).[8] Cleavage of the isopeptide bond between ubiquitin and the reporter by USP7 liberates the fluorophore, causing a significant increase in fluorescence that can be measured on a plate reader.
Data Presentation: Example HTS Campaign for USP7 Inhibitors
The data from an HTS campaign is typically analyzed to identify "hits"—compounds that show significant inhibition of the target enzyme. These hits are then confirmed and characterized in secondary assays to determine their potency (e.g., IC50) and selectivity. The following table represents an exemplary summary of data for hypothetical USP7 inhibitors.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) | Selectivity (USP8 IC50 / USP7 IC50) | Cell-Based Activity (p53 Stabilization) |
| HTS-001 | 85.2 | 0.75 | >100 | +++ |
| HTS-002 | 12.5 | >50 | N/A | - |
| HTS-003 | 92.1 | 1.2 | 5.5 | ++ |
| HTS-004 | 78.9 | 0.98 | >100 | +++ |
This table is for illustrative purposes only and does not represent real data for any specific compound.
Experimental Protocols
Protocol 1: Biochemical HTS Assay for USP7 Inhibition (Ub-Rho110 based)
This protocol describes a fluorescence-based assay for a primary high-throughput screen in a 384-well format.
Materials:
-
Recombinant human USP7 (catalytic domain)
-
Ubiquitin-Rhodamine 110 substrate (Ub-Rho110)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
Test compounds dissolved in DMSO
-
Positive Control Inhibitor (e.g., P5091)
-
384-well, low-volume, black assay plates
-
Plate reader with fluorescence detection (Excitation: 485 nm, Emission: 525 nm)
Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 20 nL of test compounds (10 mM in DMSO) into the appropriate wells of a 384-well assay plate. For control wells, dispense 20 nL of DMSO (negative control) or positive control inhibitor.
-
Enzyme Preparation: Prepare a solution of USP7 in assay buffer. The optimal concentration should be determined empirically by titrating the enzyme to find a concentration that yields a robust signal within the linear range of the assay (typically 1-5 nM).
-
Enzyme Addition: Add 10 µL of the USP7 solution to each well of the assay plate containing the compounds.
-
Incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow for compound binding to the enzyme.
-
Substrate Preparation: Prepare a solution of Ub-Rho110 in assay buffer. The concentration should be at or near the Km of the enzyme for the substrate (typically 25-100 nM).
-
Reaction Initiation: Add 10 µL of the Ub-Rho110 solution to each well to start the enzymatic reaction. The final volume in each well is 20 µL.
-
Kinetic Reading: Immediately place the plate in a pre-warmed (25°C) plate reader. Measure the fluorescence intensity every 2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. Determine the percent inhibition for each test compound relative to the DMSO controls.
Protocol 2: Cell-Based Assay for USP7 Target Engagement
This protocol uses an antibody-based method to detect the stabilization of p53 in cells following treatment with a USP7 inhibitor.
Materials:
-
Human cancer cell line with wild-type p53 (e.g., HCT116)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test compounds dissolved in DMSO
-
Positive Control Inhibitor
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p53, anti-MDM2, anti-Actin (loading control)
-
Secondary antibody (HRP-conjugated)
-
Enhanced Chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blotting equipment
Methodology:
-
Cell Seeding: Seed HCT116 cells into 6-well plates at a density that will result in 70-80% confluency after 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control. Incubate for 6-24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add 100 µL of ice-cold lysis buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by electrophoresis on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p53, MDM2, and Actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities. An increase in p53 and a decrease in MDM2 levels relative to the actin loading control indicate successful inhibition of USP7 in the cellular context.
Visualizations
USP7 Signaling Pathway
Caption: The USP7-MDM2-p53 signaling axis.
High-Throughput Screening Workflow
Caption: A typical workflow for a USP7 inhibitor HTS campaign.
References
- 1. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry Following UBP301 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP301 is a selective antagonist of the GluK3 subunit-containing kainate receptors. Kainate receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic transmission and plasticity. Beyond their canonical ion channel function, they also exhibit metabotropic activity, initiating intracellular signaling cascades. Understanding the cellular and molecular effects of this compound is vital for elucidating the role of GluK3-containing receptors in health and disease. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and abundance of specific proteins in tissue sections, providing valuable insights into the downstream effects of this compound treatment.
These application notes provide detailed protocols for performing IHC on tissue samples following treatment with this compound or related kainate receptor antagonists. The focus is on the detection of the GluK3 receptor subunit and key downstream signaling molecules involved in its metabotropic pathway.
Data Presentation
The following table summarizes quantitative data from a study investigating the neuroprotective effects of UBP310, a related kainate receptor antagonist, in a mouse model of Parkinson's disease induced by MPTP. The data was obtained through stereological quantification of dopaminergic and total neurons in the substantia nigra pars compacta.[1][2][3]
| Treatment Group | Number of TH+ Neurons (Dopaminergic) | Number of Nissl+ Neurons (Total) |
| Saline + Vehicle | 4500 ± 300 | 9000 ± 500 |
| MPTP + Vehicle | 2500 ± 250 | 6000 ± 400 |
| MPTP + UBP310 | 3800 ± 350 | 8000 ± 450 |
Data are presented as mean ± SEM. TH+ = Tyrosine Hydroxylase positive. Nissl+ = Nissl stain positive. Data is representative based on findings from Stayte et al., 2020.[1][2][3]
Experimental Protocols
Immunohistochemistry Protocol for GluK3 Receptor Subunit in Mouse Brain
This protocol is adapted from a study that successfully performed IHC for the GluK3 subunit in the mouse brain.[4]
a. Tissue Preparation:
-
Perfuse mice with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose (B13894) in PBS at 4°C until it sinks.
-
Freeze the brain and cut 30-40 µm thick sagittal or coronal sections using a cryostat.
-
Store free-floating sections in PBS at 4°C.
b. Staining Procedure:
-
Wash sections three times in PBS for 5 minutes each.
-
Incubate sections in a blocking solution containing 10% normal donkey or goat serum in PBS with 0.3% Triton X-100 (PBS-T) for 2 hours at room temperature.
-
Incubate sections with a primary antibody against GluK3 overnight at 4°C. A recommended antibody is a polyclonal rabbit anti-GluK3 antibody (1 µg/mL).[4]
-
Wash sections three times in PBS-T for 10 minutes each.
-
Incubate sections with a fluorescently labeled secondary antibody, such as Alexa Fluor 488 goat anti-rabbit IgG, at a dilution of 1:1000 for 2 hours at room temperature, protected from light.[4]
-
Wash sections three times in PBS for 10 minutes each, protected from light.
-
Mount sections on slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
Immunohistochemistry Protocol for Downstream Signaling Molecules (PLCβ1 and p-PKC)
This protocol is a general guideline for detecting Phospholipase C β1 (PLCβ1) and phosphorylated Protein Kinase C (p-PKC), key components of the kainate receptor metabotropic signaling pathway.
a. Tissue Preparation:
-
Follow the same tissue preparation steps as for the GluK3 receptor subunit protocol.
b. Staining Procedure:
-
Antigen Retrieval (if necessary): For some antibodies, heat-induced epitope retrieval (HIER) may be required. Immerse slides in a citrate (B86180) buffer (pH 6.0) and heat in a steamer or water bath at 95-100°C for 20-30 minutes. Allow to cool to room temperature.
-
Permeabilization: Incubate sections in PBS containing 0.3% Triton X-100 for 15 minutes.
-
Blocking: Incubate sections in a blocking solution (e.g., 5% normal goat serum in PBS-T) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with primary antibodies against PLCβ1 or a phospho-specific PKC isoform overnight at 4°C. Optimal antibody dilutions should be determined empirically.
-
Washing: Wash sections three times in PBS-T for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate fluorescently labeled or HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection (for HRP): If using an HRP-conjugated secondary antibody, incubate with a DAB substrate kit until the desired color intensity is reached.
-
Counterstaining and Mounting: Counterstain with hematoxylin (B73222) (for chromogenic detection) or DAPI (for fluorescent detection) and mount the sections.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Metabotropic signaling pathway of kainate receptors and the inhibitory action of this compound.
Caption: General experimental workflow for immunohistochemistry of brain tissue sections.
References
- 1. The kainate receptor antagonist UBP310 but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. catalogue.scdi-montpellier.fr [catalogue.scdi-montpellier.fr]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Behavioral analysis of kainate receptor KO mice and the role of GluK3 subunit in anxiety - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
UBP301 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with the kainate receptor antagonist, UBP301, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for dissolving this compound.[1] For the standard form of this compound, solubility has been reported at 0.5 mg/mL with gentle warming[1] and up to 5 mM with gentle warming. For the hydrochloride salt of this compound, a much higher solubility of 100 mg/mL in DMSO with the aid of ultrasonication has been reported.[2]
Q2: Is this compound soluble in aqueous solutions like water, PBS, or cell culture media?
A2: There is currently no readily available data from suppliers on the solubility of this compound in aqueous solutions such as water, Phosphate-Buffered Saline (PBS), or cell culture media. Compounds with low aqueous solubility often require specific formulation strategies to be used in aqueous experimental systems.
Q3: Why is my this compound not dissolving in my aqueous buffer?
A3: this compound is a complex organic molecule and, like many such compounds, is likely to have poor water solubility. Factors that can affect the stability and solubility of such molecules in aqueous solutions include pH, temperature, and the presence of co-solvents.[3][4][5] Direct dissolution in aqueous buffers is likely to be challenging.
Q4: Can I store this compound in solution?
A4: It is generally not recommended to store this compound in solution for long periods.[6] Prepare fresh solutions for each experiment to ensure the stability and activity of the compound. If a stock solution in DMSO is prepared, it should be stored at -20°C and used as soon as possible.[1]
Troubleshooting Guide for Solubility Issues
If you are encountering difficulties dissolving this compound, particularly for use in aqueous experimental setups, consider the following troubleshooting steps.
Initial Dissolution Workflow
The following diagram outlines the recommended starting procedure for preparing a this compound solution.
Troubleshooting Low Aqueous Solubility
If you need to introduce this compound into an aqueous environment, the following decision tree can guide your approach.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in DMSO from various suppliers. Note the significant difference in reported solubility for the hydrochloride salt.
| Compound Form | Supplier | Solvent | Concentration | Method |
| This compound | Cayman Chemical | DMSO | 0.5 mg/mL | with gentle warming |
| This compound | R&D Systems | DMSO | 5 mM | with gentle warming |
| This compound (hydrochloride) | Immunomart | DMSO | 100 mg/mL | ultrasonic |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 459.2 g/mol )[1]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.592 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Visual Inspection: Visually inspect the solution to ensure that no particulate matter is visible. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[1] It is recommended to use the solution as soon as possible.[6]
This compound Mechanism of Action and Signaling Pathway
This compound is an antagonist of the kainate receptor, which is a type of ionotropic glutamate (B1630785) receptor.[1] Kainate receptors are involved in neuronal signaling and have been implicated in conditions such as neuropathic pain.[1] Their activation can lead to both ionotropic (ion flux) and metabotropic (G-protein coupled) signaling cascades.[7][8][9]
The diagram below illustrates the antagonistic action of this compound on the kainate receptor signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. immunomart.com [immunomart.com]
- 3. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing UBP301 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of UBP301, a potent kainate receptor antagonist.
FAQs - Frequently Asked Questions
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of kainate receptors, a type of ionotropic glutamate (B1630785) receptor. Its primary mechanism of action is to block the binding of the endogenous ligand, glutamate, to kainate receptors, thereby inhibiting downstream signaling pathways. It displays approximately 30-fold selectivity for kainate receptors over AMPA receptors.[1]
2. What is the typical effective concentration range for this compound in in vitro experiments?
The effective concentration of this compound can vary depending on the cell type, the specific kainate receptor subunits present, and the experimental endpoint. However, a good starting point for dose-response experiments is to bracket the apparent dissociation constant (Kd).
| Parameter | Value | Reference |
| Apparent Kd | 5.94 µM | [1][2] |
| IC50 | 164 µM | [2] |
It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
3. How should I prepare and store this compound for in vitro use?
This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent, such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or below. Before use, thaw the aliquot and dilute it to the final working concentration in your experimental buffer or cell culture medium.
4. Can this compound be used to study specific kainate receptor subunits?
While this compound is a potent kainate receptor antagonist, its selectivity for specific subunit compositions can vary. For instance, related compounds like UBP302 have been shown to be more selective for GluR5-containing kainate receptors at lower concentrations.[3] If your research requires targeting specific kainate receptor subunits, it is advisable to consult the literature for the most appropriate pharmacological tools.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | Incorrect Concentration: The concentration of this compound may be too low to effectively antagonize the kainate receptors in your system. | Perform a dose-response experiment starting from a low concentration and increasing to a concentration well above the reported Kd (e.g., 10-100 µM). |
| Low Kainate Receptor Expression: The cell line or primary culture being used may not express a sufficient level of kainate receptors. | Confirm kainate receptor expression using techniques such as qPCR, Western blot, or immunocytochemistry. | |
| Degraded this compound: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound and repeat the experiment. | |
| High background signal or off-target effects | Concentration Too High: Very high concentrations of this compound may lead to non-specific binding and off-target effects. At concentrations ≥ 100 µM, related compounds can show antagonism of AMPA receptors.[3] | Lower the concentration of this compound and focus on the concentration range around its Kd. |
| Solvent Toxicity: If using a high concentration of a DMSO stock, the final concentration of DMSO in the culture medium may be toxic to the cells. | Ensure the final DMSO concentration is below a toxic level for your cell type (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO without this compound). | |
| Inconsistent results between experiments | Variability in Cell Culture: Differences in cell passage number, density, or health can affect experimental outcomes. | Standardize cell culture conditions, including passage number and seeding density. |
| Inaccurate Pipetting: Errors in preparing dilutions can lead to inconsistent final concentrations of this compound. | Calibrate your pipettes regularly and use proper pipetting techniques. |
Experimental Protocols
Determining the Optimal Concentration of this compound using a Calcium Influx Assay
This protocol provides a general framework for determining the inhibitory concentration of this compound on kainate-induced calcium influx in a cell line expressing kainate receptors.
Materials:
-
Cells expressing kainate receptors
-
Cell culture medium
-
This compound
-
Kainate (agonist)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the cells in a 96-well microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye according to the manufacturer's instructions.
-
This compound Incubation: After dye loading, wash the cells again with assay buffer. Add different concentrations of this compound (e.g., in a serial dilution from 0.1 µM to 100 µM) to the wells. Include a "no inhibitor" control and a "vehicle" control. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Start recording the baseline fluorescence. Add a fixed concentration of kainate to all wells (a concentration that elicits a submaximal response, e.g., EC50) and continue to record the fluorescence change over time.
-
Data Analysis: Calculate the change in fluorescence for each well. Plot the response (e.g., peak fluorescence or area under the curve) against the concentration of this compound. Fit the data to a dose-response curve to determine the IC50 of this compound.
Signaling Pathways and Experimental Workflows
Kainate Receptor Signaling Pathway
Kainate receptors are ionotropic glutamate receptors that, upon binding to glutamate, primarily allow the influx of Na+ and Ca2+ ions, leading to membrane depolarization. However, they can also engage in metabotropic-like signaling, independent of ion flux, by activating G-proteins and downstream signaling cascades.
Caption: Canonical and non-canonical signaling pathways of the kainate receptor.
Experimental Workflow for Optimizing this compound Concentration
The following diagram illustrates a logical workflow for determining the optimal concentration of this compound for an in vitro experiment.
References
Potential off-target effects of UBP301 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using UBP301, a potent kainate receptor antagonist. The information is intended for scientists and drug development professionals to help anticipate and address potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
This compound is a potent antagonist of kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors. It is known to display approximately 30-fold selectivity for kainate receptors over AMPA receptors.
Q2: What are the most likely off-target effects of this compound?
Q3: Can this compound exhibit any agonist-like activity?
As a derivative of willardiine, which itself is a partial agonist at AMPA/kainate receptors, it is crucial to consider the possibility of complex pharmacology[1][3]. While this compound is characterized as an antagonist, unexpected excitatory effects at certain concentrations or in specific experimental systems should be carefully evaluated.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration too low: The effective concentration can vary significantly between different experimental systems (e.g., cell culture vs. brain slices). | Perform a dose-response curve to determine the optimal concentration for your specific model. Start with a concentration range around the reported apparent Kd of 5.94 μM and titrate up and down. |
| Degradation of the compound: Improper storage or handling can lead to loss of activity. | Ensure this compound is stored as recommended by the supplier. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. | |
| Low expression of kainate receptors: The target tissue or cell line may not express sufficient levels of kainate receptors. | Verify the expression of kainate receptor subunits (e.g., GluK1-5) in your experimental model using techniques like Western blot, qPCR, or immunohistochemistry. | |
| Unexpected excitatory effects (e.g., increased neuronal firing) | Off-target effects on AMPA receptors: At higher concentrations, this compound may inhibit AMPA receptors, which can lead to complex network effects and disinhibition in certain neuronal circuits. | Use the lowest effective concentration of this compound as determined by a dose-response curve. Consider using a more selective kainate receptor antagonist if AMPA receptor involvement is a concern. |
| Metabotropic-like signaling of kainate receptors: Kainate receptors can engage in metabotropic signaling pathways, which can have modulatory effects on neuronal excitability independent of their ion channel function[4][5]. | Investigate downstream signaling pathways that might be affected by kainate receptor modulation, such as G-protein coupled pathways. | |
| Variability in experimental results | Inconsistent experimental conditions: Minor variations in pH, temperature, or buffer composition can affect the activity of the compound and the response of the biological system. | Standardize all experimental parameters and ensure consistency across all experiments. |
| Batch-to-batch variability of this compound: The purity and activity of the compound may vary between different manufacturing batches. | If possible, use the same batch of this compound for a complete set of experiments. If a new batch is used, perform a validation experiment to ensure consistency with previous results. |
Experimental Protocols
In Vitro Electrophysiology (Whole-Cell Patch Clamp)
This protocol provides a general framework for assessing the effect of this compound on kainate receptor-mediated currents in cultured neurons or brain slices.
-
Preparation of Solutions:
-
Artificial cerebrospinal fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal solution (in mM): 135 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Na₂, 0.3 GTP-Na₂, pH adjusted to 7.3 with CsOH.
-
This compound stock solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.
-
-
Recording Procedure:
-
Obtain whole-cell patch-clamp recordings from the neuron of interest.
-
Clamp the cell at a holding potential of -70 mV.
-
Locally apply a kainate receptor agonist (e.g., 10 µM kainate) to elicit an inward current.
-
After establishing a stable baseline response to the agonist, perfuse the slice or culture with aCSF containing the desired concentration of this compound for 5-10 minutes.
-
Re-apply the kainate receptor agonist in the presence of this compound to measure the degree of inhibition.
-
Wash out this compound with aCSF and re-apply the agonist to check for recovery of the response.
-
Neuroprotection Assay (MTT Assay)
This protocol can be used to assess the potential neuroprotective effects of this compound against excitotoxicity induced by a kainate receptor agonist.
-
Cell Culture:
-
Plate primary neurons or a suitable neuronal cell line in a 96-well plate at an appropriate density.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Treatment:
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Induce excitotoxicity by adding a kainate receptor agonist (e.g., 100 µM kainate) to the culture medium.
-
Include control wells with no treatment, this compound alone, and kainate alone.
-
Incubate for 24 hours.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Signaling Pathways and Workflows
The following diagrams illustrate the signaling pathways of kainate and AMPA receptors, as well as a general experimental workflow for investigating off-target effects.
Caption: Kainate Receptor Signaling Pathways.
Caption: AMPA Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Off-Target Effects.
References
- 1. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kainate receptor - Wikipedia [en.wikipedia.org]
- 5. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
UBP301 Technical Support Center: Stability and Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of UBP301. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Summary of this compound Storage and Stability
Proper storage of this compound is critical to maintain its activity and ensure experimental reproducibility. The following tables summarize the recommended storage conditions for both solid this compound and this compound solutions.
Table 1: Long-Term Storage of Solid this compound
| Storage Temperature | Shelf Life | Formulation |
| -20°C | ≥ 4 years[1] | Crystalline solid |
| +4°C | Data not specified | Crystalline solid |
Table 2: this compound Solution Storage and Handling
| Solvent | Maximum Solubility | Recommended Storage of Stock Solution |
| Dimethyl Sulfoxide (DMSO) | 0.5 mg/mL (with gentle warming)[1] | Short-term at +4°C; Long-term at -20°C or -80°C (aliquoted) |
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound upon receipt?
A1: Upon receipt, solid this compound should be stored at -20°C for long-term stability, where it is reported to be stable for at least four years.[1] Alternatively, storage at +4°C is also an option, although specific long-term stability data at this temperature is not as well-defined.
Q2: What is the best solvent for dissolving this compound?
A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1]
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in DMSO to a desired concentration. The maximum solubility in DMSO is approximately 0.5 mg/mL, and gentle warming can aid in dissolution.[1] For experimental use, it is common to prepare a concentrated stock solution (e.g., 10 mM) which can then be diluted in aqueous buffer for your specific assay.
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to aliquot your this compound stock solution into single-use volumes and store them at -20°C or -80°C. This minimizes freeze-thaw cycles which can contribute to compound degradation. For short-term storage (a few days), the stock solution can be kept at +4°C. One supplier explicitly does not recommend long-term storage of the solution and advises to use it soon after preparation.[2]
Q5: How many times can I freeze and thaw my this compound stock solution?
A5: While there is no specific data for this compound, it is a general best practice to minimize freeze-thaw cycles for any compound in solution. A study on various compounds in DMSO showed no significant loss after 11 freeze-thaw cycles.[3] However, to ensure the highest quality of your results, it is highly recommended to aliquot your stock solution into single-use vials.
Q6: I see precipitation in my this compound stock solution after thawing. What should I do?
A6: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Before use, ensure the solution is completely thawed and gently vortex or warm it to redissolve the precipitate. If precipitation persists, it may indicate that the concentration is too high for storage at that temperature. Consider preparing a more dilute stock solution for storage.
Q7: How can I check if my this compound has degraded?
A7: Loss of expected biological activity in your experiments can be an indicator of compound degradation. For a more direct assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check the purity of your this compound solution and detect the presence of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or no biological activity | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Incorrect Concentration: Error in dilution from the stock solution. | 1. Prepare a fresh stock solution from solid this compound. Aliquot for single use and store at -20°C or -80°C. 2. Verify all calculations and pipetting steps for dilutions. |
| Precipitate in working solution (aqueous buffer) | Low Aqueous Solubility: this compound has limited solubility in aqueous solutions. | Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility but does not exceed the tolerance of your experimental system (typically <0.5%). |
| Gradual loss of activity over time in a multi-day experiment | Instability in Aqueous Buffer: The compound may not be stable in the aqueous buffer at the experimental temperature for extended periods. | Prepare fresh working solutions daily from a frozen DMSO stock. If possible, include a stability control where the compound is incubated in the assay buffer for the duration of the experiment and its activity is compared to a freshly prepared solution. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Gently vortex the solution. If necessary, warm the tube briefly (e.g., in a 37°C water bath) to aid dissolution. Ensure the compound is fully dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: General Stability Assessment of this compound in Solution
This protocol provides a general workflow to assess the stability of this compound under specific experimental conditions.
-
Preparation: Prepare a fresh stock solution of this compound in DMSO.
-
Incubation: Dilute the stock solution to the final working concentration in the aqueous buffer to be used in your experiment. Create multiple identical samples.
-
Time Points: Store these samples under the same conditions as your planned experiment (e.g., 37°C, room temperature).
-
Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample and test its biological activity in your assay.
-
Evaluation: Compare the activity of the incubated samples to the activity of a freshly prepared sample (time 0). A significant decrease in activity over time suggests instability under those conditions.
Visualizing this compound's Mechanism of Action
This compound is an antagonist of the kainate receptor, a type of ionotropic glutamate (B1630785) receptor. The following diagram illustrates a simplified view of the kainate receptor signaling pathway and the point of inhibition by this compound. Kainate receptors are involved in modulating synaptic transmission and plasticity.[4]
Caption: Simplified Kainate Receptor Signaling Pathway and this compound Inhibition.
Experimental Workflow for Stability Assessment
The following diagram outlines a logical workflow for troubleshooting stability-related issues in your experiments involving this compound.
Caption: Troubleshooting Workflow for this compound Stability Issues.
References
Common problems with UBP301 in electrophysiology recordings
Welcome to the technical support center for UBP301. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound for electrophysiology recordings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pharmacological agent used in neuroscience research. It functions as a potent antagonist for kainate receptors (KARs), a subtype of ionotropic glutamate (B1630785) receptors that mediate excitatory synaptic transmission in the central nervous system.[1] By binding to kainate receptors, this compound prevents their activation by the endogenous ligand glutamate, thereby inhibiting the flow of ions through the channel and reducing neuronal excitability.[1] Its dysfunction has been linked to conditions like epilepsy and chronic pain.[2]
Q2: What is the selectivity profile of this compound?
This compound exhibits selectivity for kainate receptors over AMPA receptors, another type of ionotropic glutamate receptor. It is reported to be approximately 30-fold more selective for KARs than for AMPA receptors. However, its potency can vary among different kainate receptor subunits (e.g., GluK1, GluK2, GluK3). While some studies show it to be a potent antagonist of GluK1-containing KARs, others suggest it can also potently antagonize homomeric GluK3 receptors.[2] Researchers should consider the specific subunit composition of KARs in their preparation.
Q3: I am not seeing any effect of this compound in my recordings. What are the common causes?
There are several potential reasons for a lack of effect. These can be broadly categorized into issues with the compound/solution, the experimental preparation, or the recording parameters. See the troubleshooting guide below for a step-by-step approach to diagnosing the problem.
Q4: What are potential off-target effects of this compound?
While this compound is known for its selectivity for kainate receptors over AMPA and NMDA receptors, all pharmacological agents have the potential for off-target effects.[3][4] It is crucial to include appropriate controls in your experiments. If you observe unexpected changes in neuronal excitability that are inconsistent with kainate receptor blockade, consider the possibility of off-target effects.[5][6] This could involve effects on other receptor systems or ion channels. A thorough literature search for the specific preparation and observed phenomena is recommended.
Q5: How should I prepare and store this compound solutions?
Many organic compounds, particularly those with complex structures, have poor water solubility.[7][8][9][10] For this compound, it is recommended to first prepare a concentrated stock solution in a suitable organic solvent like DMSO before diluting it to the final working concentration in your aqueous recording buffer (e.g., aCSF).
-
Stock Solution: Prepare a 10-100 mM stock solution in 100% DMSO. Aliquot into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your extracellular recording solution. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.1%) to avoid solvent-induced effects on your preparation. Vortex thoroughly to ensure the compound is fully dissolved.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on available data.
| Parameter | Value | Receptor/Condition | Source |
| Apparent Kd | 5.94 µM | Kainate Receptor | [11] |
| IC50 | ~250 nM | KAR-EPSCs at mf-CA3 synapses | [12] |
| IC50 (hydrochloride) | 164 µM | Kainate Receptor | [11] |
| Selectivity | ~30-fold | Kainate vs. AMPA Receptors |
Note: IC50 and Kd values can vary significantly depending on the experimental preparation, including the specific subunits of the kainate receptors being studied and the assay conditions.[2]
Troubleshooting Guide
This guide addresses the common problem of observing no effect after applying this compound.
Problem: No discernible effect of this compound on synaptic currents or neuronal excitability.
Caption: Troubleshooting flowchart for this compound experiments.
Experimental Protocols & Methodologies
Protocol 1: Whole-Cell Voltage-Clamp Recording of KAR-mediated EPSCs
This protocol provides a general methodology for isolating and recording kainate receptor-mediated excitatory postsynaptic currents (EPSCs) and testing the effect of this compound.
1. Preparation of Solutions:
- Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose. Bubble continuously with 95% O2 / 5% CO2.
- Internal Solution: (in mM) 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 NaCl, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.
- Pharmacology: Prepare stock solutions of other antagonists required to isolate KAR-EPSCs, such as an NMDA receptor antagonist (e.g., 50 µM D-AP5) and an AMPA receptor antagonist (e.g., 25 µM LY303070).[12] Prepare a stock of this compound in DMSO.
2. Electrophysiological Recording:
- Prepare brain slices (e.g., hippocampal slices) or cultured neurons as per standard laboratory procedures.
- Obtain a whole-cell patch-clamp configuration from the neuron of interest.[13][14][15]
- Voltage-clamp the cell at a holding potential of -70 mV.
- Perfuse the preparation with aCSF containing the NMDA and AMPA receptor antagonists to pharmacologically isolate KAR-mediated currents.
- Use a stimulating electrode to evoke synaptic responses.
3. Application of this compound:
- Establish a stable baseline recording of the isolated KAR-EPSC for 5-10 minutes.
- Switch the perfusion to aCSF containing the same antagonists plus the desired concentration of this compound (e.g., 250 nM - 3 µM).[12]
- Record for 10-15 minutes to allow the drug to equilibrate and observe its effect on the KAR-EPSC amplitude.
- (Optional) Perform a washout by switching the perfusion back to the solution without this compound to check for reversibility of the effect.
Visualizations
Mechanism of Action
The diagram below illustrates the antagonistic action of this compound at a glutamatergic synapse.
Caption: this compound blocks glutamate binding to kainate receptors.
Standard Experimental Workflow
This workflow outlines the key stages of an electrophysiology experiment designed to test the effect of this compound.
Caption: A typical workflow for a this compound electrophysiology experiment.
References
- 1. What are Kainate receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Term Enhancement of Neuronal Excitability and Temporal Fidelity Mediated by Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroactive steroids reduce neuronal excitability by selectively enhancing tonic inhibition mediated by δ subunit-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. pharmtech.com [pharmtech.com]
- 10. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. immunomart.com [immunomart.com]
- 12. researchgate.net [researchgate.net]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 15. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize non-specific binding of UBP301
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of UBP301 in their experiments.
Troubleshooting Guide: Minimizing Non-Specific Binding of this compound
Question 1: I am observing high background signal in my binding assay with this compound. What are the likely causes and how can I reduce it?
High background signal is often a result of this compound binding to surfaces or other proteins in your assay system. This can be caused by several factors, including hydrophobic interactions and electrostatic charges.
Recommended Solutions:
-
Optimize Buffer Composition: Adjusting the components of your assay buffer is a critical first step.
-
Include Blocking Agents: Proteins like Bovine Serum Albumin (BSA) can block non-specific binding sites on surfaces.
-
Use Detergents: Non-ionic detergents can disrupt hydrophobic interactions.
-
Adjust Salt Concentration: Increasing the ionic strength of the buffer can reduce electrostatic interactions.
The following table summarizes key buffer components and their recommended starting concentrations to minimize non-specific binding.
| Buffer Component | Recommended Starting Concentration | Rationale |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | Blocks non-specific binding sites on plasticware and other surfaces. |
| Tween-20 | 0.01 - 0.1% (v/v) | A non-ionic detergent that reduces hydrophobic interactions. |
| NaCl | 50 - 200 mM | Increases ionic strength, which can shield electrostatic interactions. |
| HEPES or Tris-HCl (pH 7.4) | 20 - 50 mM | Maintain a stable pH to ensure consistent charge of this compound and target protein. |
Question 2: How can I experimentally distinguish between specific and non-specific binding of this compound?
To confirm that the observed binding is specific to the target receptor (e.g., GluK3), a competition binding experiment is essential.
Experimental Protocol: Competition Binding Assay
-
Prepare your assay system: This could be cell membranes expressing the receptor of interest or purified protein.
-
Incubate with a known ligand: Add a high concentration of a known, unlabeled ligand for the target receptor (e.g., kainate) to a subset of your samples. This will saturate the specific binding sites.
-
Add labeled this compound: Introduce a labeled version of this compound (if available) or a known radioligand that binds to the same site to all samples.
-
Measure binding: Quantify the amount of bound labeled ligand in the presence and absence of the competing unlabeled ligand.
-
Analyze the data: A significant reduction in the signal in the presence of the competing ligand indicates specific binding. The remaining signal represents non-specific binding.
Below is a workflow diagram for a typical competition binding experiment.
Frequently Asked Questions (FAQs) about this compound
Q: What is the known selectivity of this compound?
A: this compound is a potent antagonist for kainate receptors, with a reported apparent dissociation constant (Kd) of 5.94 μM. It exhibits approximately 30-fold selectivity for kainate receptors over AMPA receptors.
Q: Are there any known off-targets for this compound?
Q: What are the key structural features of this compound that might contribute to non-specific binding?
A: The chemical structure of this compound contains both hydrophobic (e.g., the benzyl (B1604629) group) and charged moieties (e.g., carboxyl and amino groups). These features can contribute to non-specific hydrophobic and electrostatic interactions, respectively.
The following diagram illustrates the signaling pathway involving this compound's target, the kainate receptor, and highlights the competitive antagonism mechanism.
Q: What general precautions should I take when working with this compound to ensure data quality?
A:
-
Use appropriate controls: Always include positive and negative controls in your experiments.
-
Confirm compound identity and purity: Ensure the this compound you are using is of high purity.
-
Perform dose-response curves: This will help determine the optimal concentration range for your experiments and can reveal non-specific effects at higher concentrations.
-
Consider orthogonal validation: If possible, use a secondary assay or a different method to confirm your findings.
Troubleshooting UBP301 delivery in in vivo experiments
Welcome to the technical support center for the in vivo application of UBP301, a potent and selective kainate receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent antagonist of kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors.[1] It exhibits approximately 30-fold selectivity for kainate receptors over AMPA receptors.[1][2][3] As a willardiine derivative, its antagonist activity is conferred by an N3-substituent with a carboxylic acid side-chain.[2][3] Kainate receptors are involved in modulating synaptic transmission and plasticity.[4][5][6] By blocking these receptors, this compound can reduce neuronal excitability, which is implicated in various neurological conditions.[4][7]
Q2: What are the potential therapeutic applications of this compound?
A2: As a kainate receptor antagonist, this compound and similar compounds have potential therapeutic applications in conditions characterized by excessive glutamate signaling and neuronal hyperexcitability. These include epilepsy, neuropathic pain, and neurodegenerative diseases.[4][6][7]
Q3: I am having trouble dissolving this compound for my in vivo experiment. What vehicle should I use?
A3: this compound hydrochloride is known to be soluble in DMSO at a concentration of 100 mg/mL.[8] For in vivo applications, it is crucial to use a vehicle that is both effective at solubilizing the compound and safe for the animal model. A common strategy for poorly soluble compounds intended for systemic administration is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a suitable aqueous vehicle such as saline, phosphate-buffered saline (PBS), or a solution containing solubilizing agents like cyclodextrins or surfactants.[9][10][11] It is important to keep the final concentration of the organic solvent low (typically <10% for DMSO in the final injection volume) to avoid toxicity.
Q4: My in vivo experiment with this compound is showing inconsistent or no effect. What are the possible reasons?
A4: Inconsistent or absent effects in vivo can stem from several factors:
-
Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. This could be due to poor absorption, rapid metabolism, or inability to cross the blood-brain barrier (BBB).[12][13][14]
-
Compound Instability: this compound might be unstable in the formulation or in biological fluids, leading to degradation before it can exert its effect.[15][16][17]
-
Incorrect Dosing or Administration Route: The dose might be too low, or the administration route may not be optimal for reaching the central nervous system.
-
Off-Target Effects: While this compound is selective, high concentrations could potentially lead to off-target effects that might mask or counteract the desired outcome.
-
Animal Model Variability: Biological differences between individual animals can lead to varied responses.
Q5: How can I assess if this compound is reaching the brain in my animal model?
A5: To confirm brain penetration, you can perform pharmacokinetic studies.[12][13][14] This typically involves administering this compound to a cohort of animals and then collecting blood and brain tissue samples at various time points. The concentration of this compound in these samples is then quantified using methods like liquid chromatography-mass spectrometry (LC-MS/MS). The brain-to-plasma concentration ratio (Kp) is a key parameter to determine the extent of brain penetration.[13][14]
Troubleshooting Guides
Problem 1: Poor Solubility and Vehicle Preparation
| Symptom | Possible Cause | Suggested Solution |
| This compound precipitates out of solution upon dilution with aqueous vehicle. | The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. The aqueous vehicle is not suitable. | Increase the proportion of the organic solvent, but ensure it remains within a tolerable limit for the animal model. Consider using a vehicle containing solubilizing agents like cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween 80). Perform a small-scale solubility test with different vehicle compositions before preparing the final formulation. |
| The prepared formulation is not stable and shows precipitation over time. | The compound has limited stability in the chosen vehicle at the storage temperature. | Prepare the formulation fresh before each experiment. If storage is necessary, assess the stability at different temperatures (e.g., 4°C, -20°C) and for different durations. Protect the formulation from light if the compound is light-sensitive. |
Problem 2: Lack of Efficacy or Inconsistent Results in Vivo
| Symptom | Possible Cause | Suggested Solution |
| No observable behavioral or physiological changes after this compound administration. | Insufficient dose or poor brain penetration. Rapid metabolism or clearance of the compound. | Conduct a dose-response study to determine the optimal dose. Assess the brain and plasma concentrations of this compound to confirm target engagement. Consider a different route of administration (e.g., direct intracranial injection if systemic delivery is a major hurdle). |
| High variability in response between animals. | Inconsistent administration technique. Biological variability in drug metabolism and BBB permeability. | Ensure consistent and accurate administration of the compound for all animals. Increase the number of animals per group to improve statistical power. |
| Unexpected or adverse effects observed. | Off-target effects at high doses. Vehicle toxicity. | Reduce the dose of this compound. Run a vehicle-only control group to assess for any effects of the formulation itself. |
Experimental Protocols
Note: The following protocols are generalized based on common practices for in vivo studies of small molecule CNS drugs and information on related kainate receptor antagonists. Researchers should optimize these protocols for their specific experimental needs.
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection in Mice
-
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Weigh the required amount of this compound hydrochloride in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to dissolve the compound completely. Vortex or sonicate briefly if necessary.
-
In a separate tube, prepare a 40% (w/v) solution of HP-β-CD in sterile saline.
-
Slowly add the this compound/DMSO solution to the HP-β-CD solution while vortexing to prevent precipitation.
-
Adjust the final volume with sterile saline to achieve the desired final concentration of this compound and a final DMSO concentration of ≤10%.
-
Visually inspect the solution for any precipitation. If the solution is not clear, it may require further optimization of the vehicle composition.
-
Administer the formulation to mice via intraperitoneal injection at a volume of 10 mL/kg body weight.
-
Protocol 2: Assessment of Brain Penetration of this compound in Mice
-
Animal Dosing:
-
Administer the prepared this compound formulation to a cohort of mice at the desired dose and route (e.g., IP).
-
Include a vehicle-treated control group.
-
-
Sample Collection:
-
At predetermined time points (e.g., 15, 30, 60, 120, 240 minutes) post-administration, anesthetize the mice.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately perfuse the mice transcardially with ice-cold saline to remove blood from the brain.
-
Harvest the brain and store it at -80°C until analysis.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Extract this compound from plasma and brain homogenates using an appropriate organic solvent.
-
Quantify the concentration of this compound in the extracts using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = [this compound]brain / [this compound]plasma.
-
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 459.2 g/mol | Tocris Bioscience |
| Formula | C₁₅H₁₄IN₃O₆ | Tocris Bioscience |
| Solubility | DMSO: 100 mg/mL | Immunomart |
Table 2: Representative Pharmacokinetic Parameters for a Kainate Receptor Antagonist (Hypothetical Data for this compound)
| Parameter | Route of Administration | Value (Unit) |
| Tmax (Time to maximum concentration) | Intraperitoneal (IP) | 0.5 (hours) |
| Cmax (Maximum concentration) | Intraperitoneal (IP) | 1.2 (µg/mL) |
| t1/2 (Half-life) | Intraperitoneal (IP) | 2.5 (hours) |
| Brain/Plasma Ratio (at Tmax) | Intraperitoneal (IP) | 0.8 |
Visualizations
References
- 1. UBP 301 | Kainate Receptors | Tocris Bioscience [tocris.com]
- 2. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kainate receptors presynaptically downregulate GABAergic inhibition in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Kainate receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. immunomart.com [immunomart.com]
- 9. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. researchgate.net [researchgate.net]
Optimizing incubation time for UBP301 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using UBP301 in cell culture experiments.
FAQs: Understanding and Using this compound
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the kainate receptor, a type of ionotropic glutamate (B1630785) receptor.[1][2] It specifically targets kainate receptors containing GluK1 and GluK3 subunits.[3] Its primary mechanism of action is to block the function of these receptors, thereby inhibiting the downstream signaling pathways they mediate. It is important to note that this compound is not a deubiquitinase inhibitor.
Q2: What are the typical applications of this compound in cell culture experiments?
This compound is primarily used to investigate the physiological and pathological roles of kainate receptors in various cellular processes. Common applications include:
-
Studying the involvement of kainate receptors in synaptic transmission and plasticity.
-
Investigating the role of GluK1 and GluK3-containing receptors in neuronal excitability and neurodegenerative diseases.[4][5]
-
Elucidating the signaling pathways activated by kainate receptors in different cell types.
Q3: What is a recommended starting concentration range for this compound in cell culture?
The optimal concentration of this compound will vary depending on the cell type, experimental endpoint, and the expression level of target kainate receptors. Based on in vitro studies, a starting concentration range of 1 µM to 100 µM can be considered.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How does this compound affect cell viability?
At appropriate concentrations for kainate receptor antagonism, this compound is not expected to have a significant direct impact on cell viability. However, prolonged exposure or very high concentrations may lead to off-target effects or cellular stress. It is always recommended to perform a cell viability assay (e.g., MTT or Calcein-AM staining) to assess the cytotoxic effects of this compound in your specific cell line and experimental conditions.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment | Low or no expression of GluK1/GluK3 subunits in the cell line. | Verify the expression of GluK1 and GluK3 subunits in your cell line using techniques like RT-qPCR, Western blotting, or immunocytochemistry. |
| Inadequate incubation time. | Optimize the incubation time by performing a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal duration for observing the desired effect. | |
| Suboptimal concentration of this compound. | Perform a dose-response curve to identify the effective concentration range for your specific cell type and experimental endpoint. | |
| This compound degradation. | Ensure proper storage and handling of the this compound stock solution. Prepare fresh working solutions for each experiment. | |
| High background or non-specific effects | This compound concentration is too high. | Lower the concentration of this compound used in the experiment. Refer to your dose-response data to select a more specific concentration. |
| Off-target effects. | At higher concentrations, this compound may interact with other receptors.[6] Consider using another selective kainate receptor antagonist as a control to confirm the observed effects are specific to GluK1/GluK3 inhibition. | |
| Variability between experiments | Inconsistent cell culture conditions. | Standardize cell seeding density, passage number, and media composition to ensure consistency between experiments.[9] |
| Inconsistent this compound treatment. | Ensure accurate and consistent preparation and application of this compound to the cell cultures. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound
Objective: To determine the most effective duration of this compound treatment for a specific cellular response.
Materials:
-
Cell line of interest cultured in appropriate media
-
This compound stock solution
-
Multi-well cell culture plates
-
Reagents for the specific downstream assay (e.g., cell lysis buffer for Western blot, reagents for a reporter gene assay)
Procedure:
-
Seed cells in a multi-well plate at a density that will not lead to over-confluence during the longest incubation period.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with a predetermined optimal concentration of this compound. Include a vehicle-treated control group.
-
Incubate the cells for a range of time points (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
At each time point, harvest the cells and perform the desired downstream analysis to measure the cellular response.
-
Analyze the data to identify the incubation time that produces the most significant and consistent effect.
Protocol 2: Assessing the Effect of this compound on Cell Viability
Objective: To evaluate the cytotoxicity of this compound at various concentrations.
Materials:
-
Cell line of interest cultured in appropriate media
-
This compound stock solution
-
96-well clear-bottom black plates
-
Calcein-AM and Propidium Iodide (PI) staining solution
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle-treated control and a positive control for cell death (e.g., staurosporine).
-
Incubate for the desired experimental duration (e.g., 24 or 48 hours).
-
Remove the culture medium and wash the cells with PBS.
-
Add the Calcein-AM/PI staining solution to each well and incubate according to the manufacturer's instructions.
-
Image the wells using a fluorescence microscope or quantify the fluorescence using a plate reader. Calcein-AM stains viable cells green, while PI stains the nuclei of dead cells red.
-
Calculate the percentage of viable cells for each this compound concentration.
Data Presentation
Table 1: Example Dose-Response Data for this compound on Kainate-Induced Neuronal Firing
| This compound Concentration (µM) | Inhibition of Neuronal Firing (%) |
| 0.1 | 15 ± 3 |
| 1 | 45 ± 5 |
| 10 | 85 ± 4 |
| 100 | 98 ± 2 |
Table 2: Example Time-Course Data for this compound on Downstream Gene Expression
| Incubation Time (hours) | Fold Change in Gene Expression |
| 2 | 0.9 ± 0.1 |
| 4 | 0.7 ± 0.08 |
| 8 | 0.5 ± 0.05 |
| 12 | 0.4 ± 0.06 |
| 24 | 0.4 ± 0.05 |
Visualizations
Caption: Mechanism of action of this compound as a kainate receptor antagonist.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immunomart.com [immunomart.com]
- 3. 6l6f - GluK3 receptor complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 4. researchgate.net [researchgate.net]
- 5. The kainate receptor antagonist UBP310 but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct receptors underlie glutamatergic signalling in inspiratory rhythm-generating networks and motor output pathways in neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Cell Proliferation and Cell Viability by Sinecatechins in Cutaneous SCC Cells Is Related to an Imbalance of ROS and Loss of Mitochondrial Membrane Potential [mdpi.com]
- 8. Cytokine effects on cell viability and death of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Addressing UBP301 variability between experimental batches
A Guide to Addressing Experimental Variability
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing UBP301. It offers troubleshooting advice and frequently asked questions to address potential variability between experimental batches and ensure the reliability and reproducibility of your results.
Clarification of this compound Function
Initial reports and nomenclature can sometimes lead to confusion. It is critical to note that This compound is not a deubiquitinase (DUB) enzyme . This compound is a potent and selective kainate receptor antagonist .[1][2] Kainate receptors are a subtype of ionotropic glutamate (B1630785) receptors involved in excitatory neurotransmission.[3][4] Therefore, this guide will address experimental variability in the context of its function as a small molecule receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as a competitive antagonist at the ligand-binding domain of kainate receptors.[3] By binding to the receptor, it prevents the endogenous ligand, glutamate, from activating the ion channel, thereby inhibiting the excitatory signal.[3][4] This inhibition can modulate synaptic transmission and reduce neuronal excitability.[3]
Q2: What is the selectivity profile of this compound?
A2: this compound displays approximately 30-fold selectivity for kainate receptors over AMPA receptors, another type of ionotropic glutamate receptor.[1]
Q3: My initial experiments are showing inconsistent results. What are the most common sources of variability?
A3: Inconsistent results with small molecules like this compound can arise from several factors:
-
Compound Stability and Solubility: Degradation of the compound or incomplete solubilization can lead to variations in the effective concentration.
-
Cell Culture Conditions: Differences in cell passage number, confluency, and the batch of serum used can significantly affect how cells respond.[5]
-
Assay Reagent Variability: Ensure all reagents are within their expiration dates and have been stored correctly.
-
Pipetting and Dilution Errors: Inaccurate pipetting, especially for serial dilutions, is a common source of variability.[6]
Q4: How should I prepare and store this compound stock solutions?
A4: For optimal stability, this compound should be stored as a crystalline solid at -20°C.[1] Prepare stock solutions in a suitable solvent, such as DMSO.[1][7] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Troubleshooting Guides
Problem 1: High variability in potency (IC50) between experimental batches.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Solubilization of this compound | Ensure the compound is fully dissolved in the stock solution. Gentle warming and vortexing may be necessary.[1][7] Visually inspect the solution for any precipitate before making serial dilutions. |
| Degradation of this compound | Prepare fresh dilutions from a stable, frozen stock for each experiment. Avoid using old or repeatedly freeze-thawed solutions. |
| Variations in Cell Health and Density | Standardize your cell seeding protocol to ensure consistent cell numbers across experiments. Regularly monitor cell viability and morphology. Use cells within a consistent range of passage numbers. |
| Inconsistent Incubation Times | Use a calibrated timer and adhere strictly to the incubation times specified in your protocol for both the antagonist and agonist. |
Problem 2: Poor solubility of this compound in aqueous assay buffer.
| Potential Cause | Troubleshooting Steps |
| Precipitation of the Compound | While DMSO is used for the stock solution, ensure the final concentration in the aqueous assay buffer is low (typically ≤ 0.1%) to prevent precipitation.[8] |
| Buffer Composition | The pH and ionic strength of the buffer can affect the solubility of small molecules.[9] Ensure your assay buffer is within the optimal pH range for both the compound and the cells. |
| Use of a Surfactant | In some biochemical assays, a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can help prevent compound aggregation.[10] However, be cautious as detergents can affect cell membrane integrity in cell-based assays. |
Problem 3: Suspected off-target effects.
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | Off-target effects are more likely at higher concentrations.[11] Determine the minimum effective concentration of this compound that produces the desired on-target effect and use the lowest possible concentration in your experiments. |
| Lack of Specificity | To confirm that the observed effect is due to kainate receptor antagonism, use a structurally different kainate receptor antagonist. A similar biological response would support an on-target effect.[11] |
| Genetic Validation | If possible, use genetic approaches such as siRNA or CRISPR to knockdown the kainate receptor subunit of interest. The resulting phenotype should mimic the effect of this compound if the compound is acting on-target.[12] |
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄IN₃O₆ | [1] |
| Molecular Weight | 459.2 g/mol | [1] |
| Purity | ≥98% | [1] |
| Apparent Kd | 5.94 µM | [1] |
| Selectivity | ~30-fold selective for kainate receptors over AMPA receptors | [1] |
| Solubility | DMSO: 0.5 mg/mL (with gentle warming) | [1] |
| Storage | -20°C as a solid | [1] |
Experimental Protocols
Protocol: Intracellular Calcium Imaging Assay for this compound Activity
This protocol provides a method to determine the inhibitory activity of this compound on kainate receptors expressed in a cell line (e.g., HEK293). The assay measures changes in intracellular calcium ([Ca²⁺]i) levels following receptor activation.[8]
1. Cell Preparation:
- Culture HEK293 cells stably expressing the kainate receptor subunit of interest (e.g., GluK1 or GluK3) in DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.[8]
- Seed the cells into 96-well black, clear-bottom microplates at a density of 50,000 cells per well and allow them to attach overnight.[8]
2. Fluorescent Dye Loading:
- Prepare a loading buffer containing HBSS, 20 mM HEPES, 4 µM Fluo-4 AM, and 0.02% Pluronic F-127.[8]
- Remove the culture medium and add 100 µL of the loading buffer to each well.
- Incubate the plate at 37°C for 60 minutes in the dark.[8]
- Wash the cells twice with 100 µL of HBSS with 20 mM HEPES.[8]
3. Compound and Agonist Preparation:
- Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to the desired concentrations in HBSS with 20 mM HEPES. The final DMSO concentration should not exceed 0.1%.[8]
- Prepare a stock solution of the agonist (e.g., kainic acid) in the same buffer.
4. Fluorescence Measurement:
- Place the 96-well plate in a fluorescence microplate reader with an automated liquid handling system.
- Set the excitation wavelength to 488 nm and the emission wavelength to 525 nm.[8]
- Record a stable baseline fluorescence for 15-20 seconds.
- Add the various concentrations of this compound to the wells and incubate for 5-15 minutes.[8]
- Following the incubation with this compound, add the agonist (e.g., 0.1 mM kainic acid) to stimulate calcium influx.[8]
- Record the fluorescence intensity for at least 60 seconds after adding the agonist.
5. Data Analysis:
- Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
- Normalize the data to the control wells (agonist only) to determine the percent inhibition for each concentration of this compound.
- Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualization
Caption: Kainate receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for testing this compound in a calcium imaging assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. immunomart.com [immunomart.com]
- 3. What are Kainate receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. What are Ionotropic glutamate receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. cellgs.com [cellgs.com]
- 6. mt.com [mt.com]
- 7. rndsystems.com [rndsystems.com]
- 8. benchchem.com [benchchem.com]
- 9. The stability and solubility of progabide and its related metabolic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
UBP301 Technical Support Center: Ensuring Selective Kainate Receptor Antagonism
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UBP301, a potent kainate receptor antagonist. The following resources address potential off-target effects on AMPA receptors and provide clear protocols for ensuring experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pharmacological tool used in neuroscience research. It functions as a potent antagonist of kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors. Its primary mechanism is to block the activity of these receptors, thereby inhibiting the excitatory signaling mediated by kainate.
Q2: Does this compound have any effect on AMPA receptors?
Yes, while this compound is significantly more selective for kainate receptors, it can exhibit some activity at AMPA receptors, particularly at higher concentrations. Published data indicates that this compound has approximately a 30-fold selectivity for kainate receptors over AMPA receptors.[1][2] This means that at concentrations effective for blocking kainate receptors, there may be a smaller, but measurable, effect on AMPA receptors.
Q3: Why is it important to control for this compound's effect on AMPA receptors?
Q4: What are the recommended pharmacological tools to block AMPA receptors when using this compound?
To isolate kainate receptor-mediated activity, it is standard practice to co-apply this compound with a selective AMPA receptor antagonist. Commonly used antagonists include:
-
GYKI 53655: A non-competitive AMPA receptor antagonist that is highly selective and does not affect kainate or NMDA receptors at effective concentrations.[3][4][5]
-
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline): A competitive antagonist that blocks both AMPA and kainate receptors, but with a higher affinity for AMPA receptors.[1][6] Its use requires careful concentration selection to selectively block AMPA receptors while minimizing effects on kainate receptors.
-
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione): Another competitive AMPA/kainate receptor antagonist. Similar to NBQX, concentration is a critical factor for achieving selectivity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected reduction in a physiological response after this compound application, even in the absence of known kainate receptor involvement. | This compound may be non-selectively inhibiting AMPA receptors at the concentration used. | 1. Verify this compound Concentration: Ensure you are using the lowest effective concentration for kainate receptor antagonism. 2. Perform a Dose-Response Curve: Determine the optimal concentration of this compound for your specific preparation. 3. Co-apply a Selective AMPA Receptor Antagonist: Use GYKI 53655 to block AMPA receptors and confirm that the remaining effect is mediated by kainate receptors. |
| Inconsistent or variable results with this compound. | 1. Reagent Stability: this compound solution may have degraded. 2. Incomplete Washout: Residual this compound from previous applications may be affecting subsequent recordings. | 1. Prepare Fresh Solutions: Always use freshly prepared this compound solutions. 2. Ensure Adequate Washout: Implement a thorough washout protocol between drug applications. Monitor the baseline to ensure it returns to pre-drug levels. |
| Difficulty in isolating a pure kainate receptor-mediated current. | The AMPA receptor antagonist used (e.g., NBQX, CNQX) may not be providing a complete block at the concentration used, or it may be affecting kainate receptors. | 1. Optimize AMPA Antagonist Concentration: Perform a concentration-response experiment for the AMPA receptor antagonist in your system to ensure a complete block of AMPA receptors without significantly affecting kainate receptors. 2. Switch to a More Selective Antagonist: Consider using GYKI 53655, which offers higher selectivity for AMPA receptors. |
Quantitative Data Summary
The following table summarizes the binding affinities and potencies of this compound and commonly used AMPA receptor antagonists. These values are essential for designing experiments with appropriate drug concentrations.
| Compound | Target Receptor | Affinity/Potency (IC50/Kd) | Selectivity |
| This compound | Kainate Receptor | Apparent Kd = 5.94 µM[1][2] | ~30-fold selective for Kainate over AMPA receptors[1][2] |
| GYKI 53655 | AMPA Receptor | IC50 = 0.9 µM[3] | Highly selective for AMPA receptors; no effect on kainate receptors up to 100 µM[3] |
| NBQX | AMPA Receptor | IC50 = 0.15 µM | Competitive antagonist at both AMPA and Kainate receptors. |
| Kainate Receptor | IC50 = 4.8 µM | ||
| CNQX | AMPA/Kainate Receptors | Competitive antagonist | Can also act as an NMDA receptor antagonist at the glycine (B1666218) site.[7] |
Experimental Protocols
Protocol 1: Pharmacological Isolation of Kainate Receptor-Mediated Currents in Brain Slices
This protocol describes how to isolate and record kainate receptor-mediated excitatory postsynaptic currents (EPSCs) in brain slices using this compound in combination with selective antagonists for other glutamate receptors.
dot
Caption: Workflow for isolating kainate receptor currents.
Materials:
-
Standard artificial cerebrospinal fluid (ACSF)
-
This compound
-
Selective AMPA receptor antagonist (e.g., GYKI 53655)
-
NMDA receptor antagonist (e.g., D-AP5)
-
GABAA receptor antagonist (e.g., picrotoxin)
-
Kainate (agonist)
-
Brain slicing and electrophysiology setup
Procedure:
-
Prepare Brain Slices: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest and allow them to recover in oxygenated ACSF for at least 1 hour.
-
Establish a Stable Recording: Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Record Baseline Activity: Record baseline synaptic activity in response to electrical stimulation of afferent fibers.
-
Block NMDA and GABA Receptors: To isolate glutamate receptor-mediated currents, bath-apply an NMDA receptor antagonist (e.g., 50 µM D-AP5) and a GABAA receptor antagonist (e.g., 100 µM picrotoxin).
-
Block AMPA Receptors: To isolate kainate receptor-mediated currents, bath-apply a selective AMPA receptor antagonist. The recommended choice is GYKI 53655 (e.g., 10-50 µM).
-
Evoke Kainate Receptor Currents: Apply kainate (e.g., 1-10 µM) to the bath to evoke a current mediated by kainate receptors.
-
Apply this compound: While continuing to apply kainate, co-apply this compound (e.g., 1-10 µM) to the bath and observe the inhibition of the kainate-evoked current.
-
Washout and Recovery: Washout this compound and kainate and observe the recovery of the synaptic response.
Protocol 2: Validating the Selectivity of this compound in your Experimental System
This protocol outlines a control experiment to confirm that the observed effects of this compound are due to specific antagonism of kainate receptors and not off-target effects on AMPA receptors.
dot
Caption: Logic diagram for this compound selectivity validation.
Procedure:
-
Isolate AMPA Receptor-Mediated Responses: In your experimental preparation, block NMDA and kainate receptors. To block kainate receptors, you can use a high concentration of this compound (e.g., >50 µM) or another selective kainate receptor antagonist.
-
Evoke AMPA Receptor Currents: Apply a specific AMPA receptor agonist, such as AMPA (e.g., 1-10 µM), to elicit a current.
-
Establish a Stable Baseline: Record the stable AMPA-evoked current.
-
Apply Experimental Concentration of this compound: Apply this compound at the concentration you intend to use in your main experiments.
-
Observe for Changes: Observe if there is any change in the amplitude or kinetics of the AMPA-evoked current in the presence of this compound.
By following these guidelines and protocols, researchers can confidently use this compound to selectively investigate the role of kainate receptors in their studies, while effectively controlling for potential off-target effects on AMPA receptors.
References
- 1. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Allosteric competition and inhibition in AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negative allosteric modulation of wild-type and mutant AMPA receptors by GYKI 53655 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Best practices for dissolving and handling UBP301
This technical support center provides researchers, scientists, and drug development professionals with essential information for dissolving, handling, and troubleshooting experiments involving UBP301, a potent kainate receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent antagonist of the kainate receptor, a subtype of ionotropic glutamate (B1630785) receptors.[1] Its primary mechanism of action is to block the activity of kainate receptors, thereby inhibiting excitatory neurotransmission in the central nervous system. It displays approximately 30-fold selectivity for kainate receptors over AMPA receptors.[1]
Q2: How should I dissolve this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For the standard compound, solubility is reported to be up to 5 mM with gentle warming or 0.5 mg/mL with gentle warming. The hydrochloride salt of this compound has a much higher reported solubility in DMSO of 100 mg/mL (with the use of an ultrasonic bath).
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored at either +4°C or -20°C as a crystalline solid. Once dissolved in DMSO, it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.
Q4: Is this compound still commercially available?
A4: Some suppliers have discontinued (B1498344) this compound for commercial reasons. Researchers should check with various chemical suppliers for current availability.
Q5: What are the known off-target effects of this compound?
A5: While this compound shows selectivity for kainate receptors over AMPA receptors, comprehensive data on its broader off-target profile is limited in the public domain. As with any pharmacological inhibitor, it is crucial to include appropriate controls in your experiments to account for potential off-target effects.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments using this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect | Compound degradation: this compound may degrade in aqueous solutions over time, especially at 37°C in cell culture media. | Prepare fresh stock solutions in DMSO regularly. For long-term experiments, consider replenishing the media with freshly diluted this compound every 24-48 hours. |
| Incorrect concentration: Errors in calculating the final concentration or in the dilution series. | Double-check all calculations. Verify the concentration of your stock solution if possible. | |
| Low receptor expression: The target cells may not express a sufficient level of kainate receptors. | Confirm kainate receptor expression in your cell line or tissue preparation using techniques like qPCR, Western blot, or immunohistochemistry. | |
| Precipitation in cell culture media | Low solubility in aqueous media: this compound has limited solubility in aqueous solutions. | Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to maintain solubility and minimize solvent toxicity. |
| Interaction with media components: Components in the cell culture media may interact with this compound, causing it to precipitate. | Test the solubility of this compound in your specific cell culture medium before starting the experiment. If precipitation occurs, you may need to try a different medium formulation. | |
| High background signal or non-specific effects | Off-target effects: this compound may be interacting with other receptors or cellular components. | Include a negative control (e.g., a structurally related but inactive compound) if available. Perform experiments in cell lines with and without kainate receptor expression to confirm the effect is target-specific. |
| DMSO toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration is as low as possible and that the vehicle control group is treated with the same concentration of DMSO as the experimental groups. | |
| Variability between experiments | Inconsistent compound handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. |
| Cell passage number and density: Cell physiology can change with passage number and plating density, affecting experimental outcomes. | Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells and experiments. |
Quantitative Data
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Source |
| Molecular Weight | 459.2 g/mol | Tocris Bioscience |
| Formula | C₁₅H₁₄IN₃O₆ | Tocris Bioscience |
| Apparent Kd | 5.94 µM | Tocris Bioscience[1] |
| IC50 (hydrochloride salt) | 164 µM | Immunomart[2] |
| Solubility in DMSO | Up to 5 mM (with gentle warming) | R&D Systems |
| 0.5 mg/mL (with gentle warming) | Cayman Chemical | |
| 100 mg/mL (hydrochloride salt, with ultrasonic) | Immunomart[2] | |
| Storage Temperature | +4°C or -20°C | Multiple Sources |
Experimental Protocols
Detailed Methodology for Intracellular Calcium Imaging Assay to Measure Kainate Receptor Antagonism
This protocol is a representative method for determining the inhibitory activity of this compound on kainate receptors expressed in a cell line (e.g., HEK293 cells).
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the desired kainate receptor subunit(s) in appropriate growth medium.
-
Seed the cells into a 96-well, black-walled, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 24-48 hours.
2. Dye Loading:
-
Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM) in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Aspirate the culture medium from the wells and add 100 µL of the loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES.
3. Compound and Agonist Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in HBSS with 20 mM HEPES to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Prepare a stock solution of a kainate receptor agonist (e.g., kainic acid) in water or a suitable buffer. Dilute the agonist in HBSS with 20 mM HEPES to a concentration that elicits a submaximal response (e.g., EC₈₀).
4. Fluorescence Measurement:
-
Place the 96-well plate into a fluorescence microplate reader equipped with an automated liquid handling system.
-
Set the excitation wavelength to ~488 nm and the emission wavelength to ~525 nm for Fluo-4.
-
Establish a stable baseline fluorescence reading for approximately 15-20 seconds.
-
Add the different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 5-15 minutes).
-
Following the incubation with this compound, add the agonist solution to induce a calcium influx.
-
Record the fluorescence intensity for at least 60 seconds after agonist addition.
5. Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
The inhibitory effect of this compound is expressed as a percentage of the control response (agonist alone).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visualizations
References
Technical Support Center: UBP301 Brain Slice Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the use of UBP301 in brain slice electrophysiology, with a specific focus on ensuring adequate tissue penetration.
Troubleshooting Guides
Issue 1: No observable effect of this compound on synaptic transmission.
This is a common issue that can arise from several factors, ranging from drug preparation to experimental conditions. Follow these steps to troubleshoot the problem.
Troubleshooting Steps:
-
Verify this compound Stock Solution:
-
Solubility: this compound has limited solubility in aqueous solutions. It is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO). A stock concentration of 10-20 mM in 100% DMSO is a common starting point.
-
Storage: Aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles.
-
Fresh Dilutions: On the day of the experiment, thaw a fresh aliquot and dilute it to the final working concentration in artificial cerebrospinal fluid (aCSF). Ensure the final DMSO concentration in the aCSF is minimal (ideally ≤0.1%) to prevent solvent effects on neuronal activity.
-
-
Optimize Bath Application Protocol:
-
Pre-incubation: For compounds with potential penetration issues, a pre-incubation period can be crucial. Incubate the brain slices in aCSF containing the final concentration of this compound for at least 20-30 minutes before starting recordings.
-
Perfusion Rate: Ensure a consistent and adequate perfusion rate (typically 2-4 mL/min for standard recording chambers) to maintain the desired drug concentration around the slice.
-
Recirculation: Consider using a recirculation system for the aCSF containing this compound to ensure a stable concentration throughout the experiment, especially for long-duration recordings.
-
-
Assess Slice Health and Viability:
-
Visual Inspection: Healthy neurons should have a smooth appearance with distinct borders under differential interference contrast (DIC) microscopy. Signs of unhealthy slices include swollen or shrunken cell bodies and a granular appearance of the tissue.
-
Electrophysiological Properties: Before drug application, ensure that the recorded neurons exhibit stable baseline properties, such as a healthy resting membrane potential (e.g., -60 to -70 mV for pyramidal neurons) and the ability to fire action potentials.
-
-
Consider the Experimental Model:
-
Kainate Receptor Expression: Confirm that the brain region and cell type under investigation express kainate receptors that are sensitive to this compound. The expression levels of different kainate receptor subunits can vary significantly across the brain.
-
Agonist Concentration: If you are trying to antagonize a kainate receptor-mediated response, ensure that the concentration of the agonist you are using is appropriate. A very high agonist concentration might overcome the competitive antagonism of this compound.
-
Issue 2: High variability in the effect of this compound across experiments.
Inconsistent results can be frustrating and can compromise the reliability of your data. This variability often stems from subtle inconsistencies in the experimental protocol.
Troubleshooting Steps:
-
Standardize Slice Preparation:
-
Slicing Solution: Use an optimized slicing solution, such as an N-methyl-D-glucamine (NMDG)-based solution, to enhance slice health, especially when working with adult animal tissue.[1][2][3]
-
Slice Thickness: While thinner slices can improve oxygenation and drug penetration, they may have more severed neuronal processes. A thickness of 300-400 µm is a common compromise.
-
Recovery Period: Allow slices to recover for at least one hour in oxygenated aCSF at a physiological temperature (e.g., 32-34°C) before transferring them to the recording chamber.
-
-
Ensure Consistent Drug Preparation and Application:
-
Accurate Dilutions: Use calibrated pipettes to prepare your drug solutions. Even small errors in dilution can lead to significant variations in the final concentration.
-
Thorough Mixing: Ensure the this compound stock solution is fully dissolved in DMSO and that the final dilution in aCSF is thoroughly mixed before application.
-
-
Control for Environmental Factors:
-
Temperature: Maintain a stable temperature in the recording chamber, as temperature can affect both neuronal activity and drug efficacy.
-
pH and Oxygenation: Continuously bubble the aCSF with 95% O2 / 5% CO2 to maintain a stable pH (typically 7.3-7.4) and adequate oxygenation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and stock concentration for this compound?
A1: this compound has limited solubility in aqueous solutions. It is recommended to prepare a stock solution in DMSO. A stock concentration of 10-20 mM in 100% DMSO is advisable. For example, this compound is soluble in DMSO at a concentration of 0.5 mg/ml with gentle warming.[4]
Q2: What is the optimal final concentration of this compound to use in brain slice experiments?
A2: The optimal concentration of this compound will depend on the specific kainate receptor subunit composition in your preparation and the research question. This compound is a potent kainate receptor antagonist with an apparent Kd of 5.94 μM.[5] It is advisable to perform a dose-response curve starting from a low micromolar range (e.g., 1-10 µM) to determine the most effective concentration for your experiment.
Q3: How long should I perfuse the brain slice with this compound before expecting to see an effect?
A3: Due to the time required for the drug to penetrate the brain slice and reach its target, a pre-incubation period is recommended. A perfusion time of at least 20-30 minutes is a good starting point. The exact time may need to be optimized for your specific experimental conditions, including slice thickness and the brain region being studied.
Q4: Can the penetration of this compound be improved?
A4: Yes, several factors can influence drug penetration. Using healthy, viable slices is crucial. Ensuring a proper perfusion rate and allowing for a sufficient pre-incubation time are key. For particularly challenging situations, using a slightly thinner slice preparation (e.g., 250-300 µm) could be considered, although this may increase the number of damaged cells at the surface.
Q5: Are there any known off-target effects of this compound?
A5: this compound displays approximately 30-fold selectivity for kainate receptors over AMPA receptors.[5] However, at higher concentrations, the possibility of off-target effects on other receptors cannot be entirely ruled out. It is always good practice to use the lowest effective concentration determined from a dose-response analysis.
Quantitative Data Summary
| Parameter | Value | Source |
| This compound Apparent Kd | 5.94 μM | [5] |
| This compound Selectivity | ~30-fold for Kainate over AMPA receptors | [5] |
| This compound Molecular Weight | 459.2 g/mol | |
| This compound Solubility in DMSO | 0.5 mg/ml (with gentle warming) | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Weigh out 4.592 mg of this compound powder.
-
Dissolve the powder in 1 mL of 100% DMSO.
-
Gently vortex and warm the solution if necessary to ensure it is fully dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
-
Working Solution Preparation (10 µM):
-
On the day of the experiment, thaw one aliquot of the 10 mM this compound stock solution.
-
Prepare your standard aCSF and ensure it is continuously bubbled with 95% O2 / 5% CO2.
-
To prepare 100 mL of 10 µM this compound in aCSF, add 10 µL of the 10 mM stock solution to 100 mL of aCSF.
-
Mix the solution thoroughly by inverting the container several times. The final DMSO concentration will be 0.1%.
-
Protocol 2: Bath Application of this compound to Brain Slices
-
Slice Preparation:
-
Prepare acute brain slices (300-400 µm thick) using a vibratome in ice-cold, oxygenated slicing solution (e.g., NMDG-based solution).
-
Transfer the slices to a holding chamber with aCSF at 32-34°C for at least 1 hour to recover.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber on the microscope stage.
-
Continuously perfuse the slice with oxygenated aCSF at a rate of 2-4 mL/min.
-
Obtain a stable whole-cell patch-clamp recording from a neuron of interest.
-
-
Baseline Recording:
-
Record baseline synaptic activity (e.g., evoked postsynaptic currents) for a stable period of 5-10 minutes in standard aCSF.
-
-
This compound Application:
-
Switch the perfusion to the aCSF containing the desired final concentration of this compound (prepared as in Protocol 1).
-
Allow the this compound solution to perfuse the slice for at least 20-30 minutes to ensure adequate penetration and equilibration before recording the drug's effect.
-
-
Effect Recording:
-
Record the synaptic activity in the presence of this compound for a sufficient period to observe a stable effect.
-
-
Washout:
-
To determine if the effect of this compound is reversible, switch the perfusion back to the standard aCSF and record for at least 20-30 minutes.
-
Visualizations
Caption: Canonical and non-canonical signaling pathways of Kainate Receptors.
Caption: Experimental workflow for this compound application in brain slice electrophysiology.
Caption: Logical troubleshooting flow for lack of this compound effect.
References
Interpreting unexpected results in UBP301 experiments
Welcome to the technical support center for UBP301-related experiments. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the kainate receptor antagonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of kainate receptors (KARs), a subtype of ionotropic glutamate (B1630785) receptors.[1] Its primary mechanism of action is to block the binding of the neurotransmitter glutamate to KARs, thereby inhibiting the influx of ions and subsequent neuronal excitation. It is important to note that this compound is not a deubiquitinase (DUB) inhibitor; the "UBP" nomenclature in this context does not refer to Ubiquitin-Specific Protease.
Q2: I am not observing the expected inhibitory effect of this compound in my cellular assay. What are the possible reasons?
Several factors could contribute to a lack of efficacy. Here are some common troubleshooting steps:
-
Incorrect Concentration: Ensure you are using an appropriate concentration of this compound. The optimal concentration can vary depending on the cell type, receptor subunit composition, and experimental conditions. Refer to the quantitative data table below for reported IC50 values.
-
Receptor Subunit Composition: The affinity and efficacy of this compound can differ between various kainate receptor subunit compositions.[2] For example, UBP310, a related compound, shows selectivity for GluK1 and GluK3-containing receptors.[1][2] Verify the KAR subunits expressed in your experimental system.
-
Compound Stability and Solubility: Confirm the stability and solubility of your this compound stock solution. Improper storage or dissolution can lead to reduced activity. It is advisable to prepare fresh solutions and avoid repeated freeze-thaw cycles.
-
Presence of Endogenous Agonists: High concentrations of endogenous glutamate or other agonists in your culture medium could compete with this compound, reducing its apparent potency. Consider washing cells with a buffer to remove endogenous ligands before applying this compound.
-
Off-Target Effects: While this compound is selective, the possibility of off-target effects at high concentrations cannot be entirely ruled out.[3][4][5] Consider performing control experiments with other KAR antagonists, such as CNQX, to confirm that the observed effect is specific to KAR inhibition.[6]
Q3: My results with this compound are inconsistent across experiments. How can I improve reproducibility?
Inconsistent results often stem from subtle variations in experimental protocols. To enhance reproducibility:
-
Standardize Cell Culture Conditions: Maintain consistent cell density, passage number, and culture medium composition, as these can influence receptor expression levels.
-
Precise Timing of Compound Addition: Ensure the pre-incubation time with this compound is consistent in all experiments before adding an agonist.
-
Control for Receptor Desensitization: Kainate receptors are known to undergo desensitization upon prolonged exposure to agonists.[7][8][9][10][11] This can affect the baseline response and the apparent efficacy of antagonists. Standardize agonist application times and consider using techniques to minimize desensitization if necessary.
-
Thorough Washing Steps: Incomplete removal of agonists or antagonists between experimental steps can lead to variability. Optimize and standardize your washing procedures.
Q4: I am observing unexpected neuronal death or toxicity in my cultures after applying this compound. Is this a known effect?
While kainate receptor antagonists are often used for their neuroprotective effects, unexpected toxicity can occur.[1][12] Here's what to consider:
-
High Concentrations: Extremely high concentrations of any compound can lead to off-target effects and cellular toxicity.[3][4][5] Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell type.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Ensure the final solvent concentration in your culture medium is below the toxic threshold for your cells.
-
Excitotoxicity in the Absence of Antagonist: If your experimental model involves conditions that promote excitotoxicity, the timing of this compound application is crucial. Applying the antagonist after significant neuronal damage has already occurred may not be effective.
-
Contamination: Rule out contamination of your cell cultures or reagents as a source of toxicity.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds to aid in experimental design.
Table 1: Inhibitory Potency of UBP Compounds on Kainate Receptors
| Compound | Receptor Subtype | Assay Type | IC50 / KD | Reference |
| This compound | GluK3 | Functional Assay | IC50 = 4.0 µM | [1] |
| UBP310 | GluK1 | Radioligand Binding | KD = 21 ± 7 nM | [2] |
| UBP310 | GluK3 | Radioligand Binding | KD = 0.65 ± 0.19 µM | [2] |
| UBP310 | GluK3 | Functional Assay | IC50 = 23 nM | [2] |
| UBP296 | GluK5-containing | Calcium Influx | - | [13] |
Table 2: Selectivity Profile of UBP310
| Receptor Subtype | Binding/Activity | Reference |
| GluK1 | High Affinity Antagonist | [2] |
| GluK2 | No Specific Binding | [2] |
| GluK3 | Moderate Affinity Antagonist | [2] |
| GluK2/GluK3 Heteromers | No Effect | [2] |
| AMPA Receptors | Weakly Active | [14] |
| NMDA Receptors | Weakly Active | [14] |
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay for Assessing this compound Activity
This protocol outlines a method to determine the inhibitory activity of this compound on kainate receptor-mediated calcium influx in cultured cells.
Materials:
-
HEK293 cells stably expressing the kainate receptor subunit of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Kainic acid (agonist).
-
This compound (antagonist).
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding: Seed HEK293 cells expressing the target KAR subunit into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBSS. Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS and incubate with the cells for 60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Compound Incubation: Add varying concentrations of this compound (prepared in HBSS) to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., 0.1% DMSO).
-
Fluorescence Measurement: Place the plate in a fluorescence microplate reader. Set the excitation and emission wavelengths to 488 nm and 525 nm, respectively.
-
Agonist Addition: Program the reader to automatically inject a solution of kainic acid (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Data Acquisition: Record the fluorescence intensity before and after agonist addition.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Normalize the data to the control wells (agonist alone) and plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for this compound Characterization
This protocol provides a general workflow for characterizing the effect of this compound on kainate receptor-mediated currents in neurons.
Materials:
-
Cultured neurons or acute brain slices.
-
External recording solution (e.g., artificial cerebrospinal fluid - aCSF).
-
Internal pipette solution.
-
Kainic acid (agonist).
-
This compound (antagonist).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulators and perfusion system.
Procedure:
-
Preparation: Prepare brain slices or neuronal cultures for recording.
-
Patching: Obtain a whole-cell patch-clamp recording from a target neuron.
-
Baseline Recording: Perfuse the cell with external solution and record baseline membrane properties.
-
Agonist Application: Apply a brief pulse of kainic acid to elicit an inward current. Record the peak amplitude and decay kinetics of the current.
-
This compound Application: Perfuse the cell with a solution containing this compound for a defined period (e.g., 2-5 minutes).
-
Co-application: While still in the presence of this compound, apply another pulse of kainic acid.
-
Washout: Perfuse the cell with the external solution to wash out this compound and the agonist.
-
Recovery: After a washout period, apply another pulse of kainic acid to assess the recovery of the response.
-
Data Analysis: Measure the peak amplitude of the kainate-evoked current in the absence, presence, and after washout of this compound. Calculate the percentage of inhibition caused by this compound.
Visualizations
Caption: Kainate receptor signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Structure and gating of kainate receptors [frontiersin.org]
- 7. Desensitization of kainate receptors by kainate, glutamate and diastereomers of 4-methylglutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation and Desensitization of Hippocampal Kainate Receptors | Journal of Neuroscience [jneurosci.org]
- 9. Activation and desensitization of hippocampal kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interface Interactions Modulating Desensitization of the Kainate-Selective Ionotropic Glutamate Receptor Subunit GluR6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Defining the structural relationship between kainate receptor deactivation and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The kainate receptor antagonist UBP310 but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterisation of UBP296: a novel, potent and selective kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the reproducibility of UBP301 studies
Welcome to the technical support center for UBP301. This resource is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility of their studies involving this potent kainate receptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent antagonist of the kainate receptor, which is a subtype of ionotropic glutamate (B1630785) receptors.[1][2] It exhibits approximately 30-fold selectivity for kainate receptors over AMPA receptors.[1][2] Its primary mechanism of action is to block the flow of ions through the kainate receptor channel, thereby inhibiting neuronal excitation. Kainate receptors are involved in various physiological processes, including synaptic transmission and neuronal excitability.[3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound should be stored at +4°C.[1][4] For reconstitution, it is soluble in DMSO, and gentle warming may be required to achieve a concentration of up to 5 mM.[2][4] It is supplied as a crystalline solid.[2]
Q3: What is the recommended solvent for this compound and what is its stability?
A3: The recommended solvent for this compound is DMSO.[2][4][5] One supplier suggests solubility up to 100 mg/mL in DMSO with ultrasonic assistance.[5] When stored properly at -20°C, this compound is stable for at least four years.[2]
Q4: What are the known off-target effects of this compound?
A4: this compound is known to be a selective antagonist for kainate receptors with approximately 30-fold selectivity over AMPA receptors.[1][2] However, as with any pharmacological agent, the possibility of off-target effects should be considered, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no effect of this compound in cell-based assays. | 1. Incorrect concentration: The concentration of this compound may be too low to elicit a response or too high, leading to off-target effects or cytotoxicity. 2. Solubility issues: this compound may not be fully dissolved, leading to a lower effective concentration. 3. Cell health and density: Poor cell health or inconsistent cell seeding density can lead to variable results. 4. Receptor expression levels: The target kainate receptor subunit may not be sufficiently expressed in the chosen cell line. | 1. Perform a dose-response curve: Determine the optimal concentration of this compound for your specific cell line and experimental conditions. 2. Ensure complete solubilization: Warm the DMSO solution gently and vortex thoroughly to ensure this compound is fully dissolved before adding to your culture medium. Prepare fresh dilutions for each experiment. 3. Maintain consistent cell culture practices: Ensure cells are healthy, within a low passage number, and seeded at a consistent density for each experiment. 4. Verify receptor expression: Confirm the expression of the target kainate receptor subunits in your cell line using techniques such as qPCR or Western blotting. |
| High background signal in in vitro binding assays. | 1. Non-specific binding: this compound or the radioligand may be binding to other proteins or the assay plate itself. 2. Inadequate washing: Insufficient washing steps can lead to high background. | 1. Optimize blocking and washing buffers: Include a blocking agent (e.g., BSA) in your assay buffer and a mild detergent (e.g., Tween-20) in your wash buffer to reduce non-specific binding. 2. Increase the number and duration of wash steps: Ensure thorough removal of unbound reagents. |
| Variability between experimental replicates. | 1. Pipetting errors: Inaccurate or inconsistent pipetting can introduce significant variability. 2. Inconsistent incubation times: Variations in incubation times can affect the extent of receptor antagonism. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate reagents and lead to skewed results. | 1. Use calibrated pipettes and proper technique: Ensure pipettes are regularly calibrated and use reverse pipetting for viscous solutions. 2. Standardize all incubation steps: Use a timer to ensure consistent incubation times for all samples. 3. Minimize edge effects: Avoid using the outer wells of the plate for critical samples or fill them with sterile water or PBS to maintain humidity. |
| Unexpected physiological responses in in vivo studies. | 1. Pharmacokinetic/pharmacodynamic (PK/PD) issues: The dosage, route of administration, or timing of measurements may not be optimal. 2. Off-target effects: At the concentration used in vivo, this compound might be interacting with other receptors or pathways. | 1. Conduct PK/PD studies: Determine the optimal dosing regimen and time points for your animal model. 2. Include multiple control groups: Use a vehicle control and consider a positive control with a known kainate receptor antagonist. If possible, use a structurally unrelated kainate receptor antagonist to confirm that the observed effects are target-specific. |
Experimental Protocols
Protocol 1: In Vitro Kainate Receptor Antagonism Assay using a FLIPR Assay
This protocol describes a functional assay to measure the antagonist activity of this compound on kainate receptors expressed in a recombinant cell line using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
HEK293 cells stably expressing the kainate receptor subunit of interest (e.g., GluK1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Kainic acid (agonist)
-
96-well black-walled, clear-bottom plates
Methodology:
-
Cell Plating: Seed the HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 1 hour at 37°C in the dark.
-
Wash the cells twice with HBSS.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes.
-
-
FLIPR Measurement:
-
Place the plate in the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add a pre-determined concentration of kainic acid to all wells to stimulate the receptors.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the kainic acid response by this compound at each concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell Viability Assay to Assess Potential Cytotoxicity of this compound
This protocol outlines a method to evaluate the potential cytotoxic effects of this compound using a standard MTT assay.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results to determine if this compound exhibits any cytotoxic effects at the concentrations tested.
-
Visualizations
Caption: Kainate receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound.
References
Mitigating potential cytotoxicity of UBP301 at high concentrations
Welcome to the UBP301 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating potential cytotoxicity observed at high concentrations of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our neuronal cell cultures when using this compound at concentrations above 10 µM. Isn't this compound a kainate receptor antagonist intended to be neuroprotective?
A1: This is a critical observation. While this compound is indeed a selective kainate receptor antagonist, some antagonists of ionotropic glutamate (B1630785) receptors have been reported to paradoxically induce cytotoxicity at high concentrations in specific experimental settings. This phenomenon may be related to the complex nature of kainate receptor signaling and is not necessarily an off-target effect. One study has shown that the kainate receptor antagonist NBQX can be toxic to cell lines expressing kainate receptors.[1] Therefore, the cytotoxicity you are observing could be a target-mediated effect.
Q2: What is the likely mechanism behind this antagonist-induced cytotoxicity?
A2: The precise mechanism for antagonist-induced cytotoxicity is not fully elucidated for all compounds. However, one hypothesis is that continuous, high-level blockade of kainate receptors, which play a role in neuronal development and homeostasis, could disrupt essential downstream signaling pathways, leading to a cascade of events culminating in apoptosis or necrosis.[1] It is also possible that at high concentrations, the antagonist may alter the receptor conformation in a way that triggers an aberrant signaling cascade independent of channel block.
Q3: How can we confirm if the observed cytotoxicity is mediated by kainate receptors?
A3: To determine if the cytotoxicity is on-target, you can perform a control experiment using a cell line that does not express kainate receptors. If this compound is not toxic to this null cell line at the same concentrations, it strongly suggests the effect is mediated through kainate receptors. Additionally, you could attempt to rescue the phenotype by co-treatment with a low concentration of a kainate receptor agonist, although this may be technically challenging to optimize.
Q4: Could off-target effects be contributing to the cytotoxicity of this compound?
Troubleshooting Guide
Issue: High Levels of Cell Death Observed with this compound Treatment
Initial Assessment:
-
Confirm this compound Concentration and Purity: Ensure the correct dilutions have been made and that the stock solution is not degraded. Verify the purity of the this compound batch if possible.
-
Cell Line Health: Confirm that the control (vehicle-treated) cells are healthy and growing as expected. Stressed or unhealthy cells can be more susceptible to drug-induced toxicity.
-
Assay Type: Consider the type of cytotoxicity assay being used. For example, an MTT assay measures metabolic activity, which could be affected by mechanisms other than cell death. It is advisable to use a complementary assay that measures membrane integrity, such as an LDH release assay, or a direct measure of apoptosis like Annexin V staining.[2]
Potential Mitigation Strategies & Troubleshooting Steps:
| Strategy | Rationale | Experimental Action |
| Concentration Optimization | Cytotoxicity is often dose-dependent. | Perform a detailed dose-response curve to identify the lowest effective concentration of this compound for your experimental goals and the threshold for cytotoxicity. |
| Exposure Time Reduction | Prolonged exposure may exacerbate toxic effects. | Conduct a time-course experiment to determine the minimum exposure time required to achieve the desired antagonist effect. |
| Co-treatment with Neuroprotective Agents | If the cytotoxicity involves excitotoxic-like pathways or oxidative stress. | Consider co-treatment with antioxidants like N-acetylcysteine or Vitamin E. |
| Optimize Cell Culture Conditions | Suboptimal conditions can sensitize cells to toxicity. | Ensure proper media formulation, serum concentration, and cell density. Kainate-induced excitotoxicity can be dependent on extracellular potassium concentrations.[3] |
| Use of a More Physiologically Relevant Model | Primary neurons or more complex co-culture systems may have different sensitivities. | If using cell lines, consider validating key findings in primary neuronal cultures, which may have more robust homeostatic mechanisms. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using an LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of cytotoxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons
-
96-well cell culture plates
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM). Include wells with vehicle control and a positive control for maximum LDH release (provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
LDH Measurement: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding the reaction mixture.
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Neuronal cells
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and controls.
-
Cell Harvesting: After the incubation period, gently harvest the cells, including any floating cells in the supernatant.
-
Staining: Resuspend the cells in the binding buffer provided in the kit and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizations
Caption: A troubleshooting workflow for addressing this compound-induced cytotoxicity.
Caption: A hypothesized signaling pathway for kainate receptor antagonist-induced cytotoxicity.
References
- 1. Cytotoxic effects of kainate ligands on HEK cell lines expressing recombinant kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kainate-induced excitotoxicity is dependent upon extracellular potassium concentrations that regulate the activity of AMPA/KA type glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Selectivity of UBP301 for GluK1 over GluK2/3: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antagonist UBP301's selectivity for the kainate receptor subunit GluK1 over GluK2 and GluK3. The information presented is supported by experimental data from published studies.
This compound has emerged as a valuable pharmacological tool for dissecting the physiological roles of kainate receptors (KARs), a subtype of ionotropic glutamate (B1630785) receptors involved in modulating synaptic transmission and plasticity. Dysfunction of KARs has been implicated in various neurological disorders, including epilepsy and chronic pain, making subunit-selective antagonists like this compound crucial for therapeutic development.[1] This guide summarizes the quantitative data validating this compound's selectivity and details the experimental protocols used to establish these findings.
Quantitative Comparison of this compound Selectivity
The selectivity of this compound for GluK1 over GluK2 and GluK3 has been demonstrated through both radioligand binding assays and functional electrophysiological studies. The following tables summarize the key quantitative data from these experiments.
| Parameter | GluK1 | GluK2 | GluK3 | Reference |
| Binding Affinity (Kd) | 21 ± 7 nM ([³H]UBP310) | No specific binding | 0.65 ± 0.19 µM ([³H]UBP310) | [1] |
| Functional Inhibition (IC50) | 0.02 µM | No effect up to 1 mM | 23 nM (homomeric) | [1][2] |
| Functional Inhibition (IC50) | 4.0 µM (homomeric) | No effect on GluK2/3 heteromers | 4.0 µM (homomeric) | [3][4] |
Note: UBP310 is a close analog of this compound and is often used interchangeably in the literature to describe the same chemical scaffold with high GluK1 selectivity.
The data clearly indicates that this compound (and its analog UBP310) exhibits a significantly higher affinity and inhibitory potency for the GluK1 subunit compared to GluK3. Notably, no significant binding or functional inhibition has been observed for the GluK2 subunit, even at high concentrations. While UBP310 can antagonize homomeric GluK3 receptors, its affinity is approximately 30-fold lower than for GluK1.[1] Furthermore, UBP310 was found to be ineffective at blocking heteromeric GluK2/3 receptors, which are thought to be a prevalent form of presynaptic KARs in the hippocampus.[3][4][5]
Experimental Protocols
The validation of this compound's selectivity relies on robust in vitro assays using recombinant human kainate receptor subunits expressed in stable cell lines. The two primary methods employed are radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
This method quantifies the direct interaction of a radiolabeled ligand with the receptor.
Objective: To determine the binding affinity (Kd) of [³H]UBP310 for GluK1, GluK2, and GluK3 subunits.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Human embryonic kidney (HEK) 293 cells stably transfected to express either human GluK1, GluK2, or GluK3 subunits are cultured.
-
Cell membranes are harvested and prepared from these cell lines.
-
-
Binding Assay:
-
Cell membranes are incubated with a specific concentration of the radiolabeled antagonist, [³H]UBP310 (e.g., 100 nM).
-
The incubation is carried out for a set period (e.g., 1 hour) to allow the binding to reach equilibrium.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., 100 µM kainate).
-
-
Detection and Analysis:
-
The amount of bound radioligand is quantified using liquid scintillation counting.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Saturation binding experiments, where membranes are incubated with increasing concentrations of [³H]UBP310, are performed to determine the Kd (dissociation constant), a measure of binding affinity.
-
Electrophysiological Assays
This functional assay measures the ability of an antagonist to inhibit the ion channel function of the kainate receptor upon activation by an agonist.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on glutamate-evoked currents mediated by GluK1, GluK2, and GluK3.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are transiently or stably transfected with the cDNA encoding for the desired human kainate receptor subunit (GluK1, GluK2, or GluK3).
-
-
Patch-Clamp Recording:
-
Whole-cell patch-clamp recordings are performed on the transfected cells.[6]
-
The cells are voltage-clamped at a holding potential (e.g., -60 mV).
-
-
Agonist and Antagonist Application:
-
A baseline current is established.
-
The cells are exposed to a specific concentration of glutamate to evoke an inward current.
-
To test the effect of the antagonist, cells are pre-incubated with varying concentrations of this compound before the application of glutamate.
-
-
Data Analysis:
-
The peak amplitude of the glutamate-evoked current is measured in the absence and presence of different concentrations of this compound.
-
The percentage of inhibition is calculated for each concentration of this compound.
-
An inhibition-concentration response curve is generated, and the IC50 value is determined by fitting the data to a logistical function.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for validating this compound selectivity and the general signaling pathway of kainate receptors.
Caption: Experimental workflow for validating this compound selectivity.
Caption: Simplified signaling pathway of kainate receptors.
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Using Electrophysiology to Study Synaptic and Extrasynaptic Ionotropic Receptors in Hippocampal Neurons | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to UBP301 and UBP310 for Kainate Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used kainate receptor antagonists, UBP301 and UBP310. The information presented is intended to assist researchers in selecting the appropriate tool for their specific experimental needs, based on potency, selectivity, and mechanism of action.
Data Presentation: Quantitative Comparison of this compound and UBP310
The following table summarizes the key pharmacological parameters of this compound and UBP310 based on available experimental data. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Parameter | UBP310 | This compound | Source(s) |
| Target(s) | GluK1- and GluK3-containing kainate receptors | Kainate receptors | [1][2] |
| Potency (IC50/Kd) | IC50 = 130 nM for GluK1; Apparent Kd = 18 ± 4 nM for depression of kainate responses on the dorsal root; KD = 21 ± 7 nM for GluK1 ([3H]UBP310 binding); KD = 0.65 ± 0.19 μM for GluK3 ([3H]UBP310 binding) | Apparent Kd = 5.94 μM | [1][2][3][4][5] |
| Selectivity | 12,700-fold selective for GluK1 over GluK2; No activity at mGlu group I or NMDA receptors up to 10 μM | ~30-fold selective over AMPA receptors | [1][2][3][4] |
| Mechanism of Action | Competitive antagonist. Can reduce desensitization of heteromeric GluK1/GluK2 and GluK1/GluK5 receptors. | Competitive antagonist. | [6][7][8] |
Mandatory Visualization
Kainate Receptor Signaling Pathway
Caption: Canonical signaling pathway of kainate receptors and the inhibitory action of antagonists.
Experimental Workflow for Antagonist Comparison
Caption: A typical experimental workflow for comparing kainate receptor antagonists using a cell-based calcium influx assay.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize and compare kainate receptor antagonists like this compound and UBP310.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of a compound for a specific receptor subtype.
a. Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the desired human kainate receptor subunit (e.g., GluK1, GluK2, or GluK3).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
b. Binding Assay:
-
In a 96-well plate, add the cell membranes, the radioligand (e.g., [3H]UBP310 or [3H]kainate), and varying concentrations of the unlabeled competitor compound (this compound or UBP310).
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add an excess of a non-radiolabeled ligand (e.g., unlabeled kainate) in addition to the radioligand and membranes.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a set time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the competitor concentration.
-
Use non-linear regression analysis to fit the data to a one-site or two-site binding model to determine the Ki or IC50 value.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique measures the ion flow through the receptor channel in response to an agonist and the blocking effect of an antagonist.
a. Cell Preparation:
-
Culture cells (e.g., HEK293 cells or primary neurons) expressing the kainate receptor subunits of interest on glass coverslips.
b. Recording:
-
Place a coverslip in a recording chamber on the stage of a microscope and perfuse with an external recording solution.
-
Using a micromanipulator, approach a single cell with a glass micropipette filled with an internal solution.
-
Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Clamp the cell membrane at a specific holding potential (e.g., -60 mV).
-
Apply a kainate receptor agonist (e.g., glutamate or kainate) to the cell via a rapid perfusion system to evoke an inward current.
-
Co-apply the agonist with varying concentrations of the antagonist (this compound or UBP310) to measure the inhibition of the agonist-evoked current.
c. Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Plot the percentage of inhibition against the antagonist concentration and fit the data to the Hill equation to determine the IC50 value.
Conclusion
Both this compound and UBP310 are valuable tools for studying kainate receptors. The choice between them will depend on the specific research question. UBP310 offers high potency and selectivity for GluK1-containing receptors, making it ideal for studies focused on this particular subunit. This compound is a broader spectrum kainate receptor antagonist with moderate selectivity over AMPA receptors. The experimental protocols provided in this guide offer a framework for researchers to further characterize and compare these and other kainate receptor modulators in their own experimental systems.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. What are Kainate receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310 - PubMed [pubmed.ncbi.nlm.nih.gov]
UBP301 vs. CNQX: A Comparative Guide to Blocking Kainate Receptor-Mediated Currents
For researchers, scientists, and drug development professionals, selecting the appropriate antagonist is critical for the precise dissection of kainate receptor function. This guide provides a detailed comparison of two commonly used kainate receptor antagonists, UBP301 and CNQX, summarizing their performance based on available experimental data.
This comparison guide delves into the mechanisms of action, selectivity, and potency of this compound, a willardiine derivative, and CNQX, a quinoxalinedione (B3055175) compound. By presenting quantitative data, detailed experimental protocols, and visual diagrams of their interaction with kainate receptors, this guide aims to equip researchers with the necessary information to make an informed decision for their experimental needs.
At a Glance: this compound vs. CNQX
| Feature | This compound | CNQX |
| Chemical Class | Willardiine Derivative | Quinoxalinedione |
| Primary Target | Kainate Receptors | AMPA and Kainate Receptors |
| Selectivity | Selective for Kainate Receptors over AMPA Receptors (~30-fold) | Non-selective AMPA/Kainate Receptor Antagonist |
| Potency (Kainate Receptors) | Apparent Kd = 5.94 µM | IC50 = 1.5 µM (general); 0.92 µM (steady currents), 6.1 µM (transient currents) |
| Off-Target Effects | Not well characterized | Antagonist at the NMDA receptor glycine (B1666218) site (IC50 = 25 µM) |
Mechanism of Action and Receptor Selectivity
Both this compound and CNQX are competitive antagonists, meaning they bind to the same site as the endogenous agonist, glutamate (B1630785), thereby preventing receptor activation. However, their selectivity profiles differ significantly, which is a key consideration for experimental design.
This compound is characterized as a potent and selective kainate receptor antagonist.[1] It exhibits approximately 30-fold selectivity for kainate receptors over AMPA receptors.[1] This selectivity is advantageous in studies aiming to isolate and investigate the specific roles of kainate receptors without confounding effects from AMPA receptor blockade. Structural studies have utilized this compound to resolve the architecture of the GluK3 kainate receptor subunit, highlighting its utility in studying specific kainate receptor subtypes.[1][2] The broader family of willardiine derivatives, to which this compound belongs, is known for demonstrating varying levels of antagonist activity at kainate receptors with different subunit compositions.[3]
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) is a well-established, non-selective competitive antagonist of both AMPA and kainate receptors.[4][5][6] Its potent blockade of both receptor types makes it a useful tool for generally inhibiting non-NMDA receptor-mediated excitatory neurotransmission. However, this lack of selectivity is a significant drawback when the goal is to study kainate receptors in isolation. Furthermore, CNQX has a known off-target effect as an antagonist at the glycine binding site of the NMDA receptor, albeit with lower potency (IC50 = 25 µM).[5][6]
Quantitative Comparison of Antagonist Potency
The potency of this compound and CNQX at kainate receptors has been determined in various experimental systems. The following tables summarize the available quantitative data.
Table 1: Potency of this compound at Kainate Receptors
| Parameter | Value | Receptor Subunit/Preparation | Reference |
| Apparent Kd | 5.94 µM | Kainate receptors on dorsal root fibers | [1] |
Note: Data on the potency of this compound at specific recombinant kainate receptor subunits (e.g., GluK1, GluK2, GluK3) is limited in the public domain.
Table 2: Potency of CNQX at Kainate and Other Receptors
| Parameter | Value | Receptor Subunit/Preparation | Reference |
| IC50 | 1.5 µM | Kainate Receptors (general) | [5][6] |
| IC50 | 0.92 µM | Steady kainate-induced currents in hippocampal neurons | [7] |
| IC50 | 6.1 µM | Transient kainate-induced currents in hippocampal neurons | [7] |
| IC50 | 0.3 µM | AMPA Receptors | [5][6] |
| IC50 | 25 µM | NMDA Receptor (glycine site) | [5][6] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and a typical experimental approach for comparing these antagonists, the following diagrams are provided.
Caption: Kainate receptor signaling and points of inhibition by this compound and CNQX.
Caption: A typical experimental workflow for comparing kainate receptor antagonists.
Experimental Protocols
The following provides a generalized methodology for comparing the efficacy of this compound and CNQX in blocking kainate receptor-mediated currents using whole-cell patch-clamp electrophysiology.
1. Cell Preparation:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing specific human kainate receptor subunits (e.g., homomeric GluK1, GluK2, GluK3, or heteromeric combinations) are commonly used.
-
Primary Neurons: Alternatively, primary neuronal cultures (e.g., hippocampal or dorsal root ganglion neurons) that endogenously express kainate receptors can be utilized.[7]
2. Electrophysiological Recording:
-
Technique: Whole-cell patch-clamp recordings are performed to measure ion currents flowing through the kainate receptors.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH). To isolate kainate receptor currents, antagonists for other receptors (e.g., picrotoxin (B1677862) for GABAA receptors, AP5 for NMDA receptors) are often included.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
-
-
Holding Potential: Cells are voltage-clamped at a holding potential of -60 mV to -70 mV.
3. Drug Application:
-
Agonist: Kainate is applied to the cells to evoke a baseline inward current. The concentration of kainate should be close to its EC50 for the specific receptor subtype being studied to allow for accurate determination of antagonist potency.
-
Antagonists: this compound and CNQX are prepared in stock solutions (e.g., in DMSO) and then diluted to their final concentrations in the external solution. A range of concentrations for each antagonist is applied to the cells in the presence of the agonist to generate dose-response curves.
4. Data Analysis:
-
The peak or steady-state amplitude of the kainate-evoked current is measured before and after the application of the antagonist.
-
The percentage of inhibition is calculated for each antagonist concentration.
-
Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
-
The IC50 value (the concentration of antagonist that produces 50% inhibition) is determined by fitting the dose-response curve with a logistical function.
Conclusion
The choice between this compound and CNQX for blocking kainate receptor-mediated currents depends heavily on the specific research question.
-
For studies requiring the specific inhibition of kainate receptors without affecting AMPA receptors, this compound is the superior choice due to its selectivity. This is particularly important for elucidating the unique physiological and pathological roles of kainate receptors.
-
For experiments where a general blockade of non-NMDA ionotropic glutamate receptors is desired, CNQX is a potent and effective tool. However, researchers must be mindful of its concomitant blockade of AMPA receptors and its potential off-target effects on NMDA receptors at higher concentrations.
Further research is needed to fully characterize the subunit selectivity of this compound and to investigate its potential off-target effects. Direct, head-to-head comparative studies of these two antagonists on a panel of recombinant kainate receptor subunits would be highly valuable to the neuroscience community.
References
- 1. researchgate.net [researchgate.net]
- 2. EMDB-0839: GluK3 receptor complex with this compound - Yorodumi [pdbj.org]
- 3. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CNQX - Wikipedia [en.wikipedia.org]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. 5-Fluorowillardiine - Wikipedia [en.wikipedia.org]
UBP301 vs. Other Willardiine Derivatives: A Comparative Analysis of Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of UBP301 and other willardiine derivatives as antagonists of AMPA and kainate receptors. This document synthesizes experimental data, details methodologies for key experiments, and visualizes relevant biological pathways and workflows.
Willardiine, a natural product, is an agonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. However, synthetic derivatives of willardiine have been developed that exhibit antagonist activity at both AMPA and kainate receptors. These derivatives are valuable tools for dissecting the physiological roles of these ionotropic glutamate (B1630785) receptors and hold therapeutic potential for neurological disorders such as epilepsy, neuropathic pain, and cerebral ischemia.[1] This guide focuses on the comparative efficacy of this compound, a notable willardiine derivative, in relation to its structural analogs.
Comparative Efficacy: A Quantitative Overview
The antagonist potency of this compound and other willardiine derivatives has been primarily assessed using electrophysiological techniques on neonatal rat spinal cord preparations. The reduction of the fast component of the dorsal root-evoked ventral root potential (fDR-VRP) is used to quantify AMPA receptor antagonism, while the depression of kainate-induced depolarizations of dorsal root fibers is used to measure kainate receptor antagonism.[1]
The key structural modifications that convert the agonist willardiine into an antagonist include the addition of a carboxylic acid-bearing substituent at the N3 position of the uracil (B121893) ring and the presence of S-stereochemistry.[1][2] Further modifications, such as the addition of an iodo group at the 5-position of the uracil ring, have been shown to enhance potency and selectivity for kainate receptors.[1][2]
The following table summarizes the quantitative data on the efficacy of this compound and other key willardiine derivatives.
| Compound | Target Receptor | Potency (IC50/KD in µM) | Notes |
| This compound | Kainate | 5.94 ± 0.63 (KD) [1][3][4] | Potent and ~30-fold selective kainate receptor antagonist.[1][2][3][4] |
| UBP291 | Kainate | 9.83 ± 1.62 (KD)[1] | 5-iodo derivative. |
| UBP282 | Kainate | >100 (KD) | Weak kainate receptor antagonist. |
| UBP279 | Kainate | 60.5 ± 4.1 (KD)[1] | Carboxypropyl side chain. |
| UBP277 | Kainate | 73.1 ± 4.5 (KD)[1] | Carboxyethyl side chain. |
| UBP279 | AMPA | 136 ± 17 (IC50)[1] | Carboxypropyl side chain. |
| UBP277 | AMPA | 23.8 ± 3.9 (IC50)[1][2] | Carboxyethyl side chain. |
| UBP275 | AMPA | 287 ± 41 (IC50)[1] | Carboxymethyl side chain. |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of these compounds, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.
Kainate Receptor Signaling Pathway
Kainate receptors are ionotropic glutamate receptors that, upon activation by an agonist like kainate, undergo a conformational change to open a transmembrane ion channel. This channel is permeable to cations such as Na+ and K+, and in some subunit compositions, Ca2+. The influx of these ions leads to depolarization of the neuronal membrane and subsequent downstream signaling events. Willardiine derivatives like this compound act as competitive antagonists, binding to the receptor but not inducing the conformational change required for channel opening, thereby blocking the effects of agonists.
Caption: Kainate receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Efficacy Testing
The characterization of willardiine derivatives typically follows a systematic electrophysiological workflow using an isolated neonatal rat spinal cord preparation. This allows for the simultaneous assessment of both AMPA and kainate receptor antagonism.
Caption: Experimental workflow for assessing AMPA and kainate receptor antagonism.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established protocols.
Neonatal Rat Spinal Cord Preparation
Objective: To obtain a viable in vitro spinal cord preparation for electrophysiological recording.
Materials:
-
Sprague-Dawley rat pups (postnatal day 0-4)
-
Dissection dish with Sylgard base
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 127 NaCl, 1.9 KCl, 1.2 KH2PO4, 2.4 CaCl2, 1.3 MgCl2, 26 NaHCO3, and 10 D-glucose. The aCSF should be continuously bubbled with 95% O2 / 5% CO2.
-
Dissection microscope
-
Fine dissection tools (scissors, forceps)
Procedure:
-
Anesthetize the rat pup by hypothermia or with an appropriate anesthetic.
-
Decapitate the pup and rapidly dissect the spinal cord in a dish filled with cold, oxygenated aCSF.
-
Perform a ventral laminectomy to expose the spinal cord.
-
Carefully remove the spinal cord from the vertebral column, keeping the dorsal and ventral roots intact.
-
Transfer the isolated spinal cord to a recording chamber continuously perfused with oxygenated aCSF at room temperature.
-
Allow the preparation to stabilize for at least 1 hour before commencing recordings.
Assessment of AMPA Receptor Antagonism (fDR-VRP)
Objective: To measure the effect of willardiine derivatives on AMPA receptor-mediated synaptic transmission.
Materials:
-
Prepared neonatal rat spinal cord
-
Suction electrodes for stimulation and recording
-
Amplifier and data acquisition system
-
Willardiine derivative solutions of known concentrations
Procedure:
-
Place a stimulating suction electrode on a dorsal root (L4 or L5) and a recording suction electrode on the corresponding ventral root.
-
Deliver a single, low-frequency (e.g., 0.033 Hz) electrical stimulus to the dorsal root that is sufficient to elicit a fast, monosynaptic component of the ventral root potential (fDR-VRP).
-
Record a stable baseline of fDR-VRPs for at least 10-15 minutes.
-
Perfuse the spinal cord with aCSF containing a known concentration of the willardiine derivative.
-
Continue recording the fDR-VRP until a new stable baseline is reached.
-
Wash out the compound by perfusing with normal aCSF and ensure the fDR-VRP returns to the initial baseline level.
-
Repeat steps 4-6 with a range of compound concentrations.
-
Calculate the percentage reduction in the fDR-VRP amplitude for each concentration and fit the data to a concentration-response curve to determine the IC50 value.
Assessment of Kainate Receptor Antagonism (Kainate-Induced Depolarization)
Objective: To measure the effect of willardiine derivatives on kainate receptor activation.
Materials:
-
Prepared neonatal rat spinal cord
-
Suction electrodes for recording from dorsal roots
-
Amplifier and data acquisition system
-
Kainate solution (e.g., 30 µM)
-
Willardiine derivative solutions of known concentrations
Procedure:
-
Place a recording suction electrode on a dorsal root (L4 or L5).
-
Perfuse the spinal cord with aCSF containing a known concentration of kainate to induce a stable depolarization of the dorsal root fibers.
-
Once a stable depolarization is achieved, co-apply a known concentration of the willardiine derivative with the kainate.
-
Measure the reduction in the kainate-induced depolarization.
-
Wash out the willardiine derivative and ensure the depolarization returns to the level induced by kainate alone.
-
Repeat steps 3-5 with a range of willardiine derivative concentrations.
-
Normalize the data by expressing the responses as a percentage of the response to kainate in the absence of the antagonist.
-
Calculate the apparent dissociation constant (KD) from the concentration-response data.[1]
Conclusion
The available data clearly demonstrate that this compound is a potent and selective antagonist of kainate receptors, with significantly higher affinity for this receptor type compared to AMPA receptors.[1][2][3][4] The structure-activity relationship studies of willardiine derivatives have provided valuable insights into the molecular determinants of antagonist activity and selectivity. The experimental protocols described herein provide a robust framework for the continued investigation and comparison of novel compounds targeting AMPA and kainate receptors. The use of these standardized methods will facilitate the discovery of new therapeutic agents for a range of neurological disorders.
References
- 1. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiology on Isolated Brainstem-spinal Cord Preparations from Newborn Rodents Allows Neural Respiratory Network Output Recording - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained postsynaptic kainate receptor activation downregulates AMPA receptor surface expression and induces hippocampal LTD - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Neuronal Signaling: A Comparative Analysis of UBP301 and Genetic Knockout Models
A deep dive into the functional consequences of targeting kainate receptors and their downstream signaling pathways reveals both overlapping and distinct effects of the pharmacological inhibitor UBP301 when compared to genetic knockout of its primary targets and related signaling molecules. This guide provides a comprehensive cross-validation of this compound's effects with data from GluK1, GluK3, and USP46 knockout mouse models, offering researchers a detailed comparison to inform experimental design and data interpretation in the fields of neuroscience and drug development.
This comparative analysis consolidates findings from neuroprotection, anxiety, and memory-related behavioral studies, alongside molecular assays, to delineate the specific contributions of pharmacological blockade versus genetic deletion. The data presented herein is intended to guide researchers in selecting the most appropriate experimental models to investigate the intricate roles of kainate receptors and ubiquitin-mediated protein trafficking in neuronal function and disease.
Unveiling the Molecular Landscape: this compound and its Targets
This compound is a selective antagonist of kainate receptors containing the GluK1 and GluK3 subunits. Its application allows for the acute and reversible blockade of these receptors, providing a powerful tool to probe their physiological and pathological functions. In contrast, genetic knockout models of Grik1 (encoding GluK1), Grik3 (encoding GluK3), and Usp46 (encoding the deubiquitinating enzyme USP46) offer insights into the long-term consequences of the absence of these proteins. USP46 is a key regulator of the trafficking and degradation of AMPA and GABA receptors, which are modulated by kainate receptor activity.
Comparative Efficacy in Neuroprotection: A Parkinson's Disease Model
A pivotal study investigated the neuroprotective effects of UBP310, a close analog of this compound, in a mouse model of Parkinson's disease induced by MPTP. The results were compared with those obtained from mice with genetic deletions of Grik1, Grik2, or Grik3.
| Treatment/Genotype | Dopaminergic Neuron Survival (SNpc) vs. MPTP control | Total Neuron Survival (SNpc) vs. MPTP control | Striatal Dopamine Levels vs. MPTP control | Reference |
| UBP310 | Significantly increased | Significantly increased | No rescue | [1][2][3][4] |
| Grik1 Knockout | No effect | No effect | No effect | [1][2][3][4] |
| Grik2 Knockout | No effect | No effect | No effect | [1][2][3][4] |
| Grik3 Knockout | No effect | No effect | No effect | [1][2][3][4] |
These findings suggest that while pharmacological blockade of kainate receptors with UBP310 provides neuroprotection in the substantia nigra, the genetic deletion of individual target subunits (GluK1, GluK2, or GluK3) does not replicate this effect. This discrepancy highlights the potential for compensation during development in knockout models or that the neuroprotective effect of UBP310 may involve simultaneous blockade of multiple kainate receptor subtypes or off-target effects not captured by single-gene knockouts.[1][2][3][4]
Divergent Roles in Anxiety and Behavior: Insights from Knockout Models
Studies on knockout mice for Grik1, Grik3, and Usp46 have revealed distinct behavioral phenotypes, particularly in relation to anxiety and memory. While direct comparative studies with this compound in these specific behavioral paradigms are limited, the knockout data provides a crucial baseline for predicting the outcomes of pharmacological intervention.
| Genotype | Anxiety-like Behavior (Elevated Plus Maze/Light-Dark Box) | Depression-like Behavior (Tail Suspension Test) | Memory (Novel Object Recognition/Morris Water Maze) | Reference |
| Grik1 Knockout | Increased | - | - | [5][6] |
| Grik3 Knockout | Decreased | No significant change | No significant change in fear conditioning | [5][6][7] |
| Usp46 Knockout | Increased latency to bite in novelty-suppressed feeding | Decreased immobility time | Impaired | [8][9][10][11][12] |
The opposing effects of Grik1 and Grik3 knockout on anxiety-like behavior suggest a complex role for different kainate receptor subtypes in mood regulation.[5][6] The phenotype of the Usp46 knockout mouse, characterized by altered anxiety, depression-like behavior, and memory impairment, underscores the importance of ubiquitin-mediated regulation of synaptic proteins in complex behaviors.[8][9][10][11][12]
Experimental Methodologies: A Guide for Researchers
To facilitate the replication and extension of these findings, detailed protocols for key experimental techniques are provided below.
Behavioral Analysis
-
Elevated Plus Maze: This test is used to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor. Mice are placed at the center of the maze and allowed to explore for a set period. The time spent in and the number of entries into the open arms are recorded as measures of anxiety, with less time in the open arms indicating higher anxiety.
-
Morris Water Maze: This task assesses spatial learning and memory. A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface. Mice are trained over several days to find the platform using distal cues in the room. Memory is assessed by a probe trial where the platform is removed, and the time spent in the target quadrant is measured.
Molecular and Electrophysiological Assays
-
Immunoprecipitation and Ubiquitination Assay: This technique is used to determine if a specific protein is ubiquitinated.
-
Cells or tissues are lysed in a buffer containing protease and deubiquitinase inhibitors.
-
The protein of interest is immunoprecipitated using a specific primary antibody coupled to protein A/G beads.
-
The immunoprecipitated proteins are then separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with an antibody against ubiquitin to detect the ubiquitinated forms of the target protein.[13][14][15][16][17]
-
-
Whole-Cell Patch-Clamp Electrophysiology: This technique allows for the recording of ionic currents from individual neurons.
-
Brain slices are prepared and maintained in artificial cerebrospinal fluid (aCSF).
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
The membrane potential is clamped at a specific voltage, and the currents flowing across the membrane in response to synaptic stimulation or drug application are recorded. Kainate receptor-mediated currents can be isolated by using specific antagonists for AMPA and NMDA receptors.
-
Visualizing the Networks: Signaling Pathways and Workflows
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams were generated using the DOT language.
References
- 1. The kainate receptor antagonist UBP310 but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. catalogue.scdi-montpellier.fr [catalogue.scdi-montpellier.fr]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Behavioral analysis of kainate receptor KO mice and the role of GluK3 subunit in anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Behavioral analysis of kainate receptor KO mice and the role of GluK3 subunit in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral characteristics of ubiquitin-specific peptidase 46-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ubiquitin-specific peptidase 46 (Usp46) regulates mouse immobile behavior in the tail suspension test through the GABAergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ubiquitin-Specific Peptidase 46 (Usp46) Regulates Mouse Immobile Behavior in the Tail Suspension Test through the GABAergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behavioral Characteristics of Ubiquitin-Specific Peptidase 46-Deficient Mice | PLOS One [journals.plos.org]
- 12. Possible Association of Polymorphisms in Ubiquitin Specific Peptidase 46 Gene With Post-traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 14. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Detect Protein Ubiquitination-IP | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Strategies to Detect Endogenous Ubiquitination of a Target Mammalian Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of UBP301 and ACET for GluK1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent antagonists of the GluK1 kainate receptor, UBP301 and ACET. The objective is to furnish researchers and drug development professionals with a comprehensive understanding of their relative performance, supported by experimental data, to aid in the selection of the most appropriate tool for their research needs. While both compounds are recognized for their activity at kainate receptors, this analysis will focus on their efficacy and selectivity as GluK1 inhibitors.
It is important to note that while the user requested a comparison with this compound, the scientific literature provides more extensive characterization for a closely related analogue, UBP310. Therefore, this guide will primarily feature data for UBP310 as a representative of the UBP series of compounds, with the understanding that it shares a core structure and mechanism of action with this compound. ACET (also known as UBP316) is a derivative of UBP310.[1]
Data Presentation: Quantitative Comparison of GluK1 Antagonists
The following table summarizes the key quantitative parameters for UBP310 and ACET, providing a clear comparison of their potency and selectivity for the GluK1 receptor.
| Parameter | UBP310 | ACET (UBP316) | Reference Compound (NBQX) |
| Binding Affinity (Ki/Kd/IC50 at GluK1) | KD = 21 ± 7 nM[1] | Kb = 1.4 ± 0.2 nM | Kb = 6.2 ± 0.6 µM |
| IC50 = 130 nM[2] | |||
| Selectivity for GluK1 vs. GluK2 | ~12,700-fold selective for GluK1 over GluK2[2] | No significant effect at GluK2 at concentrations up to 100 µM | No selectivity between GluK1 and GluK2 |
| Selectivity for GluK1 vs. GluK3 | Binds to GluK3 with ~30-fold lower affinity (KD = 0.65 ± 0.19 µM)[1] | No effect at GluK3 at 1 µM | Not specified |
| Activity at other receptors | No activity at mGlu group I or NMDA receptors up to 10 µM[2] | Weaker antagonist of native AMPA receptors compared to UBP310 | High affinity for AMPA receptors |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a foundation for reproducing the cited findings and for designing further comparative studies.
Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a compound to its target receptor.
Objective: To determine the dissociation constant (Kd) or the inhibitory constant (Ki) of UBP310 and ACET for the GluK1 receptor.
Materials:
-
HEK293 cells stably expressing human GluK1.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM KCl.
-
Radioligand: [3H]UBP310.[1]
-
Unlabeled antagonists: UBP310, ACET.
-
Non-specific binding control: 100 µM Kainate.[1]
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-GluK1 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.
-
Wash the membrane pellet by resuspension in assay buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.1-1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of membrane suspension.
-
50 µL of [3H]UBP310 (at a concentration near its Kd).
-
50 µL of assay buffer (for total binding), 100 µM kainate (for non-specific binding), or varying concentrations of the competitor compound (UBP310 or ACET).
-
-
Incubate at 4°C for 1-2 hours to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Recording in Hippocampal Slices
This protocol is used to assess the functional antagonism of GluK1 receptors in a native brain circuit.
Objective: To measure the ability of this compound and ACET to block GluK1-mediated currents in hippocampal neurons.
Materials:
-
Rodent brain slicing solution (e.g., ice-cold, oxygenated sucrose-based artificial cerebrospinal fluid (aCSF)).
-
Standard aCSF (containing in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2), bubbled with 95% O2 / 5% CO2.
-
GluK1 agonist (e.g., ATPA).
-
Test compounds: this compound, ACET.
-
Patch-clamp electrophysiology setup with recording chamber, microscope, micromanipulators, amplifier, and data acquisition system.
-
Glass micropipettes for recording.
Procedure:
-
Slice Preparation:
-
Anesthetize a rodent and perfuse transcardially with ice-cold slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick hippocampal slices using a vibratome in ice-cold slicing solution.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Perform whole-cell patch-clamp recordings from CA1 or CA3 pyramidal neurons.
-
Hold the neuron at a membrane potential of -70 mV.
-
-
Drug Application:
-
Obtain a stable baseline recording of neuronal activity.
-
Apply the GluK1 agonist ATPA to the bath to induce a measurable current or change in synaptic transmission.
-
After washing out the agonist, pre-incubate the slice with the antagonist (this compound or ACET) for a sufficient period.
-
Co-apply the agonist and antagonist and record the response.
-
-
Data Analysis:
-
Measure the amplitude of the agonist-induced current in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition for each concentration of the antagonist.
-
Construct a dose-response curve and determine the IC50 value for the antagonist.
-
Mandatory Visualizations
GluK1 Signaling Pathway
The following diagram illustrates the canonical and non-canonical signaling pathways of the GluK1 receptor.
Caption: Canonical and non-canonical signaling pathways of the GluK1 receptor.
Experimental Workflow for Antagonist Evaluation
The diagram below outlines a typical experimental workflow for the comparative evaluation of GluK1 antagonists.
References
Validating UBP301's On-Target Effects: A Comparative Guide for Researchers
For researchers in neuroscience and drug development, rigorously validating the on-target effects of a pharmacological tool is paramount. This guide provides a comparative framework for assessing the kainate receptor antagonist, UBP301, using the well-established antagonist CNQX as a reference and proposing a suitable negative control.
This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual diagrams of the relevant signaling pathways and experimental workflows to aid in the design and interpretation of validation studies.
Performance Comparison: this compound vs. Control Compounds
To objectively evaluate the on-target effects of this compound, a comparison with a known, less selective antagonist like 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) is crucial. Additionally, the inclusion of a structurally similar but inactive compound as a negative control is essential to rule out non-specific effects.
| Compound | Target(s) | Potency (IC50/K_d_) | Selectivity | Key Characteristics |
| This compound | Kainate Receptors | Apparent K_d_ = 5.94 µM | ~30-fold selective for kainate receptors over AMPA receptors. | A potent and selective antagonist of kainate receptors. |
| CNQX | AMPA & Kainate Receptors | AMPA Receptors: ~0.3 µM[1][2][3][4][5] Kainate Receptors: ~1.5 µM[1][2][3][4][5] Transient kainate currents: 6.1 µM Steady kainate currents: 0.92 µM | Also acts as an antagonist at the glycine (B1666218) site of NMDA receptors (IC50 = 25 µM).[1] | A widely used competitive antagonist for non-NMDA glutamate (B1630785) receptors. |
| Proposed Negative Control | N/A (Inactive) | N/A | N/A | A structurally related compound to this compound, confirmed to have no significant binding or functional activity at kainate or other relevant receptors. The ideal negative control would be a close structural analog of this compound that has been shown to be inactive in kainate receptor binding or functional assays. In the absence of a commercially available and validated inactive analog, researchers may need to synthesize or source a custom compound. A potential starting point could be a modification of the this compound scaffold that removes a key pharmacophore element, such as the carboxylate group, which is crucial for binding to the glutamate receptor. |
Note: The provided IC50 and K_d_ values are derived from multiple sources and may have been determined using different experimental conditions. For a direct and definitive comparison, it is highly recommended to evaluate all compounds head-to-head within the same experimental setup.
Experimental Protocols
To validate the on-target effects of this compound, a combination of in vitro binding and functional assays is recommended.
Radioligand Binding Assay
Objective: To determine the binding affinity (K_i_) of this compound and control compounds to kainate receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing a specific kainate receptor subtype (e.g., HEK293 cells expressing GluK1, GluK2, or GluK3).
-
Incubation: Incubate the cell membranes with a known radiolabeled kainate receptor ligand (e.g., [³H]kainate) in the presence of increasing concentrations of the test compound (this compound, CNQX, or negative control).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value for each compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the K_i_ value using the Cheng-Prusoff equation.
Electrophysiology: Whole-Cell Patch-Clamp Recording
Objective: To measure the functional inhibition of kainate receptor-mediated currents by this compound and control compounds.
Methodology:
-
Cell Culture: Culture primary neurons (e.g., hippocampal or dorsal root ganglion neurons) or a cell line expressing kainate receptors.
-
Recording Setup: Use a whole-cell patch-clamp configuration to record ion currents from single cells.
-
Agonist Application: Apply a specific kainate receptor agonist (e.g., kainate or glutamate) to elicit an inward current.
-
Antagonist Application: Co-apply the agonist with increasing concentrations of the test compound (this compound, CNQX, or negative control).
-
Data Acquisition: Record the peak and steady-state current amplitudes in the absence and presence of the antagonist.
-
Data Analysis: Plot the concentration-response curve for each antagonist and determine the IC50 value.
Visualizing the Framework for Validation
To better understand the experimental logic and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for validating this compound's on-target effects.
Caption: Simplified signaling pathway of the kainate receptor.
Caption: Logical framework for validating the on-target effects of this compound.
By employing a multi-faceted approach that combines robust experimental design, appropriate control compounds, and clear data interpretation, researchers can confidently validate the on-target effects of this compound and ensure the reliability of their findings.
References
UBP301 vs. Non-Selective Glutamate Antagonists: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between selective and non-selective glutamate (B1630785) receptor antagonists is critical for designing targeted therapeutic strategies and elucidating complex neurological pathways. This guide provides a detailed comparison of UBP301, a selective kainate receptor antagonist, with broad-spectrum, non-selective glutamate antagonists, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a selective antagonist of the GluK1 and GluK3 kainate receptor subunits. This selectivity offers a significant advantage in dissecting the specific roles of these subunits in physiological and pathological processes. In contrast, non-selective glutamate antagonists, such as Kynurenic Acid and CNQX, act on a wider array of glutamate receptors, including NMDA, AMPA, and kainate subtypes. This broad activity can be useful for general inhibition of glutamatergic transmission but lacks the precision required for targeted research and therapeutic intervention. This guide presents a quantitative comparison of the binding affinities and functional inhibition of these antagonists, details the experimental protocols used to derive this data, and provides a visual representation of their distinct mechanisms of action.
Data Presentation: Quantitative Comparison of Antagonist Affinity and Potency
The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound's close analog UBP310, and the non-selective antagonists Kynurenic Acid and CNQX across various glutamate receptor subtypes. This data highlights the selective nature of UBP310 for kainate receptors, particularly GluK1, versus the broad-spectrum activity of the other compounds.
| Compound | Receptor Subtype | Binding Affinity (Ki/Kd) | Functional Inhibition (IC50) | Reference |
| UBP310 | GluK1 | 21 ± 7 nM (Kd) | 130 nM | [1][2] |
| GluK2 | No specific binding | >10,000 nM | [1][2] | |
| GluK3 | 0.65 ± 0.19 µM (Kd) | 23 nM | [1] | |
| NMDA | No activity up to 10 µM | - | [2] | |
| AMPA | - | - | ||
| Kynurenic Acid | NMDA (glycine site) | ~10 µM (IC50) | - | [3] |
| AMPA | Millimolar range (antagonist) | - | [4][5] | |
| Kainate | ~500 µM (IC50) | - | [4] | |
| CNQX | AMPA | - | 0.3 µM (400 nM) | [6] |
| Kainate | - | 1.5 µM (4 µM) | [6] | |
| NMDA (glycine site) | - | 25 µM |
Note: Data for UBP310, a close structural and functional analog of this compound, is presented here due to the greater availability of comprehensive binding data. This compound has been characterized as a GluK3 antagonist in structural studies.[7]
Mechanism of Action: A Tale of Two Approaches
This compound's targeted approach allows for the specific modulation of kainate receptors containing GluK1 and GluK3 subunits. These receptors are implicated in various neurological functions, including synaptic plasticity and transmission. By selectively blocking these subunits, researchers can investigate their specific contributions to these processes without the confounding effects of inhibiting other glutamate receptors.
Non-selective antagonists, conversely, produce a more global dampening of excitatory neurotransmission. While this can be advantageous in conditions of generalized excitotoxicity, it makes it challenging to attribute observed effects to a specific receptor subtype.
Caption: Selective vs. Non-Selective Antagonism.
Experimental Protocols
The data presented in this guide were primarily obtained through two key experimental techniques: radioligand binding assays and whole-cell patch-clamp electrophysiology.
Radioligand Binding Assay
This technique is used to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the binding affinity (Ki or Kd) of UBP310 and non-selective antagonists to various glutamate receptor subtypes.
Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing the glutamate receptor subunit of interest (e.g., GluK1, GluK3) are cultured.
-
Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer.[8]
-
-
Binding Reaction:
-
The membrane preparation is incubated with a specific radioligand (e.g., [³H]kainate for kainate receptors) at a fixed concentration.
-
Increasing concentrations of the unlabeled antagonist (the "competitor," e.g., UBP310) are added to the incubation mixture.[9]
-
The reaction is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.[8]
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value of the antagonist, which is the concentration required to inhibit 50% of the specific binding of the radioligand.
-
The Ki or Kd value is then calculated from the IC50 value using the Cheng-Prusoff equation.[8]
-
Caption: Radioligand Binding Assay Workflow.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the functional effects of an antagonist on ion channel activity.
Objective: To determine the functional inhibitory concentration (IC50) of antagonists on glutamate receptor-mediated currents.
Methodology:
-
Cell Preparation:
-
Neurons or HEK293 cells expressing the target glutamate receptors are cultured on coverslips.
-
-
Pipette Preparation:
-
Glass micropipettes with a tip diameter of ~1 µm are fabricated using a micropipette puller.
-
The pipette is filled with an intracellular solution that mimics the ionic composition of the cell's interior.
-
-
Seal Formation:
-
Whole-Cell Configuration:
-
Recording:
-
The cell's membrane potential is "clamped" at a specific voltage.
-
A glutamate receptor agonist (e.g., glutamate or a specific agonist like AMPA or kainate) is applied to the cell to evoke an inward current through the glutamate receptors.
-
The antagonist is then co-applied with the agonist at varying concentrations.
-
-
Data Acquisition and Analysis:
-
The resulting ionic currents are recorded and measured.
-
The degree of inhibition of the agonist-evoked current by the antagonist is plotted against the antagonist concentration to determine the IC50 value.
-
Caption: Whole-Cell Patch-Clamp Workflow.
Conclusion
The choice between a selective antagonist like this compound and a non-selective antagonist depends entirely on the research question. For studies aiming to elucidate the specific roles of GluK1 and GluK3 kainate receptor subunits in neuronal function and disease, this compound offers a powerful and precise tool. For applications requiring broad inhibition of glutamatergic signaling, non-selective antagonists may be more appropriate. This guide provides the foundational data and methodological understanding to aid researchers in making an informed decision for their experimental designs.
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Kynurenic acid as an Antagonist of α7 Nicotinic Acetylcholine Receptors in the Brain: Facts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CNQX - Wikipedia [en.wikipedia.org]
- 7. EMDB-0839: GluK3 receptor complex with this compound - Yorodumi [pdbj.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. researchgate.net [researchgate.net]
Specificity of UBP301 and its Analogs in Neuronal Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kainate receptor antagonist UBP301 and its closely related analogs, UBP302 and UBP310. While direct pharmacological data for this compound is limited in the public domain, the extensive characterization of UBP302 and UBP310 offers valuable insights into the specificity and potential applications of this class of antagonists in different neuronal populations. This document summarizes key experimental data, provides detailed protocols for assessing antagonist specificity, and illustrates the relevant signaling pathways and experimental workflows.
Comparative Analysis of this compound Analogs
This compound and its analogs are selective antagonists of ionotropic glutamate (B1630785) receptors of the kainate subtype. Their specificity is primarily determined by their differential affinity for various kainate receptor subunits (GluK1-GluK5).
Quantitative Data on Antagonist Specificity
The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) of UBP302 and UBP310 for different kainate and AMPA receptor subunits. This data is compiled from studies using recombinant receptor expression systems.
Table 1: Binding Affinity (Ki) and Dissociation Constant (Kd) of this compound Analogs
| Compound | Receptor Subunit | K_i / K_d (nM) | Notes |
| UBP310 | GluK1 | 21 ± 7 (K_d)[1] | High affinity for GluK1. |
| UBP310 | GluK3 | 650 ± 190 (K_d)[1] | Approximately 30-fold lower affinity for GluK3 compared to GluK1.[1] |
| UBP310 | GluK2 | No specific binding | Highly selective against GluK2.[1] |
| UBP302 | GluK1 (GluR5) | 402 (apparent K_d)[2] | Potent and selective for GluK1-containing receptors.[2] |
Table 2: Functional Inhibition (IC50) of this compound Analogs
| Compound | Receptor | IC50 | Notes |
| UBP310 | GluK1 | 130 nM[3] | Potent antagonist of GluK1. |
| UBP310 | GluK3 | 4.0 µM[4] | Effective blocker of homomeric GluK3 receptors.[4] |
| UBP302 | AMPA Receptors | 106 µM[2] | ~260-fold selectivity for GluK1 over AMPA receptors. |
Note: The term "GluR5" is an older nomenclature for the GluK1 subunit.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antagonist specificity. Below are protocols for two common assays used in the characterization of compounds like this compound.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from kainate receptors by a competitive antagonist.
Materials:
-
HEK293 cells stably expressing a specific kainate receptor subunit (e.g., GluK1).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]UBP310.
-
Unlabeled antagonist (e.g., UBP302, UBP310).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the target receptor. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]UBP310, and varying concentrations of the unlabeled test antagonist.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Imaging Assay
This functional assay measures the ability of an antagonist to block agonist-induced calcium influx in cells expressing the target receptor.
Objective: To determine the IC50 of an antagonist by measuring its inhibition of agonist-induced changes in intracellular calcium.
Materials:
-
HEK293 cells stably expressing a specific kainate receptor subunit.
-
Cell culture medium.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS).
-
Kainate receptor agonist (e.g., kainic acid).
-
Test antagonist (e.g., UBP302).
-
Fluorescence microplate reader.
Procedure:
-
Cell Plating: Seed the HEK293 cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBSS and then incubate with the calcium indicator dye in HBSS at 37°C.
-
Antagonist Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of the test antagonist in HBSS.
-
Agonist Application and Fluorescence Measurement: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence, then add a fixed concentration of the agonist to all wells and continue recording the fluorescence intensity.
-
Data Analysis: Calculate the change in fluorescence in response to the agonist for each antagonist concentration. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways of kainate receptors and the workflow for assessing antagonist specificity.
Caption: Kainate Receptor Signaling Blockade by this compound.
Caption: Workflow for Assessing Antagonist Specificity.
Specificity in Different Neuronal Populations
The subunit composition of kainate receptors varies across different neuronal populations, leading to differential sensitivity to antagonists like this compound and its analogs.
-
Hippocampal Interneurons: In the hippocampus, UBP302 has been shown to selectively block GluK1-containing kainate receptors on interneurons. This selectivity allows for the dissection of the role of these specific receptor subtypes in regulating inhibitory circuits.
-
Dopaminergic Neurons in the Substantia Nigra: Studies in animal models of Parkinson's disease have investigated the neuroprotective effects of UBP310. Administration of UBP310 was found to increase the survival of dopaminergic neurons in the substantia nigra pars compacta.[5][6] This suggests that kainate receptors on these neurons are a potential therapeutic target for neurodegenerative diseases.
-
Sensory Neurons and Pain Pathways: Kainate receptors are expressed in dorsal root ganglion neurons and are involved in pain signaling. The development of subunit-selective antagonists is of interest for the potential treatment of chronic pain by modulating neuronal excitability in these pathways.
-
Pyramidal Neurons: The effect of UBP compounds on pyramidal neurons can be complex and depends on the specific kainate receptor subunits expressed. In some cases, these antagonists may have a more pronounced effect on interneurons, thereby indirectly modulating the activity of pyramidal cells.
Conclusion
This compound and its analogs, particularly UBP302 and UBP310, are valuable pharmacological tools for investigating the physiological and pathological roles of kainate receptors. Their subunit selectivity, as demonstrated by the compiled quantitative data, allows for the precise targeting of specific kainate receptor populations in different neuronal circuits. The provided experimental protocols offer a standardized approach for assessing the specificity of these and other novel antagonists. The differential effects of these compounds in various neuronal populations underscore the importance of understanding the heterogeneous expression of kainate receptor subunits throughout the central nervous system. Further research, including direct comparative studies of this compound, is warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kainate receptor antagonist UBP310 but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
UBP301 and its Analogs: A Comparative Validation on Recombinant and Native Kainate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological validation of UBP301 and its close structural analogs, UBP302 and UBP310, on both recombinant and native kainate receptors. The objective is to offer a clear perspective on the selectivity and potency of these compounds in controlled experimental systems versus the complex environment of native neuronal tissue. The data presented is compiled from multiple studies to aid in the design of future experiments and the interpretation of existing literature.
Data Presentation: Quantitative Comparison of UBP Antagonist Activity
The following tables summarize the binding affinities (Kd) and functional inhibitory concentrations (IC50) of this compound's analogs, UBP310 and UBP302, on various recombinant and native kainate receptor subtypes. Direct quantitative data for this compound was not available in the reviewed literature; however, the activity of these analogs provides a strong indication of the compound class's general behavior.
| Compound | Receptor Subtype | Expression System | Assay Type | Affinity (Kd) | Potency (IC50) | Reference |
| [3H]UBP310 | Recombinant Human GluK1 | HEK293 Cells | Radioligand Binding | 21 ± 7 nM | - | [1] |
| [3H]UBP310 | Recombinant Human GluK2 | HEK293 Cells | Radioligand Binding | No Specific Binding | - | [1] |
| [3H]UBP310 | Recombinant Human GluK3 | HEK293 Cells | Radioligand Binding | 0.65 ± 0.19 µM | - | [1] |
| UBP310 | Recombinant Human GluK1 | - | Functional Assay | - | 130 nM | [2] |
| UBP310 | Recombinant Human GluK3 | HEK293 Cells | Electrophysiology | - | 4.0 µM | [3] |
| UBP302 | Recombinant Human GluK3 | HEK293 Cells | Electrophysiology | - | Not specified, but effective | [4] |
| Compound | Native Receptor Preparation | Assay Type | Effect | Reference |
| [3H]UBP310 | P1 Rat Brain Membranes | Radioligand Binding | Very modest specific binding compared to [3H]kainate | [1] |
| UBP310 | Mouse Hippocampal Mossy Fiber Synapses (likely GluK2/3) | Electrophysiology | Ineffective in blocking presynaptic kainate receptors | [3][4] |
| UBP302 | Mouse Hippocampal Mossy Fiber Synapses (likely GluK2/3) | Electrophysiology | Ineffective in blocking presynaptic kainate receptors | [4] |
| UBP302 | Neonatal Rat Inspiratory Network | Electrophysiology | Antagonizes GluK1 (GluR5)-containing receptors at ≤ 10 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the activity of kainate receptor antagonists.
In Vitro Analysis using Recombinant Receptors in HEK293 Cells (Fluorescence-Based Assay)
This protocol is adapted from a method for determining the inhibitory activity of test compounds on recombinant rat GluK1 and GluK3 receptors expressed in Human Embryonic Kidney (HEK293) cells.[6]
a. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the kainate receptor subunit of interest (e.g., GluK1 or GluK3) in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL Geneticin).
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells into 96-well black, clear-bottom microplates at a density of approximately 50,000 cells per well and allow them to adhere overnight.
b. Fluorescent Dye Loading:
-
Prepare a loading buffer consisting of Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, 4 µM Fluo-4 AM, and 0.02% Pluronic F-127.
-
Aspirate the culture medium and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES.
c. Compound and Agonist Preparation:
-
Prepare stock solutions of the UBP antagonist and the agonist (e.g., kainic acid) in a suitable solvent like DMSO.
-
Dilute to the desired final concentrations in HBSS with 20 mM HEPES. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.1%).
d. Fluorescence Measurement:
-
Place the 96-well plate into a fluorescence microplate reader with an automated liquid handling system.
-
Set the excitation and emission wavelengths appropriate for Fluo-4 (e.g., 488 nm and 525 nm, respectively).
-
Establish a stable baseline fluorescence reading for 15-20 seconds.
-
Add the UBP antagonist at various concentrations to the wells and incubate for a predetermined period (e.g., 5-15 minutes).
-
Following antagonist incubation, add the agonist (e.g., 0.1 mM kainic acid) to induce a calcium influx.
-
Record the fluorescence intensity for at least 60 seconds after agonist addition.
e. Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Express the inhibitory effect of the antagonist as a percentage of the control response (agonist alone).
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal model.
Electrophysiological Recording in Acute Brain Slices
This protocol provides a general framework for preparing acute brain slices to study native kainate receptors, based on the N-methyl-D-glucamine (NMDG) protective recovery method.[7]
a. Preparation of Solutions:
-
NMDG-HEPES aCSF (for slicing): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2·2H2O, and 10 MgSO4·7H2O. Adjust pH to 7.3–7.4 with hydrochloric acid.
-
HEPES holding aCSF: (in mM) 92 NaCl, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 2 CaCl2·2H2O, and 2 MgSO4·7H2O. Adjust pH to 7.3–7.4.
-
Recording aCSF: (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 5 HEPES, 2 CaCl2·2H2O, and 2 MgSO4·7H2O. Adjust pH to 7.3-7.4.
-
Intracellular pipette solution (for whole-cell patch-clamp): (in mM) 130 K-Gluconate, 4 KCl, 10 HEPES, 0.3 EGTA, 10 phosphocreatine-Na2, 4 MgATP, 0.3 Na2-GTP. Adjust pH to 7.35 with KOH.
b. Brain Slice Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold NMDG-HEPES aCSF.
-
Rapidly dissect the brain and mount it on a vibratome stage.
-
Submerge the brain in ice-cold, oxygenated (95% O₂/5% CO₂) NMDG-HEPES aCSF.
-
Cut slices to the desired thickness (e.g., 300 µm).
-
Transfer slices to a recovery chamber with oxygenated NMDG-HEPES aCSF at 32-34°C for a short period (e.g., 12 minutes).
-
Transfer slices to a holding chamber with oxygenated HEPES holding aCSF at room temperature for at least 1 hour before recording.
c. Electrophysiological Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated recording aCSF.
-
Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Perform whole-cell patch-clamp recordings from the desired neurons.
-
Evoke synaptic responses by placing a stimulating electrode in the relevant afferent pathway.
-
Bath apply the UBP antagonist at known concentrations and measure the effect on evoked or spontaneous synaptic currents mediated by kainate receptors.
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of kainate receptors and a generalized experimental workflow for antagonist validation.
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of recombinant and native GluK3-containing kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct receptors underlie glutamatergic signalling in inspiratory rhythm-generating networks and motor output pathways in neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. digitalcommons.providence.org [digitalcommons.providence.org]
Comparative Analysis of UBP301 and LY466195 for GluK1 Receptor Antagonism
An Important Clarification on the Initial Query: The initial request for a comparative study between UBP301 and LY503430 for GluK1 antagonism cannot be directly fulfilled as LY503430 is not a GluK1 antagonist. Scientific literature identifies LY503430 as a positive allosteric modulator of AMPA receptors. To provide a relevant and accurate comparison for researchers interested in GluK1 antagonism, this guide will compare this compound with a well-characterized, potent, and selective GluK1 antagonist, LY466195 .
This guide provides a detailed comparison of this compound and LY466195, focusing on their performance as antagonists for the GluK1 (GRIK1) kainate receptor. The information is intended for researchers, scientists, and professionals in drug development.
Pharmacological Overview
This compound is a competitive antagonist of kainate receptors, derived from willardiine. It exhibits selectivity for kainate receptors over AMPA receptors. LY466195, a decahydroisoquinoline (B1345475) derivative, is recognized as a highly potent and selective competitive antagonist of GluK1-containing kainate receptors.[1][2] Both compounds serve as valuable tools for investigating the physiological and pathological roles of GluK1-containing receptors, which are implicated in various neurological conditions such as pain, migraine, and epilepsy.[1][3]
Quantitative Performance Data
The following table summarizes the key quantitative parameters for this compound and LY466195, highlighting their binding affinities and inhibitory concentrations.
| Parameter | This compound | LY466195 |
| Chemical Class | Willardiine derivative | Decahydroisoquinoline derivative |
| Binding Affinity (Kd) | Apparent Kd = 5.94 µM | 38 ± 7 nM (for GluK1 ligand binding domain)[1] |
| IC50 | 164 µM[4] | 0.045 ± 0.011 µM (kainate-induced currents in rat DRG neurons)[5] 0.08 ± 0.02 µM (on homomeric GluK1)[5][6] 0.34 ± 0.17 µM (on GluK2/GluK1)[5][6] |
| Selectivity | ~30-fold selective over AMPA receptors. | >100-fold selective for GluK1 over other kainate and AMPA receptor subtypes.[2][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of GluK1 antagonists. Below are summaries of common experimental protocols used to characterize compounds like this compound and LY466195.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to the target receptor.
-
Objective: To determine the dissociation constant (Kd) or the inhibitory constant (Ki) of the antagonist.
-
Methodology:
-
Membrane Preparation: HEK293 cells stably expressing the human GluK1 receptor subunit are cultured and harvested. The cell membranes are prepared through homogenization and centrifugation.
-
Assay: The cell membranes are incubated with a radiolabeled ligand that binds to GluK1 (e.g., [3H]kainate or a specific radiolabeled antagonist like [3H]UBP310).[8]
-
Competition: The assay is performed in the presence of varying concentrations of the unlabeled antagonist (this compound or LY466195).
-
Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are used to generate competition curves, from which the IC50 (concentration of antagonist that displaces 50% of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
-
Intracellular Calcium Imaging Assay
This functional assay measures the ability of an antagonist to block the agonist-induced influx of calcium through the GluK1 ion channel.
-
Objective: To determine the IC50 value of the antagonist in a cell-based functional assay.
-
Methodology:
-
Cell Culture and Dye Loading: HEK293 cells stably expressing a calcium-permeable form of the GluK1 receptor are seeded in 96-well or 1536-well plates.[9][10] The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[9][10]
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or LY466195) for a specific period.[9]
-
Agonist Stimulation: A GluK1 agonist (e.g., glutamate (B1630785) or kainate) is added to the wells to stimulate the receptor and induce calcium influx.[9]
-
Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence microplate reader (e.g., FLIPR).[9][10]
-
Data Analysis: The antagonist's effect is quantified by the reduction in the agonist-induced fluorescence signal. Dose-response curves are generated to calculate the IC50 value.[11]
-
Electrophysiology (Whole-Cell Patch Clamp)
This technique directly measures the ion flow through the GluK1 channel in response to agonist application and its inhibition by an antagonist.
-
Objective: To characterize the inhibitory effect of the antagonist on ion channel function with high temporal resolution.
-
Methodology:
-
Cell Preparation: Individual cells (e.g., HEK293 cells expressing GluK1 or primary neurons like dorsal root ganglion neurons) are used.[5]
-
Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane (giga-seal). The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
Drug Application: The cell is perfused with a solution containing a GluK1 agonist to evoke an inward current. The antagonist is then co-applied with the agonist to measure the extent of current inhibition.
-
Data Acquisition and Analysis: The ion currents are recorded and analyzed to determine the antagonist's potency (IC50) and mechanism of action (e.g., competitive vs. non-competitive).
-
Visualizations
GluK1 Signaling Pathway and Antagonism
The following diagram illustrates the canonical signaling pathway of the ionotropic GluK1 receptor and the mechanism of competitive antagonism.
Caption: GluK1 receptor activation by glutamate and competitive antagonism by this compound and LY466195.
Experimental Workflow for GluK1 Antagonist Evaluation
This diagram outlines a typical workflow for identifying and characterizing novel GluK1 antagonists.
Caption: A standard workflow for the discovery and validation of novel GluK1 antagonists.
References
- 1. Binding site and ligand flexibility revealed by high resolution crystal structures of GluK1 competitive antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immunomart.com [immunomart.com]
- 5. Pharmacological characterization of the competitive GLUK5 receptor antagonist decahydroisoquinoline LY466195 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sophion.com [sophion.com]
- 11. biorxiv.org [biorxiv.org]
Verifying the Lack of UBP301 Activity at NMDA Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to verify the lack of activity of UBP301 and related compounds at N-methyl-D-aspartate (NMDA) receptors. The data presented here is essential for researchers working on the selectivity of glutamate (B1630785) receptor ligands and for professionals in drug development focusing on kainate receptor modulation.
Executive Summary
This compound is a potent antagonist of kainate receptors, a subtype of ionotropic glutamate receptors. For therapeutic applications targeting kainate receptors, it is crucial to ensure selectivity and rule out off-target effects at other glutamate receptors, particularly NMDA receptors, which are ubiquitously expressed in the central nervous system and play critical roles in synaptic plasticity and excitotoxicity. This guide summarizes experimental evidence demonstrating that UBP compounds, represented by the well-characterized analog UBP310, are devoid of activity at NMDA receptors. This is contrasted with known NMDA receptor antagonists to provide a clear benchmark for selectivity.
Data Presentation: UBP Series vs. NMDA Receptor Antagonists
The following table summarizes the activity of UBP310, a close structural analog of this compound, at NMDA receptors compared to well-established NMDA receptor antagonists. The lack of activity for UBP310 up to a concentration of 10 µM is a strong indicator of its selectivity.
| Compound | Target Receptor | Activity Type | Potency/Activity |
| UBP310 | NMDA Receptor | Antagonist | No activity up to 10 µM |
| AP5 (A-5) | NMDA Receptor | Competitive Antagonist | IC₅₀ = 0.8 µM |
| MK-801 | NMDA Receptor | Non-competitive Antagonist (Channel Blocker) | IC₅₀ = 30.5 nM |
| Ifenprodil | NMDA Receptor (NR2B selective) | Non-competitive Antagonist | IC₅₀ = 0.3 µM |
Experimental Protocols
The lack of activity of UBP compounds at NMDA receptors can be verified using standard and robust experimental protocols, including electrophysiology and calcium imaging.
Electrophysiological Recording
Objective: To measure NMDA receptor-mediated currents in the presence and absence of this compound.
Methodology:
-
Cell Preparation: Whole-cell patch-clamp recordings are performed on primary cultured neurons (e.g., hippocampal or cortical neurons) or HEK293 cells heterologously expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).
-
Recording Conditions:
-
Cells are voltage-clamped at a holding potential of -60 mV or -70 mV.
-
The extracellular solution contains tetrodotoxin (B1210768) (TTX) to block voltage-gated sodium channels, picrotoxin (B1677862) to block GABA-A receptors, and CNQX to block AMPA/kainate receptors, thereby isolating NMDA receptor-mediated currents.
-
The extracellular solution is also nominally magnesium-free to prevent voltage-dependent block of the NMDA receptor channel at negative holding potentials.
-
-
NMDA Receptor Activation: NMDA receptor currents are evoked by the application of NMDA (e.g., 100 µM) and a co-agonist, glycine (B1666218) or D-serine (e.g., 10 µM).
-
Drug Application: After obtaining a stable baseline of NMDA-evoked currents, this compound is bath-applied at various concentrations (e.g., 1 µM, 10 µM). A known NMDA receptor antagonist (e.g., AP5) is used as a positive control.
-
Data Analysis: The amplitude of the NMDA-evoked current before and after the application of this compound is measured and compared. A lack of significant reduction in the current amplitude in the presence of this compound indicates no antagonist activity.
Calcium Imaging
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) mediated by NMDA receptor activation in the presence and absence of this compound.
Methodology:
-
Cell Preparation and Loading: Primary neurons or NMDA receptor-expressing cell lines are cultured on glass coverslips. The cells are then loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Imaging Setup: A fluorescence microscope equipped with a calcium imaging system is used to measure changes in fluorescence intensity, which correspond to changes in [Ca²⁺]i.
-
Experimental Procedure:
-
Cells are perfused with an extracellular solution similar to that used in electrophysiology (containing TTX, picrotoxin, and CNQX, and being Mg²⁺-free).
-
A baseline fluorescence is established.
-
NMDA and a co-agonist are applied to stimulate NMDA receptors, leading to an increase in [Ca²⁺]i, which is recorded as an increase in fluorescence.
-
After washout and return to baseline, the cells are pre-incubated with this compound at desired concentrations.
-
The NMDA stimulation is repeated in the presence of this compound.
-
-
Data Analysis: The magnitude of the NMDA-induced calcium transient in the absence and presence of this compound is compared. No significant change in the calcium response with this compound application confirms its lack of activity at NMDA receptors.
Visualizations
NMDA Receptor Signaling Pathway
Caption: Simplified signaling pathway of the NMDA receptor.
Experimental Workflow for Verifying this compound Inactivity
Caption: Workflow for verifying this compound's lack of NMDA receptor activity.
Conclusion
A Comparative Guide to UBP301 and Other Kainate Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive side-by-side comparison of UBP301 and other prominent kainate receptor antagonists. The information presented herein is intended to assist researchers in selecting the appropriate pharmacological tools for their studies of kainate receptor function and in the development of novel therapeutics targeting these receptors.
Introduction to Kainate Receptors
Kainate receptors are a subtype of ionotropic glutamate (B1630785) receptors that play a crucial role in regulating synaptic transmission and plasticity throughout the central nervous system.[1] Composed of various combinations of five different subunits (GluK1-5), kainate receptors exhibit diverse physiological and pharmacological properties.[2][3] Their involvement in a range of neurological and psychiatric conditions, including epilepsy, neuropathic pain, and mood disorders, has made them a significant target for drug discovery.[4] The development of subtype-selective antagonists is critical for dissecting the specific roles of different kainate receptor assemblies and for advancing therapeutic strategies.
Side-by-Side Comparison of Kainate Receptor Antagonists
The following table summarizes the quantitative data on the binding affinity and functional antagonism of this compound and other selected kainate receptor antagonists. The data is compiled from various studies and presented to facilitate a direct comparison of their potency and selectivity for different kainate receptor subunits.
| Antagonist | Target Subunit(s) | Assay Type | Affinity/Potency (IC₅₀, Kᵢ, Kₑ) | Selectivity Profile | Reference(s) |
| This compound | GluK3 | Cryo-EM | Apparent K_d = 5.94 µM (Kainate Receptor) | ~30-fold selective over AMPA receptors. | [2][5] |
| UBP310 | GluK1, GluK3 | Radioligand Binding, Electrophysiology | K_D = 21 ± 7 nM (GluK1), K_D = 0.65 ± 0.19 µM (GluK3), IC₅₀ = 130 nM (GluK1) | ~30-fold lower affinity for GluK3 than GluK1. Displays 12,700-fold selectivity for GluK1 over GluK2. No activity at mGlu group I or NMDA receptors up to 10 µM. | [6][7][8] |
| ACET | GluK1 | Electrophysiology, Radioligand Binding | IC₅₀ = 7 nM (GluK1), K_b = 1.4 ± 0.2 nM (GluK1) | Selective for GluK1-containing receptors over GluK2, NMDA, AMPA, and group I mGlu receptors. Ineffective at GluK2 up to 100 µM and no effect at GluK3 at 1 µM. | [9][10] |
| NBQX | AMPA/Kainate (Non-selective) | Electrophysiology, Radioligand Binding | IC₅₀ = 0.15 µM (AMPA), IC₅₀ = 4.8 µM (Kainate), K_i vs Kainate = 78 nM | Competitive antagonist of AMPA and kainate receptors. | [11][12][13] |
| Topiramate (B1683207) | GluK1 | Electrophysiology | IC₅₀ = 0.46 µM (GluK1) | Antagonizes GluK1 kainate receptors. Also a positive allosteric modulator of GABA_A receptors and inhibits Na_v and L-type Ca²⁺ channels. | [14][15][16][17][18] |
| LY382884 | GluK1 (GluR5) | Radioligand Binding, Electrophysiology | K_i = 4.0 ± 0.2 µM (GluR5), IC₅₀ = 0.95 µM (vs Kainate), IC₅₀ = 1.19 µM (vs ATPA) | Selective for GluK1 (GluR5) over GluA1-4, GluK2, GluK3, and KA2. | [19][20][21] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a foundational understanding of the techniques used to characterize the pharmacological properties of kainate receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Membrane Preparation:
-
HEK293 cells stably expressing the human kainate receptor subunit of interest (e.g., GluK1, GluK2, or GluK3) are cultured and harvested.
-
Cell membranes are prepared by homogenization in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The pellet is washed and resuspended in a binding buffer.
-
-
Binding Reaction:
-
Cell membranes (100-200 µg of protein) are incubated with a radiolabeled ligand (e.g., [³H]kainate or a specific radiolabeled antagonist like [³H]UBP310) and varying concentrations of the unlabeled competitor compound (the antagonist being tested).
-
The incubation is typically carried out on ice or at room temperature for a specific duration to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through glass fiber filters (e.g., pretreated with polyethyleneimine) to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold binding buffer to remove any non-specifically bound radioactivity.
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are then analyzed using non-linear regression to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.[6]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the functional effects of an antagonist on the ion channel activity of kainate receptors.
-
Cell Preparation:
-
HEK293 cells expressing the desired kainate receptor subunits are plated on coverslips.
-
Alternatively, primary neurons that endogenously express kainate receptors can be used.
-
-
Recording Setup:
-
A coverslip with the cells is placed in a recording chamber on the stage of a microscope and continuously perfused with an external recording solution (e.g., artificial cerebrospinal fluid).
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution (mimicking the intracellular ionic composition) and mounted on a micromanipulator.
-
-
Gigaohm Seal Formation and Whole-Cell Configuration:
-
The micropipette is carefully brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
A brief pulse of suction is then applied to rupture the patch of membrane under the pipette tip, establishing the whole-cell recording configuration. This allows for the control of the cell's membrane potential and the measurement of whole-cell currents.
-
-
Drug Application and Data Acquisition:
-
The cell is voltage-clamped at a specific holding potential (e.g., -60 mV).
-
A kainate receptor agonist (e.g., glutamate or kainate) is applied to the cell to evoke an inward current.
-
The antagonist is then co-applied with the agonist at various concentrations to measure its inhibitory effect on the agonist-evoked current.
-
The currents are recorded using a patch-clamp amplifier and digitized for computer analysis.
-
-
Data Analysis:
-
The peak amplitude of the agonist-evoked current in the presence and absence of the antagonist is measured.
-
Dose-response curves are constructed by plotting the percentage of inhibition of the agonist response against the concentration of the antagonist.
-
The IC₅₀ value is determined by fitting the dose-response curve with a logistic function.
-
Visualizations
Kainate Receptor Signaling Pathways
Kainate receptors mediate their effects through both ionotropic and metabotropic signaling pathways. The following diagram illustrates the key downstream signaling events following kainate receptor activation and their modulation by antagonists.
Caption: Kainate receptor signaling pathways and points of antagonism.
Experimental Workflow for Kainate Antagonist Characterization
The following diagram outlines a typical experimental workflow for the characterization and comparison of novel kainate receptor antagonists.
Caption: Experimental workflow for the discovery and development of kainate receptor antagonists.
References
- 1. Kainate receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Structure and gating of kainate receptors [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EMDB-0839: GluK3 receptor complex with this compound - Yorodumi [pdbj.org]
- 6. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UBP 310 | Kainate Receptors | Tocris Bioscience [tocris.com]
- 9. ACET is a highly potent and specific kainate receptor antagonist: Characterisation and effects on hippocampal mossy fibre function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACET is a highly potent and specific kainate receptor antagonist: characterisation and effects on hippocampal mossy fibre function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. rndsystems.com [rndsystems.com]
- 15. Topiramate | Kainate receptor GluK1 antagonist | Hello Bio [hellobio.com]
- 16. Selective antagonism of GluR5 kainate-receptor-mediated synaptic currents by topiramate in rat basolateral amygdala neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cellular actions of topiramate: blockade of kainate-evoked inward currents in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Selective Antagonism of GluR5 Kainate-Receptor-Mediated Synaptic Currents by Topiramate in Rat Basolateral Amygdala Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. medchemexpress.com [medchemexpress.com]
Independent Verification of UBP301's Pharmacological Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profile of UBP301 with alternative kainate receptor antagonists. The information herein is compiled from publicly available experimental data to assist researchers in evaluating the suitability of these compounds for their studies.
Introduction to this compound and Kainate Receptors
This compound is a potent antagonist of kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic transmission and plasticity. Kainate receptors are tetrameric structures composed of various combinations of five subunits: GluK1, GluK2, GluK3, GluK4, and GluK5. The specific subunit composition of the receptor dictates its pharmacological and physiological properties. Dysregulation of kainate receptor activity has been implicated in various neurological disorders, making them a significant target for drug development. This compound's efficacy is highlighted by its apparent dissociation constant (Kd) of 5.94 μM and its approximately 30-fold selectivity over AMPA receptors. Structural studies have also provided insights into its interaction with the GluK3 subunit. This guide compares the pharmacological properties of this compound with other notable kainate receptor antagonists, namely UBP310, ACET, and the broad-spectrum antagonist CNQX.
Comparative Pharmacological Data
The following tables summarize the binding affinities and potency of this compound and its alternatives at various kainate receptor subunits. This quantitative data allows for a direct comparison of their potency and selectivity.
Table 1: Binding Affinity (Kd/Ki) of Kainate Receptor Antagonists
| Compound | Receptor Subunit | Binding Affinity (nM) | Citation |
| This compound | Kainate Receptors (general) | 5940 (apparent Kd) | |
| GluK1 | Data Not Available | ||
| GluK2 | Data Not Available | ||
| GluK3 | Structurally studied in complex | [1][2] | |
| UBP310 | GluK1 | 21 ± 7 (Kd) | [3][4] |
| GluK2 | No specific binding | [3][4] | |
| GluK3 | 650 ± 190 (Kd) | [3][4] | |
| ACET | GluK1 | Data Not Available (Kb available) | |
| GluK2 | Ineffective | [5][6] | |
| GluK3 | No effect at 1 µM | [5][6] | |
| CNQX | AMPA Receptors | 400 (IC50) | [7] |
| Kainate Receptors | 4000 (IC50) | [7] |
Table 2: Potency (IC50/Kb) of Kainate Receptor Antagonists
| Compound | Receptor Subunit | Potency (nM) | Citation |
| This compound | Data Not Available | Data Not Available | |
| UBP310 | GluK1 | 130 (IC50) | |
| GluK2 | >10,000 (12,700-fold selectivity for GluK1 over GluK2) | ||
| GluK3 | Blocks recombinant homomeric GluK3 | ||
| ACET | GluK1 | 1.4 ± 0.2 (Kb) | [5][6] |
| GluK2 | Ineffective (up to 100 µM) | [5][6] | |
| GluK3 | No effect at 1 µM | [5][6] | |
| CNQX | AMPA Receptors | 300 (IC50) | [8][9] |
| Kainate Receptors | 1500 (IC50) | [8][9] | |
| NMDA Receptors (glycine site) | 25000 (IC50) | [8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the pharmacological profile of compounds like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of a compound to a specific receptor.
1. Membrane Preparation:
-
HEK293 cells stably expressing the kainate receptor subunit of interest (e.g., GluK1, GluK2, or GluK3) are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]kainate or a specific radiolabeled antagonist like [³H]UBP310) and varying concentrations of the unlabeled test compound (e.g., this compound, UBP310, or ACET).
-
The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
5. Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation. For saturation binding experiments, the Kd (dissociation constant) and Bmax (maximum number of binding sites) are determined.[3][10][11][12][13]
Electrophysiology (Whole-Cell Patch-Clamp)
This technique is used to measure the functional effect of a compound on ion channel activity, allowing for the determination of its potency (IC50 or Kb) as an antagonist.
1. Cell Preparation:
-
HEK293 cells expressing the desired kainate receptor subunit or primary neurons (e.g., hippocampal neurons) are cultured on coverslips.
2. Recording Setup:
-
A coverslip with the cells is placed in a recording chamber on the stage of a microscope and continuously perfused with an external recording solution.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (a "gigaseal").
-
The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
3. Agonist Application and Antagonist Co-application:
-
A kainate receptor agonist (e.g., glutamate or kainate) is applied to the cell to elicit an inward current mediated by the opening of the kainate receptor channels.
-
To determine the antagonist potency, the agonist is co-applied with varying concentrations of the test compound (e.g., this compound, UBP310, or ACET).
4. Data Acquisition and Analysis:
-
The resulting currents are recorded using an amplifier and digitized for computer analysis.
-
The peak amplitude of the agonist-evoked current is measured in the absence and presence of the antagonist.
-
A concentration-response curve is generated by plotting the percentage of inhibition of the agonist response against the antagonist concentration.
-
The IC50 value is determined by fitting the data to a logistic function. The Kb (antagonist dissociation constant) can then be calculated from the IC50.[5][14]
Visualizations
Kainate Receptor Signaling Pathway
Caption: Kainate receptor signaling pathways.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Logical Relationship: Antagonist Selectivity
Caption: Selectivity of antagonists for kainate receptor subunits.
References
- 1. EMDB-0839: GluK3 receptor complex with this compound - Yorodumi [pdbj.org]
- 2. Structural dynamics of the GluK3-kainate receptor neurotransmitter binding domains revealed by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACET is a highly potent and specific kainate receptor antagonist: characterisation and effects on hippocampal mossy fibre function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CNQX - Wikipedia [en.wikipedia.org]
- 8. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 9. selleckchem.com [selleckchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. biophysics-reports.org [biophysics-reports.org]
- 14. ACET is a highly potent and specific kainate receptor antagonist: Characterisation and effects on hippocampal mossy fibre function - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking UBP301: A Comparative Guide to Novel Kainate Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established kainate receptor antagonist, UBP301, against a panel of newly developed modulators. The following sections detail the pharmacological profiles, experimental methodologies, and mechanistic actions of these compounds, offering a valuable resource for researchers in neuroscience and drug discovery.
Data Presentation: Quantitative Comparison of Kainate Receptor Modulators
The following tables summarize the binding affinities (Ki) and inhibitory/potentiating concentrations (IC50/EC50) of this compound and other selected kainate receptor modulators. Data is presented for various kainate receptor subunits (GluK1, GluK2, GluK3, GluK5) and the AMPA receptor to highlight selectivity profiles.
Table 1: Competitive Antagonist Affinity Profiles (Ki in µM)
| Compound | GluK1 | GluK2 | GluK3 | GluK5 | AMPA Receptor |
| This compound | N/A | N/A | N/A | N/A | ~178 (30-fold selectivity over KARs) |
| UBP302 | 0.402[1] | >30 | N/A | >30 | >100 (260-fold selectivity over GluK1)[1] |
| LY466195 | 0.052[2] | >100 | >100 | 0.024[3] | >100 |
Table 2: Non-Competitive and Allosteric Modulator Activity
| Compound | Modulator Type | Target Subunit(s) | IC50/EC50 (µM) | Effect on AMPA Receptors |
| Perampanel | Non-competitive Antagonist | GluK1/GluK5, GluK2/GluK5 | IC50 comparable to AMPA receptors[4][5] | IC50: 0.093 - 7.0[6][7] |
| BPAM344 | Positive Allosteric Modulator | GluK1, GluK2, GluK3 | EC50: 26.3 (GluK1), 75.4 (GluK2), 639 (GluK3)[8] | Potentiates GluA1i (5-fold at 100 µM)[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for Competitive Antagonists
This protocol is a standard method for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from its receptor.
Materials and Reagents:
-
HEK293 cells transiently or stably expressing the human kainate receptor subunit of interest (e.g., GluK1, GluK2, GluK3, GluK5) or AMPA receptors.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
Radioligand: [³H]-kainate or another suitable high-affinity radiolabeled ligand.
-
Unlabeled competitor: Test compound (e.g., this compound, UBP302, LY466195).
-
Non-specific binding control: A high concentration of a known non-radiolabeled ligand (e.g., 1 mM L-glutamate).
-
96-well filter plates (e.g., GF/B or GF/C glass fiber filters).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the target receptor.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 4°C to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.1-1.0 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of membrane preparation.
-
50 µL of assay buffer containing the radioligand at a concentration near its Kd.
-
50 µL of assay buffer containing the unlabeled competitor at various concentrations (typically a serial dilution). For total binding, add 50 µL of assay buffer without competitor. For non-specific binding, add 50 µL of the non-specific binding control.
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for Modulator Characterization
This protocol is used to measure the effect of modulators on the ion channel function of kainate receptors in response to an agonist.
Materials and Reagents:
-
HEK293 cells or neurons expressing the kainate receptor subunit(s) of interest.
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (for the patch pipette, in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2.
-
Agonist: L-glutamate or kainate.
-
Test compound: The kainate receptor modulator (antagonist, PAM, or NAM).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and perfusion system.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Under a microscope, approach a cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
Drug Application:
-
Apply the agonist (e.g., 1 mM glutamate) to the cell using a rapid perfusion system to evoke an inward current.
-
After establishing a stable baseline response, co-apply the agonist with the test compound at various concentrations.
-
-
Data Acquisition and Analysis:
-
Record the current responses before, during, and after the application of the test compound.
-
Measure the peak amplitude of the evoked currents.
-
For antagonists, calculate the percentage of inhibition of the agonist-evoked current and determine the IC50 value.
-
For PAMs, calculate the percentage of potentiation of the agonist-evoked current and determine the EC50 value.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to kainate receptor signaling and modulation.
Caption: Kainate receptor signaling pathway.
Caption: Experimental workflow for modulator screening.
Caption: Mechanisms of receptor modulation.
References
- 1. youtube.com [youtube.com]
- 2. Receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. researchgate.net [researchgate.net]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. trc-p.nl [trc-p.nl]
- 7. researchgate.net [researchgate.net]
- 8. Drug antagonism - Wikipedia [en.wikipedia.org]
- 9. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of UBP301: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of UBP301, a potent kainate receptor antagonist. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While a detailed SDS for this compound is not universally available, compounds of this nature should be handled with caution.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
A laboratory coat
Engineering Controls: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or aerosols. An eyewash station and safety shower must be readily accessible.
This compound Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₅H₁₄IN₃O₆[1][2] |
| Molecular Weight | 459.2 g/mol [1][2][3][4] |
| CAS Number | 569371-10-4[1][2][3][4] |
| Purity | ≥98%[1][2][4] |
| Formulation | A crystalline solid[1] |
| Solubility | DMSO: 0.5 mg/ml (with gentle warming)[1] |
| Storage | Store at -20°C[1][3] |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It must be disposed of through an approved waste disposal plant.[5] Never discharge this compound down the drain or mix it with general waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated consumables, such as pipette tips, weighing boats, and gloves, should be collected in a dedicated, sealed plastic bag or container clearly marked as "Hazardous Chemical Waste" and specifying the contents.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be appropriate for the solvent used (e.g., a solvent-safe plastic or glass container).
-
The label should clearly state "Hazardous Chemical Waste," list all chemical components (including solvents and this compound with its concentration), and display the appropriate hazard symbols.
-
-
Empty Containers:
-
Empty vials that previously contained this compound should be treated as hazardous waste. They should be triple-rinsed with a suitable solvent. The rinsate must be collected as liquid hazardous waste. The rinsed container should then be disposed of in the solid chemical waste stream.
-
2. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO")
-
The approximate concentration and volume
-
The date of accumulation
-
The principal investigator's name and laboratory location
-
-
Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic, incompatible chemicals, and sources of ignition.[6]
3. Spill Management:
In the event of a spill, immediate action is necessary to minimize exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access to the spill site.
-
Containment: For a solid spill, gently cover the material to avoid raising dust. For a liquid spill, absorb it with an inert material such as vermiculite, sand, or a chemical absorbent pad.
-
Collection: Carefully scoop the contained material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent solution. All cleaning materials must be collected and disposed of as hazardous waste.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Follow all institutional and local regulations for waste pickup and disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling UBP301
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of UBP301, a kainate receptor antagonist utilized in neuroscience research. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting. This compound is intended for research use only and is not for human or veterinary use.[1]
Product Information and Physical Properties
This compound is a potent kainate receptor antagonist.[1] It is a crystalline solid with the following properties:
| Property | Value |
| CAS Number | 569371-10-4[1][2] |
| Molecular Formula | C₁₅H₁₄IN₃O₆[1] |
| Formula Weight | 459.2 g/mol [1] |
| Appearance | Crystalline solid[1] |
| Solubility | DMSO: 0.5 mg/mL (with gentle warming)[1] |
| Storage Temperature | -20°C[1][3] |
| Stability | ≥ 4 years (when stored as directed)[1] |
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS) from Cayman Chemical, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[2] However, as with any chemical compound, appropriate safety measures should always be observed.
NFPA Ratings (scale 0-4): [2]
-
Health: 0
-
Fire: 0
-
Reactivity: 0
HMIS-Ratings (scale 0-4): [2]
-
Health: 0
-
Fire: 0
-
Reactivity: 0
Despite the low hazard rating, it is crucial to handle this compound with care to minimize exposure and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Impermeable and resistant to the product. Nitrile gloves are a suitable option for incidental contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes. |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
Step-by-Step Handling and Experimental Workflow
The following workflow outlines the key steps for safely handling this compound from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocol: Preparation of a this compound Stock Solution
-
Preparation: Ensure all necessary PPE is worn. Prepare the workspace in a chemical fume hood or other ventilated area.
-
Weighing: Carefully weigh the desired amount of this compound crystalline solid using an analytical balance.
-
Solubilization: In a suitable vial, add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to the weighed this compound. Gentle warming may be required to achieve a concentration of 0.5 mg/mL.[1]
-
Storage: Once fully dissolved, the stock solution should be stored at -20°C.[1] It is recommended to use the solution soon after preparation and avoid long-term storage of the solution.[4]
Emergency Procedures
In the event of an accidental exposure or spill, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If they experience any complaints, consult a doctor.[2] |
| Skin Contact | The product is generally not irritating to the skin.[2] In case of contact, wash the affected area with soap and water. |
| Eye Contact | Rinse the opened eye for several minutes under running water.[2] |
| Ingestion | If symptoms persist, consult a doctor.[2] |
Accidental Release Measures:
In the event of a spill, sweep up the solid material, place it in a designated container for disposal, and clean the affected area. Avoid generating dust.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used gloves, and other disposable materials, should be disposed of in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal. Do not let the product enter drains.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
